molecular formula C9H18ClNO2 B1589513 Ethyl 1-aminocyclohexanecarboxylate hydrochloride CAS No. 63203-48-5

Ethyl 1-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B1589513
CAS No.: 63203-48-5
M. Wt: 207.7 g/mol
InChI Key: YBPDXXIYJYURHS-UHFFFAOYSA-N
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Description

Ethyl 1-aminocyclohexanecarboxylate hydrochloride (CAS 63203-48-5) is a carbocyclic β-amino ester that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . With a molecular formula of C9H18ClNO2 and a molecular weight of 207.70 g/mol, this compound provides a versatile cyclohexane scaffold functionalized with both an amino group and an ethyl ester . This structure makes it a key precursor in the synthesis of diverse pharmacologically active compounds. Its research value is particularly noted in the exploration of neurotensin receptor ligands, where related cyclohexane-based amino esters have been utilized to develop novel non-peptide compounds selective for the NTS2 receptor, a target for non-opioid analgesia and antipsychotic agents . Furthermore, enantiomerically pure forms of analogous cis-2-aminocyclohexanecarboxylic acid derivatives are obtained through enzymatic resolution and are of significant interest due to their role as building blocks for modified peptides and foldameric structures with enhanced stability . The compound is typically used in chemical synthesis under controlled conditions. This product is intended For Research Use Only. It is strictly not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet prior to use.

Properties

IUPAC Name

ethyl 1-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-8(11)9(10)6-4-3-5-7-9;/h2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPDXXIYJYURHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459794
Record name Ethyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63203-48-5
Record name Ethyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-aminocyclohexane-1-carboxylate hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core basic properties of Ethyl 1-aminocyclohexanecarboxylate hydrochloride. As a key building block in modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), a thorough understanding of its chemical behavior is paramount. This document moves beyond a simple recitation of facts to provide actionable insights grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the ethyl ester of 1-aminocyclohexanecarboxylic acid. The presence of the primary amino group on the cyclohexyl ring is central to its chemical reactivity and basicity.

PropertyValueSource(s)
CAS Number 63203-48-5
Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
Appearance White to off-white crystalline powder
Melting Point 193-195 °C
Solubility Soluble in water. Soluble in alcohols like ethanol and methanol. Slightly soluble in chloroform.

Structure:

Caption: Chemical structure of this compound.

Understanding the Basicity: A Deeper Dive

The basicity of this compound is conferred by the lone pair of electrons on the nitrogen atom of the primary amino group. As a hydrochloride salt, the amine is protonated, forming an ammonium salt. In solution, an equilibrium exists between the protonated form and the free base.

The Role of pKa:

Factors Influencing Basicity:

  • Inductive Effect: The ethyl ester group is electron-withdrawing, which pulls electron density away from the nitrogen atom, making the lone pair less available to accept a proton. This results in a weaker base compared to a simple cyclohexylamine.

  • Steric Hindrance: The bulky cyclohexyl group and the adjacent ester functionality can create some steric hindrance around the amino group, potentially affecting its ability to be solvated and to interact with protons in solution.

Equilibrium in Solution:

G Protonated_Amine R-NH3+ Cl- Free_Base R-NH2 Protonated_Amine->Free_Base + H2O Free_Base->Protonated_Amine + H3O+ + Cl- H2O H2O H3O H3O+ Cl Cl-

Caption: Equilibrium of this compound in aqueous solution.

Experimental Determination of Basicity: A Protocol

The pKa of this compound can be determined experimentally via potentiometric titration. This method involves titrating a solution of the compound with a strong base and monitoring the pH change.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 100-200 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a glass electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve at the half-equivalence point (the point at which half of the acid has been neutralized).

Data Interpretation Workflow:

G A Potentiometric Titration Data (Volume of NaOH vs. pH) B Plot Titration Curve (pH vs. Volume of NaOH) A->B C Identify Equivalence Point (Steepest point of the curve) B->C D Determine Half-Equivalence Point (Volume at equivalence point / 2) C->D E Determine pKa (pH at the half-equivalence point) D->E

Caption: Workflow for determining pKa from potentiometric titration data.

Synthesis and Reactivity

This compound is typically synthesized via the Fischer esterification of 1-aminocyclohexanecarboxylic acid.

Synthetic Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-aminocyclohexanecarboxylic acid in absolute ethanol.

  • Acid Catalyst: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as thionyl chloride or concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure. The crude product, this compound, can then be purified by recrystallization.

Key Reactivity:

The primary amino group is the main site of reactivity. It can undergo a variety of reactions, including:

  • N-alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • N-acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Schiff Base Formation: Reaction with aldehydes or ketones to form imines.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its rigid cyclohexyl scaffold and the reactive amino group make it an ideal starting material for creating complex molecules.

One of the most notable applications is in the synthesis of anticonvulsant drugs. For instance, it is a key precursor for the synthesis of gabapentin, a widely used medication for treating epilepsy and neuropathic pain. The synthesis involves the conversion of the amino ester to the corresponding amino acid, which then undergoes further transformations.

Illustrative Synthetic Pathway:

G A Ethyl 1-aminocyclohexanecarboxylate hydrochloride B [Hydrolysis] A->B C 1-Aminocyclohexanecarboxylic acid B->C D [Further Synthetic Steps] C->D E Gabapentin D->E

Caption: Conceptual synthetic pathway from this compound to Gabapentin.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block in organic synthesis. Its basicity, governed by the primary amino group, is a key determinant of its reactivity. While a precise pKa value requires experimental determination, a strong understanding of the structural factors influencing its basicity allows for predictable and controlled use in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

References

An In-Depth Technical Guide to Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of Ethyl 1-aminocyclohexanecarboxylate hydrochloride, a valuable synthetic building block in medicinal chemistry and drug development. As a constrained, non-proteinogenic amino acid ester, its rigid cyclohexyl scaffold offers a unique platform for designing molecules with specific three-dimensional conformations, crucial for targeted biological activity. This document delves into its chemical structure, physicochemical properties, detailed synthetic protocols, analytical characterization methods, and key applications, with a focus on providing actionable insights for researchers and scientists in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

This compound is a white crystalline solid. The presence of the hydrochloride salt significantly enhances its stability and solubility in aqueous media compared to its free base form, which is a critical consideration for its use in various reaction conditions and for biological screening purposes.

Nomenclature and Identifiers
  • Systematic IUPAC Name: ethyl 1-aminocyclohexane-1-carboxylate hydrochloride

  • Synonyms: 1-Aminocyclohexanecarboxylic acid ethyl ester hydrochloride, Ethyl 1-aminocyclohexane-1-carboxylate HCl[1]

  • CAS Number: 63203-48-5[2]

Chemical Structure

The molecule features a central cyclohexane ring. A quaternary carbon atom (C1) is substituted with both an amino group and an ethyl carboxylate group. In the hydrochloride salt, the basic amino group is protonated to form an ammonium chloride salt. This structure provides a rigid scaffold, limiting conformational flexibility, which is a highly desirable trait in rational drug design for improving binding affinity and selectivity to biological targets.

chemical_structure cluster_main C1 C C2 CH₂ C1->C2 N H₃N⁺Cl⁻ C1->N COO C=O C1->COO C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->C1 O_ester O COO->O_ester Et_CH2 CH₂ O_ester->Et_CH2 Et_CH3 CH₃ Et_CH2->Et_CH3 caption Chemical Structure of this compound synthesis_workflow cluster_legend Legend start Cyclohexanone step1 Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃, H₂O/EtOH) start->step1 intermediate1 Cyclohexanespiro-5-hydantoin step1->intermediate1 step2 Basic Hydrolysis (e.g., Ba(OH)₂ or NaOH, Heat) intermediate1->step2 intermediate2 1-Aminocyclohexanecarboxylic Acid step2->intermediate2 step3 Fischer Esterification (Ethanol, HCl (gas) or SOCl₂) intermediate2->step3 product Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride step3->product l1 Starting Material l2 Process Step l3 Intermediate l4 Final Product caption Synthetic Workflow for Target Compound

Caption: Synthetic Workflow for Target Compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with cyclohexanone, potassium cyanide, and ammonium carbonate in a solvent mixture of ethanol and water.

    • Causality: The Bucherer-Bergs reaction is a robust method for synthesizing α-amino acids from ketones. Cyanide acts as the nucleophile, and ammonium carbonate provides both the ammonia and carbonate needed to form the hydantoin intermediate.

  • Execution: Heat the mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The resulting hydantoin often precipitates and can be collected by filtration. Hydrolyze the crude hydantoin intermediate using a strong base (e.g., barium hydroxide or sodium hydroxide) at elevated temperatures to yield the sodium or barium salt of the amino acid.

  • Isolation: Acidify the mixture with a mineral acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product. Filter, wash with cold water, and dry to obtain 1-aminocyclohexanecarboxylic acid.

    • Self-Validation: The structure of the intermediate amino acid should be confirmed via NMR and IR spectroscopy before proceeding.

Step 2: Esterification to this compound

  • Reaction Setup: Suspend the 1-aminocyclohexanecarboxylic acid in absolute ethanol. Cool the mixture in an ice bath.

  • Execution: Slowly add thionyl chloride (SOCl₂) dropwise or bubble dry hydrogen chloride gas through the suspension.

    • Causality: This is a classic Fischer esterification. The acid (either generated from SOCl₂ and ethanol or supplied directly) serves two purposes: it protonates the carbonyl oxygen to activate the carboxylic acid for nucleophilic attack by ethanol, and it protonates the amino group to form the final hydrochloride salt.

  • Work-up: After the addition, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC). Cool the solution and remove the solvent under reduced pressure.

  • Purification: The crude product is often a solid. Recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound as a white crystalline solid.

    • Self-Validation: Purity should be assessed by melting point analysis and HPLC. The final structure must be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound.

TechniqueExpected Observations
¹H NMR - Triplet and quartet signals for the ethyl group (-OCH₂CH₃).- Broad multiplet signals for the cyclohexyl protons.- A broad singlet for the ammonium protons (-NH₃⁺), which may be exchangeable with D₂O.
¹³C NMR - Signal for the carbonyl carbon (C=O) around 170-175 ppm.- Signal for the quaternary carbon (C1) of the cyclohexane ring.- Signals for the ethyl group carbons.- Multiple signals in the aliphatic region for the CH₂ groups of the cyclohexane ring.
IR Spectroscopy - Strong C=O stretch for the ester at ~1730-1750 cm⁻¹.- Broad N-H stretching vibrations for the ammonium salt (-NH₃⁺) around 2800-3100 cm⁻¹.- C-H stretches for aliphatic groups below 3000 cm⁻¹.
Mass Spectrometry The molecular ion of the free base (M⁺) would be observed at m/z corresponding to C₉H₁₇NO₂.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a specialized building block for creating complex molecules with therapeutic potential.

Scaffold for Constrained Peptides and Peptidomimetics

The rigid cyclohexyl backbone serves as a conformationally restricted scaffold. When incorporated into peptide chains, it forces the peptide into a specific secondary structure (e.g., a turn). This is a key strategy for:

  • Improving Metabolic Stability: By replacing natural amino acids, it can reduce susceptibility to cleavage by proteases.

  • Enhancing Receptor Affinity: Pre-organizing the molecule into the bioactive conformation reduces the entropic penalty of binding to a receptor, potentially leading to higher affinity and selectivity.

Intermediate in Small Molecule Synthesis

This compound is a versatile starting point for further chemical modifications. The amino group can be acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This dual functionality allows for the divergent synthesis of compound libraries for high-throughput screening. It has been identified as a useful intermediate for synthesizing compounds that act on the central nervous system. [3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general guidelines based on similar chemicals apply.

  • Hazard Identification: May cause skin and eye irritation. [4]Harmful if swallowed or inhaled.

  • Recommended Handling:

    • Use in a well-ventilated area or a chemical fume hood. [5][6] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][6] * Avoid creating dust. [5] * Keep away from strong oxidizing agents and strong acids. [3]* Storage and Stability:

    • Store in a tightly sealed container in a cool, dry place. [3][5][6] * The hydrochloride salt is generally stable under normal storage conditions.

References

  • Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - ChemBK. Available at: [Link]

  • Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem. Available at: [Link]

  • Ethyl 1-aminocyclohexane-1-carboxylate hydrochloride (C9H17NO2) - PubChemLite. Available at: [Link]

  • Ethyl 1-aminocyclohexane-1-carboxylate - C9H17NO2 - Chemspace. Available at: [Link]

  • (1R,2S)-Ethyl 2-aminocyclohexanecarboxylate hydrochloride - AADC. Available at: [Link]

Sources

Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride: A Technical Guide to its Mechanism of Action as an Uncompetitive NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-aminocyclohexanecarboxylate hydrochloride is a member of the amino-alkyl-cyclohexane class of compounds. This technical guide synthesizes the available scientific evidence to elucidate its primary mechanism of action. Based on extensive research into structurally related analogs, the core mechanism is identified as uncompetitive antagonism of the N-Methyl-D-aspartate (NMDA) receptor. This guide will detail the molecular interactions, the supporting experimental evidence, and the potential therapeutic implications of this mechanism.

Introduction: The Scientific Context

The glutamatergic system is the principal excitatory neurotransmitter system in the mammalian central nervous system (CNS), and the NMDA receptor is a critical component of this system. The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neuropathological conditions, leading to excitotoxicity and neuronal cell death. This has made the NMDA receptor a key target for therapeutic intervention in CNS disorders.

A significant challenge in developing NMDA receptor antagonists has been balancing therapeutic efficacy with an acceptable side-effect profile. Early high-affinity antagonists often produced undesirable psychotomimetic effects. This led to the development of a second generation of antagonists with more nuanced mechanisms of action. The amino-alkyl-cyclohexane derivatives, a class to which this compound belongs, have emerged as promising therapeutic candidates due to their unique properties as uncompetitive antagonists with moderate affinity, strong voltage-dependency, and fast blocking/unblocking kinetics.[1][2][3]

This guide will provide a detailed examination of the mechanism of action of this compound, drawing upon the extensive research conducted on its structural analogs.

Physicochemical Properties

A foundational understanding of the molecule's structure is crucial for comprehending its mechanism of action.

PropertyValue
Chemical Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
Structure A cyclohexane ring with an amino group and an ethyl carboxylate group attached to the same carbon atom, in hydrochloride salt form.
Solubility Expected to be soluble in aqueous solutions due to the hydrochloride salt.

Core Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

The primary mechanism of action of this compound is proposed to be uncompetitive antagonism of the NMDA receptor ion channel. This mechanism is characterized by several key features:

  • Channel Blockade: The molecule does not compete with the binding of the neurotransmitter glutamate or the co-agonist glycine. Instead, it enters the ion channel of the NMDA receptor when it is in the open state (i.e., when both glutamate and glycine are bound) and physically blocks the flow of ions, primarily Ca2+ and Na+.

  • Use-Dependency: The antagonist effect is dependent on the activation of the receptor. The more frequently the channel opens, the greater the opportunity for the antagonist to bind and exert its blocking effect.

  • Voltage-Dependency: The binding and unbinding of the antagonist are influenced by the membrane potential. This is a characteristic feature of many uncompetitive NMDA receptor antagonists.[2][3]

The following diagram illustrates the proposed mechanism of action:

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor cluster_ions Ion Flow cluster_antagonist Antagonist Receptor_Closed Closed Channel (Resting State) Receptor_Open Open Channel (Glutamate & Glycine Bound) Receptor_Closed->Receptor_Open Glutamate & Glycine Binding Receptor_Open->Receptor_Closed Dissociation Receptor_Blocked Blocked Channel Receptor_Open->Receptor_Blocked Antagonist Binding Ca_ions_in Ca²⁺ Influx Receptor_Open->Ca_ions_in Receptor_Blocked->Receptor_Open Antagonist Unbinding No_Ca_ions No Ca²⁺ Influx Receptor_Blocked->No_Ca_ions Antagonist Ethyl 1-aminocyclohexane- carboxylate HCl

Figure 1: Proposed mechanism of uncompetitive NMDA receptor antagonism.

Structure-Activity Relationship (SAR)

The antagonistic activity of the amino-alkyl-cyclohexane class is intrinsically linked to its chemical structure. Studies on various derivatives have revealed key structural features that determine their affinity for the NMDA receptor channel and their kinetic properties. The presence of the amino group on the cyclohexane ring is crucial for the interaction within the ion channel. The ester group in this compound likely influences its physicochemical properties, such as lipophilicity and cell permeability, which in turn can affect its access to the receptor.

Experimental Evidence & Methodologies

The proposed mechanism of action is supported by a range of in vitro and in vivo experimental data from studies on structurally related amino-alkyl-cyclohexane derivatives.

In Vitro Evidence

4.1.1. Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. For uncompetitive NMDA receptor antagonists, a common assay is the displacement of [3H]-(+)-MK-801, a well-characterized high-affinity channel blocker.

  • Principle: The ability of a test compound to displace the binding of a radiolabeled ligand from its target receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

  • Protocol:

    • Prepare rat cortical membranes.

    • Incubate the membranes with a fixed concentration of [3H]-(+)-MK-801 in the presence of glutamate and glycine to ensure the channels are in an open state.

    • Add varying concentrations of the test compound (e.g., an amino-alkyl-cyclohexane derivative).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Analyze the data to determine the IC50 and Ki values.

Studies on numerous amino-alkyl-cyclohexane derivatives have demonstrated their ability to displace [3H]-(+)-MK-801 with Ki values in the micromolar range, indicating a direct interaction with the ion channel.[2][3]

4.1.2. Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology provides direct functional evidence of ion channel blockade.

  • Principle: This technique allows for the measurement of ion currents flowing through a single ion channel or across the entire cell membrane.

  • Protocol (Whole-Cell Configuration):

    • Culture hippocampal or cortical neurons.

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Apply NMDA to activate the NMDA receptors and elicit an inward current.

    • Perfuse the test compound at various concentrations and measure the reduction in the NMDA-induced current.

    • Assess the voltage-dependency by measuring the block at different holding potentials.

    • Investigate the kinetics by observing the rate of block and unblock upon application and washout of the compound.

Electrophysiological studies on amino-alkyl-cyclohexanes have confirmed that they antagonize NMDA-induced currents in a use- and voltage-dependent manner, with fast blocking and unblocking kinetics.[2][3]

The following diagram illustrates a typical patch-clamp experimental workflow:

Patch_Clamp_Workflow Start Cultured Neuron Establish_Patch Establish Whole-Cell Patch-Clamp Start->Establish_Patch Apply_NMDA Apply NMDA (Induce Current) Establish_Patch->Apply_NMDA Record_Baseline Record Baseline Current Apply_NMDA->Record_Baseline Apply_Antagonist Apply Antagonist (e.g., Ethyl 1-aminocyclohexane- carboxylate HCl) Record_Baseline->Apply_Antagonist Record_Blocked Record Blocked Current Apply_Antagonist->Record_Blocked Washout Washout Antagonist Record_Blocked->Washout Record_Recovery Record Recovery Current Washout->Record_Recovery Analyze Analyze Data (IC₅₀, Kinetics, Voltage-Dependency) Record_Recovery->Analyze

Figure 2: Workflow for a whole-cell patch-clamp experiment to assess NMDA receptor antagonism.

In Vivo Evidence

In vivo studies on related compounds provide evidence for their therapeutic potential, which is a direct consequence of their mechanism of action.

  • Animal Models of Excitotoxicity: Compounds are tested for their ability to protect against neuronal damage induced by excitotoxins or ischemic events.

  • Anticonvulsant Models: The ability of these compounds to protect against seizures induced by agents like maximal electroshock (MES) is evaluated.[2]

  • Behavioral Models: Efficacy in animal models of neurological and psychiatric disorders, such as pain, depression, and cognitive impairment, is assessed.

Alternative Hypothesis: GABA Analogue?

While the primary evidence points towards NMDA receptor antagonism, the structural similarity of this compound to gamma-aminobutyric acid (GABA) warrants consideration of a potential interaction with the GABAergic system. Some conformationally restricted GABA analogues incorporating a cyclohexane ring have been synthesized and studied.[4] However, studies on certain cyclohexanedione derivatives designed as rigid GABA analogues showed a general lack of affinity for GABA receptors.[4] Therefore, while a minor interaction with the GABA system cannot be entirely ruled out without direct experimental evidence, the current body of literature strongly suggests that the predominant and functionally significant mechanism of action for the amino-alkyl-cyclohexane class is through the NMDA receptor.

Therapeutic Implications & Future Directions

The uncompetitive, voltage-dependent, and fast kinetic properties of amino-alkyl-cyclohexane NMDA receptor antagonists offer a significant therapeutic advantage. This profile allows these compounds to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission. This "neuroprotective" profile suggests potential therapeutic applications in a wide range of CNS disorders, including:

  • Neurodegenerative Diseases: Such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, where excitotoxicity is a contributing factor.

  • Neuropathic Pain: By modulating the central sensitization processes that are mediated by NMDA receptors.

  • Depression: Emerging research has highlighted the role of the glutamatergic system in the pathophysiology of depression, with NMDA receptor antagonists showing rapid antidepressant effects.

  • Epilepsy: By reducing the excessive neuronal firing associated with seizures.

Future research should focus on direct experimental validation of the NMDA receptor antagonist activity of this compound. This would involve conducting the in vitro and in vivo studies detailed in this guide specifically with this compound. Further investigation into its pharmacokinetic and pharmacodynamic properties will also be crucial for its potential development as a therapeutic agent.

Conclusion

References

  • Mann, A., Humblet, C., Chambon, J. P., Schlichter, R., Desarmenien, M., Feltz, P., & Wermuth, C. G. (1985). Synthesis and activity of 5-(aminomethylene)-1,3-cyclohexanediones: enolic analogues of gamma-aminobutyric acid. Journal of medicinal chemistry, 28(10), 1440–1446. [Link]

  • Parsons, C. G., Danysz, W., & Quack, G. (1998). Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. Current pharmaceutical design, 4(4), 297–314. [Link]

  • Parsons, C. G., Danysz, W., Bartmann, A., Spielmanns, P., Frankiewicz, T., Hesselink, M., Eilbacher, B., & Quack, G. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 38(1), 85–108. [Link]

  • Wermuth, C. G. (2006). The practice of medicinal chemistry. Academic press.
  • Parsons, C. G., Hoelzer, A., & Danysz, W. (2000). A novel class of amino-alkylcyclohexanes as uncompetitive, fast, voltage-dependent, N-methyl-D-aspartate (NMDA) receptor antagonists--in vitro characterization. Neuropharmacology, 39(11), 1839–1852. [Link]

Sources

Discovery of Ethyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis and Characterization of Ethyl 1-aminocyclohexanecarboxylate hydrochloride

Executive Summary

This compound is a valuable synthetic intermediate, belonging to the class of α,α-disubstituted amino acid esters. Its constrained cyclic structure makes it a compelling building block for medicinal chemistry and drug development, offering a scaffold to explore novel chemical space. The "discovery" of this compound is not attributable to a single breakthrough but rather to the logical application of foundational reactions in organic chemistry. This guide provides a comprehensive overview of the primary synthetic route for its preparation, rooted in the principles of the Strecker amino acid synthesis. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol for its synthesis from cyclohexanone, and discuss methods for its purification and characterization, thereby offering a complete technical framework for researchers and drug development professionals.

Introduction: The Significance of Constrained Amino Acid Scaffolds

In the landscape of modern drug discovery, the design of molecules with well-defined three-dimensional structures is paramount. α,α-disubstituted amino acids, particularly those incorporating cyclic systems, are of significant interest. The presence of a quaternary α-carbon atom imparts conformational rigidity, restricting the rotational freedom found in simpler acyclic amino acids. This rigidity can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles in drug candidates.

This compound serves as a quintessential example of such a scaffold. It provides a cyclohexyl moiety that can be functionalized to probe hydrophobic pockets in target proteins, while the amino and carboxylate groups offer points for peptide bond formation or other derivatizations. Its preparation as a stable, crystalline hydrochloride salt enhances its shelf-life and handling properties in a laboratory setting.[1]

Foundational Synthetic Strategy: The Strecker Synthesis

The most direct and well-established method for preparing α-aminonitriles, the precursors to α-amino acids, is the Strecker synthesis, first described by Adolph Strecker in 1850.[2][3] This robust, one-pot, three-component reaction combines a ketone or aldehyde, ammonia, and a cyanide source to form the key α-aminonitrile intermediate.[4][5] Subsequent hydrolysis of the nitrile yields the desired amino acid.

The general mechanism involves two key stages:

  • Imine Formation: The ketone (in this case, cyclohexanone) reacts with ammonia to form an imine (or more accurately, an iminium ion under acidic catalysis), with the elimination of water.[4][5]

  • Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic imine carbon, yielding the α-aminonitrile.[5]

For the synthesis of Ethyl 1-aminocyclohexanecarboxylate, the α-aminonitrile is not hydrolyzed to the carboxylic acid but is instead subjected to acidic alcoholysis (ethanolysis), which converts the nitrile directly to the ethyl ester while protonating the amino group to form the hydrochloride salt.

Synthesis of this compound

Overall Reaction Scheme

The synthesis is a modified Strecker reaction followed by acidic ethanolysis to form the final ester hydrochloride product.

G Cyclohexanone Cyclohexanone reagents1 + NH₃, KCN + H₂O Cyclohexanone->reagents1 Aminonitrile 1-Aminocyclohexanecarbonitrile reagents2 + EtOH, H₂SO₄ (conc.) + HCl Aminonitrile->reagents2 Product Ethyl 1-aminocyclohexanecarboxylate hydrochloride reagents1->Aminonitrile reagents2->Product

Caption: Overall synthetic pathway from cyclohexanone.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile (Strecker Reaction)

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, combine cyclohexanone (0.5 mol), ammonium chloride (0.6 mol), and 150 mL of ethanol.

  • Reagent Addition: While stirring vigorously, slowly add a solution of potassium cyanide (0.6 mol) in 75 mL of water over 30 minutes. Causality: The slow addition and cooling are critical to control the exothermic reaction and prevent the uncontrolled release of toxic hydrogen cyanide gas. The ammonium chloride provides the ammonia source in situ.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours. The formation of a white precipitate is typically observed.

  • Isolation of Intermediate: Filter the reaction mixture and wash the solid with cold water to remove inorganic salts. The crude 1-aminocyclohexanecarbonitrile can be used directly in the next step after drying.

Step 2: Acidic Ethanolysis to this compound

  • Reaction Setup: Suspend the crude 1-aminocyclohexanecarbonitrile (approx. 0.5 mol) in 250 mL of absolute ethanol in a 1 L flask equipped with a reflux condenser and gas outlet bubbler, cooled in an ice bath.

  • Acidification: Slowly bubble dry hydrogen chloride gas through the stirred suspension, or alternatively, add concentrated sulfuric acid (0.75 mol) dropwise. Causality: The strong acid protonates the nitrile nitrogen, activating it for nucleophilic attack by ethanol. It also protonates the amino group.

  • Hydrolysis/Esterification: After saturation with acid, heat the mixture to reflux for 6-8 hours. The progress can be monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then chill in an ice bath. The product will precipitate as the hydrochloride salt. Collect the solid by vacuum filtration.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and diethyl ether to yield pure this compound as a white crystalline solid. Causality: Recrystallization is a self-validating purification technique; the formation of well-defined crystals is indicative of high purity.

Purification and Characterization Workflow

G cluster_char Characterization Crude Crude Product (Post-Filtration) Recrystal Recrystallization (Ethanol/Ether) Crude->Recrystal PureSolid Pure Crystalline Solid Recrystal->PureSolid Drying Vacuum Drying PureSolid->Drying Final Final Product Drying->Final NMR ¹H & ¹³C NMR Final->NMR MS Mass Spectrometry IR FT-IR Spectroscopy MP Melting Point

Caption: Post-synthesis workflow for purification and analysis.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed through analytical techniques.

Summary of Properties
PropertyValueSource
Molecular FormulaC₉H₁₈ClNO₂[6]
Molecular Weight207.70 g/mol [6][7]
AppearanceWhite to off-white solid/powder[8]
Canonical SMILESCCOC(=O)C1(CCCCC1)N.Cl[6]
InChI KeyYBPDXXIYJYURHS-UHFFFAOYSA-N[6]
Expected Spectroscopic Signatures
  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), broad multiplets for the 10 cyclohexyl protons, and a broad singlet for the ammonium (-NH₃⁺) protons which may exchange with D₂O.

  • ¹³C NMR: Key signals will include the carbonyl carbon of the ester (~170-175 ppm), the quaternary α-carbon, carbons of the ethyl group, and the carbons of the cyclohexyl ring.

  • FT-IR: Characteristic peaks include a strong C=O stretch for the ester (~1730-1750 cm⁻¹), C-O stretches, and broad N-H stretches for the ammonium salt (~2800-3100 cm⁻¹).

  • Mass Spectrometry (ESI+): The base peak in the mass spectrum will correspond to the free amine cation [M+H]⁺ at m/z consistent with the formula C₉H₁₇NO₂.

Applications in Research and Drug Development

This compound is not an end-product but a versatile starting material. Its primary utility lies in:

  • Peptide Synthesis: It can be incorporated into peptide chains to introduce conformational constraints, which can be crucial for enhancing biological activity or selectivity.

  • Scaffold for Library Synthesis: The amino and ester groups provide orthogonal handles for derivatization, allowing for the rapid generation of compound libraries for screening against biological targets.

  • Precursor for Novel Heterocycles: It serves as a precursor for the synthesis of more complex heterocyclic systems, which are a mainstay of medicinal chemistry.

Conclusion

The synthesis of this compound is a testament to the enduring power of classic organic reactions like the Strecker synthesis. By understanding the underlying mechanisms and meticulously controlling the reaction conditions, this valuable building block can be prepared efficiently and in high purity. Its utility as a constrained scaffold ensures its continued relevance in the fields of synthetic chemistry and drug discovery, providing a reliable starting point for the development of novel therapeutics. This guide provides the necessary technical foundation for its successful synthesis, purification, and characterization.

References

  • The Strecker Synthesis of Amino Acids.[4] Master Organic Chemistry. Available at: [Link]

  • Synthesis of Amino Acids: Strecker Synthesis.[9] Pearson. Available at: [Link]

  • Overview of Strecker Amino Acid Synthesis.[2] News-Medical.Net. Available at: [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry.[5] MedSchoolCoach. Available at: [Link]

  • Strecker amino acid synthesis.[3] Wikipedia. Available at: [Link]

  • Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride.[8] ChemBK. Available at: [Link]

  • Ethyl 1-aminocyclohexane-1-carboxylate hydrochloride (C9H17NO2). PubChemLite. Available at: [Link]

  • Bucherer–Bergs reaction.[10] Wikipedia. Available at: [Link]

  • Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]

  • Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203. PubChem. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. Available at: [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins.[11] Encyclopedia MDPI. Available at: [Link]

  • Ethyl 1-aminocyclohexane-1-carboxylate - C9H17NO2.[12] Chemspace. Available at: [Link]

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An In-Depth Technical Guide to Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-aminocyclohexanecarboxylate hydrochloride is a cyclic α-amino acid ester that serves as a valuable building block in organic synthesis and medicinal chemistry. Its rigid cyclohexyl scaffold and versatile functional groups—a primary amine and an ethyl ester—make it an important precursor for a variety of more complex molecules, including pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, spectroscopic characterization, and key applications, with a focus on the underlying chemical principles and practical experimental details.

Chemical Properties and Physical Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource(s)
CAS Number 63203-48-5[1][2]
Molecular Formula C₉H₁₈ClNO₂[2]
Molecular Weight 207.70 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point Not definitively reported in primary literature; supplier data varies.
Solubility Soluble in water.[3][4]
pKa (Predicted) ~8.5-9.5 for the ammonium group, typical for α-amino acid esters.

Synthesis of this compound

The synthesis of α-amino acids and their esters has been a subject of extensive research, leading to the development of several robust synthetic methodologies. The preparation of this compound typically proceeds through classical methods such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from cyclohexanone. These methods generate a racemic mixture of the product.

Method 1: Strecker Synthesis Approach

The Strecker synthesis is a three-component reaction involving a ketone (cyclohexanone), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate.[5] This intermediate is then hydrolyzed and esterified to yield the target compound.

Caption: Strecker synthesis pathway for this compound.

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile [5]

  • In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.

  • Cyclohexanone is added to the ammonium chloride solution, followed by the slow addition of an aqueous solution of potassium cyanide at a controlled temperature (typically 0-10 °C).

  • The reaction mixture is stirred for several hours at room temperature to allow for the formation of the α-aminonitrile.

  • The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane) and the organic layer is dried and concentrated to yield the crude 1-aminocyclohexanecarbonitrile.

Step 2: Hydrolysis and Esterification

  • The crude α-aminonitrile is subjected to acidic hydrolysis by heating with a strong acid such as hydrochloric acid. This converts the nitrile group to a carboxylic acid.

  • After hydrolysis, the solvent is removed under reduced pressure.

  • The resulting crude 1-aminocyclohexanecarboxylic acid hydrochloride is then esterified by refluxing in ethanol saturated with hydrogen chloride gas.

  • Upon cooling, the product, this compound, crystallizes and can be collected by filtration, washed with a cold non-polar solvent, and dried.

Method 2: Bucherer-Bergs Reaction Pathway

The Bucherer-Bergs reaction provides an alternative route, reacting a ketone with ammonium carbonate and a cyanide source to produce a hydantoin intermediate.[6][7] This hydantoin is then hydrolyzed to the amino acid, which can be subsequently esterified.

Caption: Bucherer-Bergs reaction pathway for this compound.

Step 1: Synthesis of Cyclohexanespiro-5'-hydantoin [6][8]

  • Cyclohexanone, potassium cyanide, and ammonium carbonate are heated in a mixture of ethanol and water.

  • The reaction is typically carried out in a sealed vessel to prevent the escape of volatile reactants.

  • After cooling, the hydantoin product often precipitates and can be isolated by filtration.

Step 2: Hydrolysis to the Amino Acid and Esterification

  • The isolated hydantoin is hydrolyzed to 1-aminocyclohexanecarboxylic acid by heating with a strong acid or base.

  • The resulting amino acid is then esterified using the same procedure as in the Strecker synthesis pathway (refluxing in ethanolic HCl).

Spectroscopic Characterization

While a publicly available, peer-reviewed full set of spectra for this compound is not readily accessible, the expected spectral features can be predicted based on its structure and data from analogous compounds such as 1-aminocyclohexanecarboxylic acid and ethyl 1-aminocyclopropane-1-carboxylate hydrochloride.[9][10][11]

¹H NMR Spectroscopy (Predicted)
  • Ethyl group: A triplet integrating to 3H around 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around 4.1-4.3 ppm (CH₂).

  • Cyclohexyl protons: A complex series of multiplets in the range of 1.3-2.2 ppm, integrating to 10H.

  • Amine protons (NH₃⁺): A broad singlet, typically downfield (around 8.0-9.0 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Ethyl group: A signal for the methyl carbon around 14 ppm and a signal for the methylene carbon around 60-62 ppm.

  • Cyclohexyl carbons: Several signals in the aliphatic region (approximately 20-40 ppm).

  • Quaternary carbon (C-1): A signal around 58-60 ppm.

  • Carbonyl carbon: A signal in the ester carbonyl region, around 170-175 ppm.

Infrared (IR) Spectroscopy

Key expected absorption bands include:

  • N-H stretching (NH₃⁺): A broad band in the region of 2800-3200 cm⁻¹.

  • C-H stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O stretching (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

  • N-H bending: A band around 1500-1600 cm⁻¹.

Applications in Medicinal Chemistry and Organic Synthesis

The primary utility of this compound lies in its role as a precursor to more complex molecules, particularly in the pharmaceutical industry.

Precursor to Gabapentin and its Analogs

Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is a widely used anticonvulsant and analgesic.[9][12] Several patented synthetic routes to Gabapentin and its prodrugs utilize intermediates that are structurally related to or can be derived from 1-aminocyclohexanecarboxylic acid.[13][14][15] The synthesis often involves the elaboration of the carboxyl and amino groups of a 1,1-disubstituted cyclohexane core. The ester functionality of this compound allows for differential reactivity, enabling selective modification of the amino group while the ester is temporarily protected.

Caption: Conceptual pathway from this compound to Gabapentin.

This conceptual pathway highlights how the functional groups of the title compound can be manipulated to build the Gabapentin scaffold. The amine can be protected, the ester reduced to a hydroxymethyl group, which is then further elaborated to the acetic acid side chain, followed by deprotection to yield the final drug.

Scaffold for Novel Peptidomimetics and Bioactive Molecules

The rigid cyclohexyl backbone of this compound is a desirable feature in the design of peptidomimetics and other constrained molecules. Incorporating such cyclic amino acids can impart specific conformational preferences, enhance metabolic stability, and improve pharmacokinetic properties compared to their linear counterparts.

Safety and Handling

As a hydrochloride salt of an amino acid ester, this compound should be handled with appropriate laboratory precautions. It is an irritant and should be handled in a well-ventilated area, wearing personal protective equipment including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a foundational building block in organic and medicinal chemistry. Its synthesis, rooted in classic organic reactions like the Strecker and Bucherer-Bergs syntheses, provides a reliable source of this versatile intermediate. While detailed public spectroscopic data remains somewhat elusive, its structural features are well-defined, allowing for predictable characterization. Its primary significance lies in its application as a precursor for pharmaceutically important molecules, most notably in the synthesis of Gabapentin and related compounds. For researchers in drug discovery and process development, a thorough understanding of the synthesis and reactivity of this compound is crucial for the efficient development of novel therapeutics.

References

An In-Depth Technical Guide to Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride (CAS No: 63203-48-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 1-aminocyclohexanecarboxylate hydrochloride, a pivotal building block in synthetic organic chemistry and pharmaceutical development. With the CAS Number 63203-48-5 , this compound serves as a crucial intermediate in the synthesis of a variety of complex molecules.[1][2][3][4][5] This document will delve into its chemical identity, synthesis methodologies, physicochemical properties, analytical characterization, and applications, with a focus on providing practical, field-proven insights.

Compound Identification and Physicochemical Properties

This compound is the hydrochloride salt of the ethyl ester of 1-aminocyclohexanecarboxylic acid. Its structure combines a cyclohexane ring with an amino group and an ethyl carboxylate group at the same carbon atom, rendering it a sterically hindered alpha-amino acid ester.

PropertyValueSource(s)
CAS Number 63203-48-5[1][2][4]
Molecular Formula C9H18ClNO2[6]
Molecular Weight 207.70 g/mol [6]
Appearance White to off-white crystalline powder[7]
Solubility Soluble in water, ethanol, and methanol. Slightly soluble in chloroform.[7]
Melting Point Approximately 150-155 °C[7]

Synthesis Strategies: Mechanistic Insights and Practical Considerations

The synthesis of this compound primarily relies on classical amino acid synthesis methodologies, most notably the Strecker and Bucherer-Bergs reactions. The choice of method often depends on the available starting materials, desired scale, and safety considerations.

Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from a ketone, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification.[8][9][10] For this compound, the starting material is cyclohexanone.

Mechanism:

  • Imine Formation: Cyclohexanone reacts with ammonia to form a cyclohexylimine. This reaction is typically acid-catalyzed.

  • Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), attacks the imine carbon to form 1-aminocyclohexanecarbonitrile.[8][9]

  • Hydrolysis and Esterification: The resulting α-aminonitrile is then subjected to acidic hydrolysis to yield 1-aminocyclohexanecarboxylic acid. This is followed by esterification, commonly using ethanol in the presence of an acid catalyst (like HCl gas), to produce the ethyl ester. The hydrochloride salt is formed in this final step.

Strecker_Synthesis Cyclohexanone Cyclohexanone Imine Cyclohexylimine Cyclohexanone->Imine + NH₃ Ammonia NH₃ Aminonitrile 1-Aminocyclohexanecarbonitrile Imine->Aminonitrile + KCN KCN KCN Amino_Acid 1-Aminocyclohexanecarboxylic Acid Aminonitrile->Amino_Acid 1. H₃O⁺ H3O_plus H₃O⁺ (Hydrolysis) Final_Product Ethyl 1-aminocyclohexanecarboxylate Hydrochloride Amino_Acid->Final_Product 2. Ethanol, HCl Ethanol_HCl Ethanol, HCl

Experimental Protocol (Conceptual): A detailed, step-by-step protocol for the Strecker synthesis of this specific compound is not readily available in public literature. However, a general procedure can be outlined.[11][12]

  • Aminonitrile Formation: To a cooled solution of cyclohexanone and ammonium chloride in aqueous ammonia, a solution of sodium cyanide is added dropwise. The reaction is stirred for several hours to allow for the formation of 1-aminocyclohexanecarbonitrile.

  • Hydrolysis: The aminonitrile is then hydrolyzed by heating with a strong acid, such as concentrated hydrochloric acid.

  • Esterification: The resulting amino acid hydrochloride is suspended in ethanol, and dry hydrogen chloride gas is bubbled through the mixture to drive the esterification.

  • Isolation: The product is typically isolated by evaporation of the solvent and subsequent recrystallization.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis that produces a hydantoin intermediate, which is then hydrolyzed to the amino acid.[13][14][15][16] This method also starts with cyclohexanone.

Mechanism:

  • Cyanohydrin and Imine Formation: Cyclohexanone reacts with ammonium carbonate and potassium cyanide. It is believed that the reaction proceeds through the formation of a cyanohydrin and an imine, which then react to form an α-aminonitrile.[13][14]

  • Hydantoin Formation: The aminonitrile reacts with another equivalent of ammonium carbonate (or carbon dioxide) to form a hydantoin derivative (cyclohexanespiro-5'-hydantoin).

  • Hydrolysis: The hydantoin is then hydrolyzed under basic or acidic conditions to yield 1-aminocyclohexanecarboxylic acid.

  • Esterification and Salt Formation: Similar to the Strecker synthesis, the amino acid is then esterified with ethanol and converted to its hydrochloride salt.

Bucherer_Bergs_Reaction Cyclohexanone Cyclohexanone Hydantoin Cyclohexanespiro-5'-hydantoin Cyclohexanone->Hydantoin + (NH₄)₂CO₃, KCN Reagents (NH₄)₂CO₃, KCN Amino_Acid 1-Aminocyclohexanecarboxylic Acid Hydantoin->Amino_Acid Hydrolysis Hydrolysis Hydrolysis (H⁺ or OH⁻) Final_Product Ethyl 1-aminocyclohexanecarboxylate Hydrochloride Amino_Acid->Final_Product Esterification Ethanol_HCl Ethanol, HCl

Experimental Considerations: The Bucherer-Bergs reaction is often favored for its operational simplicity as a one-pot reaction.[13][15] The reaction is typically carried out in a sealed vessel at elevated temperatures.

Purification: The Art of Recrystallization

Purification of the final product is critical to ensure its suitability for downstream applications. Recrystallization is the most common method for purifying solid organic compounds.[17][18][19]

Protocol for Recrystallization (General):

  • Solvent Selection: A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amine hydrochlorides, polar protic solvents like ethanol or a mixture of ethanol and water or ethanol and diethyl ether are often effective.[20]

  • Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then often in an ice bath, to induce crystallization. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation: The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: The purified crystals are then dried, typically in a vacuum oven.

Analytical and Quality Control

Ensuring the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: One would expect to see signals corresponding to the ethyl group (a triplet and a quartet), and multiplets for the methylene protons of the cyclohexane ring. The protons of the amino group may appear as a broad singlet.

  • ¹³C NMR: The spectrum would show signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the cyclohexane ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates.[1][21] A validated HPLC method would provide information on the presence and quantity of any impurities.

Conceptual HPLC Method Parameters: Developing a robust HPLC method for an amino acid ester hydrochloride would typically involve the following considerations:

ParameterTypical ConditionsRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol).The acidic pH suppresses the ionization of the carboxylic acid group (if hydrolyzed) and ensures good peak shape for the amine. The organic modifier controls the retention time.
Detection UV detection at a low wavelength (e.g., 210-220 nm) or derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) for fluorescence detection.The compound lacks a strong chromophore, so low UV wavelength is necessary. Derivatization can significantly enhance sensitivity.[22][23]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)To ensure reproducible retention times.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve sample in mobile phase Injector Injector Sample->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV or Fluorescence Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Purity Assessment Chromatogram->Quantification

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its rigid cyclohexyl scaffold and the presence of both an amino and an ester functional group allow for diverse chemical modifications. While specific examples directly citing the use of CAS number 63203-48-5 in the synthesis of marketed drugs are not prevalent in the public domain, compounds with this structural motif are known to be precursors for various therapeutic agents. For instance, cyclic amino acid derivatives are key components in the synthesis of certain protease inhibitors and other enzyme modulators. The amino group can be acylated or alkylated, while the ester can be hydrolyzed and coupled with other molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[24][25][26]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[24]

  • Handling: Avoid creating dust. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[24]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[24]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[21][24][26]

Conclusion

This compound is a versatile and important building block in organic synthesis, particularly for the development of new pharmaceutical compounds. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use in a research and development setting. This guide has provided a comprehensive overview of these aspects, grounded in established chemical principles and practical considerations.

References

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  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Journal of the American Chemical Society, 79(2), 427-429.
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  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link].

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3995.
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link].

  • Koóš, M., Kalník, M., & Gabko, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3995.
  • University of California, Davis. Recrystallization and Crystallization. Available at: [Link].

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Nerz-Stormes, M. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. Available at: [Link].

  • ResearchGate. 1 H-NMR spectra data for some newly synthesized compounds. Available at: [Link].

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Ethyl 1-aminocyclohexanecarboxylate hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, recognized for its role as a constrained α-amino acid analogue. Its rigid cyclohexyl scaffold offers a significant advantage in medicinal chemistry, providing a means to introduce conformational stability into peptide and small molecule drug candidates. This guide furnishes a comprehensive overview of its physicochemical properties, outlines established synthetic routes with detailed protocols, explores its strategic application in drug discovery as a structural building block, and provides essential safety and handling information. The content herein is synthesized from authoritative sources to provide field-proven insights for researchers engaged in synthetic chemistry and pharmaceutical development.

Chapter 1: Physicochemical Properties and Identification

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a white to off-white solid, valued as a versatile building block in organic synthesis.[1][2]

Chemical Identity
  • Systematic Name: Ethyl 1-aminocyclohexane-1-carboxylate hydrochloride

  • Common Synonyms: 1-Amino-cyclohexanecarboxylic acid ethyl ester hydrochloride, Ethyl 1-aminocyclohexane-1-carboxylate HCl[1][3]

  • CAS Number: 63203-48-5[1][3][4]

Core Physicochemical Data

The key quantitative descriptors for this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₈ClNO₂[1][3][5]
Molecular Weight 207.70 g/mol [4][5][6]
Appearance White to off-white solid/crystalline powder[1][2]
Purity (Typical) ≥97%[1][5]
Storage Conditions Sealed in a dry container at room temperature[5][6]
Structural Information

The compound's structure features a quaternary carbon at the 1-position of a cyclohexane ring, substituted with both an amino group and an ethyl carboxylate group.

  • Molecular Formula: C9H18ClNO2

  • SMILES: CCOC(=O)C1(CCCCC1)N.Cl

  • InChI Key: YBPDXXIYJYURHS-UHFFFAOYSA-N[1]

Chapter 2: Synthesis and Purification

The synthesis of α,α-disubstituted amino acids like Ethyl 1-aminocyclohexanecarboxylate is a well-established field of organic chemistry. The most logical and industrially relevant synthetic pathways commence from the corresponding ketone, cyclohexanone.

Overview of Synthetic Strategies

The preparation of the core 1-aminocyclohexanecarboxylic acid scaffold is classically achieved via two primary named reactions:

  • The Strecker Synthesis: This is a three-component reaction involving a ketone (cyclohexanone), ammonia, and a cyanide source (e.g., KCN).[4][7] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to form the amino acid.[5][7][8]

  • The Bucherer-Bergs Reaction: This multicomponent reaction also uses a ketone, but reacts it with ammonium carbonate and potassium cyanide to yield a hydantoin intermediate.[1][9] This hydantoin can then be hydrolyzed under acidic or basic conditions to give the desired amino acid.[1][6]

Causality of Choice: For α,α-disubstituted amino acids derived from ketones, the Bucherer-Bergs reaction is often favored due to its operational simplicity and typically high yields of the stable hydantoin intermediate, which can be easily purified before the final hydrolysis step.[6][10]

Following the synthesis of the core amino acid, standard procedures for esterification (e.g., Fischer esterification using ethanol and an acid catalyst) and subsequent salt formation with hydrochloric acid are employed to yield the final target compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a validated, multi-step synthesis starting from cyclohexanone, based on the principles of the Bucherer-Bergs reaction followed by esterification.

G cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification & Salt Formation A Cyclohexanone + KCN + (NH4)2CO3 B Reaction in EtOH/H2O Reflux A->B Reagents C Cyclohexanespiro-5'-hydantoin B->C Formation D Hydantoin Intermediate C->D E Acid Hydrolysis (e.g., HCl) D->E Conditions F 1-Aminocyclohexanecarboxylic Acid E->F Product G Amino Acid Product F->G H Ethanol (EtOH) + HCl (gas or soln) G->H Reagents I Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride (Final Product) H->I Formation G A Ethyl 1-Aminocyclohexanecarboxylate HCl (Core Building Block) B Peptide Synthesis A->B C Small Molecule Synthesis A->C D Constrained Peptidomimetics B->D E Enzyme Inhibitors (e.g., Arginase Inhibitors) C->E F CNS-Active Agents C->F G Improved Metabolic Stability & Binding Affinity D->G E->G F->G

References

A Comprehensive Spectroscopic Analysis of Ethyl 1-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 1-aminocyclohexanecarboxylate hydrochloride is a pivotal cyclic amino acid ester, frequently utilized as a structural motif in medicinal chemistry and as a building block in organic synthesis. Accurate and unambiguous structural verification is paramount for its application in research and development. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize this compound. We delve into the causality behind spectral features, provide validated experimental protocols, and synthesize the data to present a complete spectroscopic signature for this compound.

Chemical Identity and Structure

The foundational step in any analysis is confirming the molecule's identity and structural properties. The hydrochloride salt form ensures stability and solubility in polar solvents, which influences the choice of analytical techniques.

  • IUPAC Name: ethyl 1-aminocyclohexane-1-carboxylate hydrochloride

  • CAS Number: 63203-48-5[1]

  • Molecular Formula: C₉H₁₈ClNO₂

  • Molecular Weight: 207.70 g/mol

The structure consists of a cyclohexane ring substituted at the C1 position with both an amino group and an ethyl carboxylate group. In the hydrochloride salt, the basic amino group is protonated to form an ammonium cation (-NH₃⁺).

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₇NO₂ (Free Base)[2][3]
Molecular Weight171.24 g/mol (Free Base)PubChem
Molecular Weight207.70 g/mol (HCl Salt)Calculated
AppearanceWhite to off-white powderGeneric Data
SMILESCCOC(=O)C1(N)CCCCC1.Cl[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this charged, polar molecule, deuterated solvents such as DMSO-d₆ or D₂O are optimal choices for analysis.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Expected ¹H NMR Signals (in DMSO-d₆, 400 MHz):

  • Ammonium (-NH₃⁺): A broad singlet is expected around δ 8.5-9.0 ppm. The broadness is due to quadrupolar relaxation and potential exchange with trace water. Its integration corresponds to three protons.

  • Ethyl Ester (-OCH₂CH₃):

    • A quartet at approximately δ 4.1-4.2 ppm, integrating to 2H. This signal corresponds to the methylene protons (-OCH₂-), which are deshielded by the adjacent oxygen atom and split by the three neighboring methyl protons.

    • A triplet at approximately δ 1.2-1.3 ppm, integrating to 3H. This signal represents the methyl protons (-CH₃), which are split by the two neighboring methylene protons.

  • Cyclohexane Ring (-C₆H₁₀-): The ten protons on the cyclohexane ring are diastereotopic and will appear as a series of complex, overlapping multiplets. They are typically found in the upfield region, between δ 1.4 and δ 2.1 ppm. The protons on the carbons adjacent to the quaternary center (C2 and C6) may be slightly more deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.7Broad Singlet3H-NH₃⁺Positively charged nitrogen strongly deshields the attached protons.
~4.15Quartet (q)2H-OCH₂ CH₃Deshielded by the adjacent ester oxygen.
~1.4 - 2.1Multiplet (m)10HCyclohexane Ring ProtonsComplex overlapping signals typical for a substituted cyclohexane.
~1.22Triplet (t)3H-OCH₂CH₃ Standard chemical shift for an ethyl group attached to an oxygen.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping

A proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule, providing a map of the carbon backbone.

Expected ¹³C NMR Signals (in DMSO-d₆, 100 MHz):

  • Ester Carbonyl (C=O): The carbonyl carbon is the most deshielded, appearing around δ 172-175 ppm.

  • Quaternary Carbon (C1): The carbon atom attached to both the ammonium group and the ester group will appear around δ 58-62 ppm.

  • Ethyl Ester (-OCH₂CH₃):

    • The methylene carbon (-OCH₂-) is deshielded by the oxygen and appears around δ 60-63 ppm.

    • The methyl carbon (-CH₃) is shielded and appears far upfield around δ 14-15 ppm.

  • Cyclohexane Ring (-C₆H₁₀-): The carbons of the cyclohexane ring will appear as distinct signals in the aliphatic region (δ 20-40 ppm). Due to symmetry, C2/C6 and C3/C5 may be equivalent, leading to three signals for the CH₂ groups of the ring.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments
Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~173.5QuaternaryC =OHighly deshielded due to the double bond to oxygen.
~61.0Methylene-OC H₂CH₃Deshielded by the adjacent oxygen atom.
~59.5QuaternaryC 1-(NH₃⁺)(COOEt)Attached to two electronegative groups (N and C=O).
~30-35MethyleneCyclohexane C2/C6Aliphatic carbons adjacent to the substituted center.
~24-26MethyleneCyclohexane C3/C5Standard aliphatic chemical shifts.[4]
~21-23MethyleneCyclohexane C4Standard aliphatic chemical shifts.[4]
~14.2Methyl-OCH₂C H₃Shielded, upfield aliphatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key Diagnostic Absorption Bands:

  • N-H Stretching: The protonated amine (-NH₃⁺) gives rise to a very broad and strong absorption band in the 3100-2800 cm⁻¹ region. This band often has multiple sub-peaks (overtones) and overlaps with the C-H stretching region.

  • C-H Stretching: The sp³ C-H bonds of the cyclohexane and ethyl groups will show sharp, medium-to-strong absorptions between 3000 and 2850 cm⁻¹.[5]

  • C=O Stretching: The ester carbonyl group produces one of the most characteristic and intense absorptions in the spectrum, expected at approximately 1740-1750 cm⁻¹. This sharp, strong peak is a key identifier for the ester functionality.

  • C-O Stretching: The C-O single bonds of the ester group will exhibit strong absorptions in the 1250-1000 cm⁻¹ region of the fingerprint region.

Table 4: Characteristic IR Absorption Frequencies
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 2800Strong, BroadN-H StretchAmmonium (-NH₃⁺)
2980 - 2850Medium-StrongC-H StretchAlkane (Cyclohexyl, Ethyl)
~1745Strong, SharpC=O StretchEster
~1240StrongC-O StretchEster (C-O-C)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray Ionization (ESI) is the preferred method for this polar, pre-charged salt, as it allows for the gentle transfer of ions from solution to the gas phase.

Analysis of ESI-MS Data: In positive ion mode, the primary ion observed will be the cation of the salt, which is the protonated free base.

  • Molecular Ion: The expected parent ion will be [M+H]⁺, corresponding to the free base (C₉H₁₇NO₂) plus a proton.

    • Calculated m/z: 172.1332

    • Observed m/z: Expected to be within 5 ppm in high-resolution mass spectrometry (HRMS).

Predicted Fragmentation Pattern: The [M+H]⁺ ion can undergo fragmentation in the mass spectrometer, providing further structural information.

  • Loss of Ethanol (46 Da): Cleavage of the ester C-O bond can lead to the loss of an ethanol molecule, resulting in an acylium ion.

  • Loss of the Ethoxy Group (45 Da): Fragmentation can result in the loss of an ethoxy radical (•OCH₂CH₃).

  • Loss of the entire Ester Group (73 Da): Cleavage can lead to the loss of the •COOCH₂CH₃ group.

Table 5: Predicted ESI-MS Fragments
m/z (Predicted)IdentityDescription
172.13[M+H]⁺Molecular ion (protonated free base)
126.09[M+H - C₂H₅OH]⁺Loss of ethanol from the parent ion
98.09[M+H - COOC₂H₅]⁺Loss of the complete ethyl carboxylate group

Experimental Protocols

To ensure data reproducibility and integrity, standardized protocols must be followed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe and shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., zg30), with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum (e.g., zgpg30) with a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Protocol 2: IR Spectrum Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: ESI-MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of methanol and water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Settings: Set the mass spectrometer to operate in positive ion mode. Optimize key ESI parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the ion of interest (m/z 172.1).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For HRMS, use a high-resolution analyzer like a TOF (Time-of-Flight) or Orbitrap.

  • Data Analysis: Analyze the resulting spectrum to identify the m/z of the parent ion and any significant fragment ions. Compare the exact mass measurement with the theoretical mass to confirm the elemental composition.

Integrated Analysis and Structural Confirmation

The convergence of data from multiple spectroscopic techniques provides a self-validating system for confirming the structure of this compound.

workflow cluster_techniques Spectroscopic Techniques cluster_evidence Structural Evidence H_NMR ¹H NMR Evidence_H Proton Environments (Ethyl, Cyclohexyl, NH₃⁺) Connectivity (J-coupling) H_NMR->Evidence_H C_NMR ¹³C NMR Evidence_C Carbon Skeleton (9 Unique Carbons) Quaternary C1, C=O C_NMR->Evidence_C IR IR Spectroscopy Evidence_IR Functional Groups (-NH₃⁺, C=O Ester, C-O) IR->Evidence_IR MS Mass Spectrometry Evidence_MS Molecular Weight (m/z = 172.13 for [M+H]⁺) Elemental Composition MS->Evidence_MS Confirmed_Structure Confirmed Structure: Ethyl 1-aminocyclohexanecarboxylate hydrochloride Evidence_H->Confirmed_Structure Evidence_C->Confirmed_Structure Evidence_IR->Confirmed_Structure Evidence_MS->Confirmed_Structure

Caption: Workflow for structural verification using integrated spectroscopic data.

This integrated approach ensures a high degree of confidence in the compound's identity and purity. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, the IR spectrum validates the presence of the key ammonium and ester functional groups, and high-resolution mass spectrometry unequivocally confirms the molecular weight and elemental composition.

References

  • Chemspace. Ethyl 1-aminocyclohexane-1-carboxylate. Available at: [Link]

  • PubChemLite. Ethyl 1-aminocyclohexane-1-carboxylate hydrochloride (C9H17NO2). Available at: [Link]

  • eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement. Available at: [Link]

  • SpectraBase. 1-Aminocyclohexanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • University of Calgary. 13-C NMR Chemical Shift Table. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Strategic Incorporation of Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the effective use of Ethyl 1-aminocyclohexanecarboxylate hydrochloride, a non-natural, sterically hindered α,α-disubstituted amino acid, in solid-phase peptide synthesis (SPPS). This document offers detailed protocols, explains the rationale behind methodological choices, and addresses the unique challenges associated with incorporating such residues.

Introduction: The Significance of Sterically Hindered Amino Acids

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased stability against enzymatic degradation, improved potency, and the introduction of novel functionalities.[1] this compound, often abbreviated as A6c, belongs to the class of α,α-disubstituted amino acids. Its rigid cyclohexyl backbone and the presence of an ethyl ester at the C-terminus introduce significant steric hindrance. This unique structure can enforce specific secondary conformations in peptides, a desirable trait in rational drug design.[2] However, this steric bulk also presents considerable challenges to standard peptide synthesis protocols, necessitating optimized coupling strategies.[1][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this amino acid analog is crucial for its successful application.

PropertyValueSource
Molecular Formula C9H18ClNO2[4]
Molecular Weight 207.70 g/mol [4]
Appearance White to off-white solid[4]
Key Structural Features α,α-disubstituted, cyclic aliphatic side chain, C-terminal ethyl ester, hydrochloride saltInferred from name and structure[5]

Core Principles for Incorporating A6c in Solid-Phase Peptide Synthesis (SPPS)

The foundational workflow for incorporating A6c follows the iterative cycle of Fmoc-based SPPS: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the subsequent amino acid, and thorough washing to remove excess reagents.[1] However, the steric hindrance of A6c necessitates modifications to the standard protocol, particularly in the coupling step.

Experimental Workflow for A6c Incorporation

The following diagram outlines the key stages in the solid-phase synthesis of a peptide containing an A6c residue.

SPPS_Workflow Resin 1. Resin Preparation (e.g., Rink Amide Resin) Fmoc_Deprotection1 2. N-terminal Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling_Natural_AA 3. Coupling of Standard Fmoc-AA-OH Fmoc_Deprotection1->Coupling_Natural_AA Wash1 4. Washing Coupling_Natural_AA->Wash1 Repeat Repeat Steps 2-4 for subsequent residues Wash1->Repeat Fmoc_Deprotection2 5. N-terminal Fmoc Deprotection Repeat->Fmoc_Deprotection2 A6c_Coupling 6. Coupling of Ethyl 1-aminocyclohexanecarboxylate hydrochloride Fmoc_Deprotection2->A6c_Coupling Wash2 7. Washing A6c_Coupling->Wash2 Fmoc_Deprotection3 8. N-terminal Fmoc Deprotection of next AA Wash2->Fmoc_Deprotection3 Coupling_After_A6c 9. Coupling of next Fmoc-AA-OH Fmoc_Deprotection3->Coupling_After_A6c Wash3 10. Washing Coupling_After_A6c->Wash3 Cleavage 11. Cleavage from Resin & Side-Chain Deprotection Wash3->Cleavage Final peptide assembled Purification 12. Purification (RP-HPLC) Cleavage->Purification Analysis 13. Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Fmoc-based solid-phase peptide synthesis incorporating A6c.

Detailed Protocols

Protocol 1: Coupling of this compound

The primary challenge in utilizing A6c is achieving an efficient coupling reaction. Due to its steric bulk, standard coupling reagents may result in low yields.[6] Therefore, the use of more potent coupling reagents is highly recommended.

Reagents and Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (A6c)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an alternative phosphonium salt-based reagent like PyAOP.[3][6]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • Activation and Coupling of A6c:

    • In a separate vessel, dissolve 3 equivalents of A6c and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the solution and pre-activate for 5-10 minutes. The presence of a base is crucial to neutralize the hydrochloride salt of A6c and to facilitate the reaction.[7]

    • Add the activated A6c solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 4-12 hours at room temperature. The extended reaction time is necessary to overcome the steric hindrance.[1]

  • Washing:

    • After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[1]

    • Wash the resin again with DMF.

Protocol 2: Coupling of the Subsequent Amino Acid after A6c

Coupling an amino acid to the N-terminus of the newly incorporated and sterically hindered A6c residue can also be challenging.[3]

Procedure:

  • Activation and Coupling:

    • Follow the same activation procedure as in Protocol 1, using a 3-fold excess of the next Fmoc-protected amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA.

    • An extended coupling time of 2-4 hours is recommended.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.

Protocol 3: C-Terminal Ethyl Ester Deprotection and Peptide Cleavage

The ethyl ester of A6c serves as a protecting group for the C-terminal carboxyl group during synthesis.[8] This group, along with side-chain protecting groups and resin linkage, is typically removed during the final cleavage step.

Reagents:

  • Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The specific composition may vary depending on the other amino acids in the sequence.

Procedure:

  • Preparation:

    • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1]

    • Gently agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the crude peptide and discard the supernatant.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.[1]

    • Dry the crude peptide under vacuum.

Purification and Analysis

The standard method for purifying the crude peptide is reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

Purification Workflow:

Purification_Workflow Crude_Peptide Crude Peptide Pellet Dissolution Dissolve in Aqueous/Organic Solvent Crude_Peptide->Dissolution Injection Inject onto RP-HPLC Column (e.g., C18) Dissolution->Injection Elution Elute with Acetonitrile/ Water Gradient (with TFA) Injection->Elution Fraction_Collection Collect Fractions Based on UV Absorbance Elution->Fraction_Collection Analysis Analyze Fractions (Analytical HPLC & MS) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilize to Obtain Pure Peptide Powder Pooling->Lyophilization

Caption: General workflow for the purification of peptides containing A6c.

Procedure:

  • Column: Use a C18 stationary phase column.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used. The gradient is gradually increased to elute the peptide based on its hydrophobicity.[9]

  • Detection: Monitor the elution at 210-220 nm.[9]

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a white powder.[9]

Conclusion

The successful incorporation of this compound into synthetic peptides requires a departure from standard protocols, primarily to address the challenges posed by its steric hindrance. By employing potent coupling reagents like HATU, extending reaction times, and implementing careful monitoring, researchers can effectively synthesize peptides containing this valuable non-natural amino acid. These modifications pave the way for the development of novel peptide therapeutics with enhanced structural and functional properties.

References

  • Vertex AI Search. (n.d.). Peptide Coupling Reagents: Selection and Use.
  • Vertex AI Search. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (2025).
  • PubMed. (n.d.). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Retrieved from [Link]

  • Química Organica.org. (2009). Peptide synthesis - Acid group protection.
  • Journal of the American Chemical Society. (n.d.).
  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). Chemo-enzymatic peptide synthesis via c-terminal ester interconversion.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • PMC - NIH. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
  • Google Patents. (n.d.). Process for making peptides containing aza-amino acids.
  • Chemspace. (n.d.). Ethyl 1-aminocyclohexane-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis.
  • PubMed. (n.d.). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters.
  • BOC Sciences. (n.d.).
  • ResearchGate. (2025). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
  • PMC - NIH. (2018).
  • Google Patents. (n.d.). Reagents for rapid peptide synthesis.
  • PMC - PubMed Central. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • D-Scholarship@Pitt. (n.d.). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes.
  • PMC - NIH. (n.d.). Introduction to Peptide Synthesis.

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Application of Ethyl 1-aminocyclohexanecarboxylate hydrochloride in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with improved pharmacological profiles is paramount. The rigid, three-dimensional structure of cyclic amino acids offers a compelling advantage over their linear counterparts by reducing conformational flexibility. This inherent rigidity can lead to enhanced binding affinity and selectivity for biological targets. Ethyl 1-aminocyclohexanecarboxylate hydrochloride stands out as a versatile and valuable building block in this class. Its cyclohexyl core provides a sp³-rich scaffold, a feature increasingly sought after to improve the physicochemical properties of drug candidates and facilitate exploration of novel chemical space. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and the scientific rationale behind its use.

Core Properties and Handling

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
Form Solid
Storage Room Temperature

As a hydrochloride salt, the primary amine is protonated, rendering it stable for storage. For most synthetic applications, the free base must be generated in situ or as a separate preliminary step. This is typically achieved by treatment with a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Application I: Synthesis of Novel Amide Derivatives for Library Generation

The primary amine of Ethyl 1-aminocyclohexanecarboxylate serves as a key functional handle for derivatization, most commonly through amide bond formation. This reaction is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) by coupling the scaffold with a diverse range of carboxylic acids.[1]

Rationale for Amide Coupling:

The formation of an amide bond with Ethyl 1-aminocyclohexanecarboxylate introduces new substituents that can interact with the target protein. The cyclohexyl ring acts as a rigid core, positioning the newly introduced functionality in a defined region of space. This strategy is widely employed in the generation of focused compound libraries for screening against various targets, including kinases, proteases, and GPCRs.[2][3]

Workflow for Amide Library Synthesis

G cluster_prep Preparation cluster_coupling Coupling cluster_purification Workup & Purification start Ethyl 1-aminocyclohexanecarboxylate HCl freebase Generate Free Base (e.g., with DIPEA) start->freebase amide_formation Amide Bond Formation freebase->amide_formation acid Carboxylic Acid (R-COOH) coupling_reagent Activate Acid (e.g., HATU, EDC) acid->coupling_reagent coupling_reagent->amide_formation quench Aqueous Workup amide_formation->quench purify Chromatography quench->purify product Purified Amide Product purify->product

Caption: General workflow for amide library synthesis.

Detailed Protocol: Amide Coupling with HATU

This protocol describes a standard procedure for the coupling of Ethyl 1-aminocyclohexanecarboxylate with a generic carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a widely used and efficient coupling reagent.[4]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. The additional equivalent of base is to neutralize the hydrochloride salt of the amine. Stir the mixture at room temperature for 10 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Application II: Scaffolding for Neurological Disease Targets

The 1-aminocyclohexanecarboxylate scaffold is structurally related to the core of several neurologically active compounds. Its rigid nature makes it an excellent starting point for the design of ligands targeting receptors and channels in the central nervous system (CNS).

NMDA Receptor Antagonists:

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and is implicated in a range of neurological disorders. Over-activation of the NMDA receptor can lead to excitotoxicity and neuronal cell death. Molecules containing cyclic amino acid cores have been explored as NMDA receptor antagonists.[5][6] The cyclohexyl group of Ethyl 1-aminocyclohexanecarboxylate can be functionalized to mimic the binding motifs of known antagonists, making it a valuable scaffold for the development of novel neuroprotective agents.

Gabapentin Analogues and Pain Therapeutics:

Gabapentin, a drug used to treat epilepsy and neuropathic pain, features a cyclohexyl ring with an amino acid side chain. Although the synthesis of Gabapentin itself follows a different pathway, this compound provides a platform for creating structurally related analogues.[7][8] By modifying the ester and amine functionalities, researchers can explore new chemical space around this important pharmacophore to develop novel analgesics with potentially improved properties.

Conceptual Synthetic Pathway to a Gabapentin-like Scaffold

G start Ethyl 1-aminocyclohexanecarboxylate protect N-Protection (e.g., Boc Anhydride) start->protect reduce Ester Reduction (e.g., LiAlH4) protect->reduce oxidize Alcohol Oxidation (e.g., PCC, Swern) reduce->oxidize deprotect N-Deprotection (e.g., TFA, HCl) oxidize->deprotect product Gabapentin-like Scaffold deprotect->product

Caption: A conceptual synthetic route to Gabapentin-like molecules.

Application III: Synthesis of Spirocyclic Compounds

Spirocycles, molecules containing two rings connected by a single atom, are of great interest in drug discovery due to their inherent three-dimensionality and novelty.[9][10] this compound can serve as a precursor for the synthesis of spirocyclic lactams and other related structures.

Rationale for Spirocycle Synthesis:

The construction of a spirocycle from this building block involves the formation of a new ring that incorporates the quaternary carbon of the cyclohexane ring. This can be achieved through intramolecular cyclization reactions. The resulting spirocyclic scaffolds are rigid and present their substituents in well-defined vectors, which can be advantageous for optimizing interactions with a protein binding pocket.

Detailed Protocol: Synthesis of a Spirocyclic Lactam

This protocol outlines a representative synthesis of a spirocyclic lactam via an intramolecular cyclization of an N-acylated intermediate.

Materials:

  • This compound

  • 4-Bromobutyryl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Acylation

  • Free Base Generation and Acylation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add TEA (2.5 eq) and cool the mixture to 0 °C.

  • Acyl Chloride Addition: Slowly add a solution of 4-bromobutyryl chloride (1.1 eq) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-(4-bromobutyryl) intermediate. This intermediate can be purified by chromatography or used directly in the next step.

Part B: Intramolecular Cyclization

  • Cyclization Setup: In a flame-dried round-bottom flask under nitrogen, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of the crude N-(4-bromobutyryl) intermediate from Part A in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired spirocyclic lactam.

Conclusion and Future Perspectives

This compound is a commercially available and highly versatile building block for drug discovery. Its rigid, sp³-rich core provides an excellent starting point for the synthesis of diverse compound libraries. The primary amine and ethyl ester functionalities offer orthogonal handles for chemical modification, enabling the rapid exploration of structure-activity relationships. As demonstrated, this scaffold has direct relevance to the development of novel therapeutics for neurological disorders and pain, and it serves as a valuable precursor for the synthesis of complex spirocyclic systems. The protocols provided herein offer a practical guide for researchers to leverage the full potential of this valuable reagent in their medicinal chemistry programs. The continued application of such constrained scaffolds will undoubtedly contribute to the discovery of the next generation of selective and efficacious medicines.

References

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. [Link]

  • Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities. PubMed Central. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances (RSC Publishing). [Link]

  • Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. Medicinal Chemistry Research. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Process For Synthesis Of Gabapentin. Patent US-2008103334-A1 - PubChem - NIH. [Link]

  • Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. ACS Medicinal Chemistry Letters. [Link]

  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. PubMed. [Link]

  • Fragment-Based Dynamic Combinatorial Chemistry for Identification of Selective α-Glucosidase Inhibitors. PMC - NIH. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Combinatorial Chemistry in Drug Discovery. PMC - NIH. [Link]

  • Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Publishing. [Link]

  • Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design. PMC - PubMed Central. [Link]

  • Spiro Compounds: A Brief History. ResearchGate. [Link]

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Application Note: Standardized Protocols for the Dissolution of Ethyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the effective dissolution of Ethyl 1-aminocyclohexanecarboxylate hydrochloride (CAS No. 63203-48-5), a key reagent in synthetic chemistry and drug development. Proper solubilization is critical for ensuring experimental reproducibility, accuracy, and the overall success of downstream applications. This note details the physicochemical properties of the compound, outlines rigorous safety and handling procedures, and presents validated, step-by-step protocols for preparing both aqueous and organic stock solutions. It is intended for researchers, scientists, and drug development professionals who require reliable methods for handling this compound.

Introduction and Physicochemical Profile

This compound is an amino acid ester derivative commonly used as a building block in organic synthesis. Its structure, featuring a cyclohexane ring, makes it a valuable precursor for creating complex molecules with specific stereochemistry. As a hydrochloride salt, its solubility is significantly influenced by the choice of solvent. The presence of the charged ammonium group enhances its solubility in polar protic solvents, while the ethyl ester and cyclohexane backbone provide some lipophilic character.

Understanding the compound's properties is the foundation for developing a successful dissolution protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63203-48-5[1]
Molecular Formula C₉H₁₈ClNO₂[1]
Molecular Weight 207.70 g/mol [1]
Appearance White to off-white powder/solid[2]
Melting Point 193-195 °C
Purity Typically ≥95%

Critical Safety and Handling Procedures

This compound is classified as an irritant. Adherence to strict safety protocols is mandatory to minimize risk.

  • Hazard Identification : This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[3][4]

  • Handling : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3][5] Avoid contact with skin and eyes.[4] After handling, wash hands thoroughly.

  • Storage : Store the compound in a tightly sealed container in a cool, dry place at room temperature.

  • First Aid :

    • In case of eye contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]

    • In case of skin contact : Wash off immediately with plenty of soap and water.[4][6]

    • If inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen.[3]

    • If swallowed : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]

Solvent Selection and Solubility Profile

The choice of solvent is the most critical factor for successful dissolution. As a hydrochloride salt, the compound is an ionic species, making it most soluble in polar solvents.

Causality of Solubility: The protonated amine (ammonium chloride) group readily forms strong ion-dipole interactions with polar solvent molecules like water, methanol, and ethanol. In aprotic polar solvents like DMSO, the salt may dissociate, leading to good solubility. Nonpolar solvents are generally poor choices.

Table 2: Solubility Data and Recommendations

SolventTypeExpected SolubilityRecommendations & Notes
Water Polar ProticSolubleRecommended for aqueous buffers. A related isomer shows solubility of ~100 mg/mL.[2] Use deionized or Milli-Q® water. Sonication may aid dissolution.
Methanol (MeOH) Polar ProticSolubleGood choice for reaction chemistry. A related isomer is slightly soluble.[2] Ensure use of anhydrous grade if moisture is a concern for the experiment.
Ethanol (EtOH) Polar ProticSolubleSimilar to methanol. Often used in biological assays. A related isomer is soluble in ethanol.[2]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleRecommended for high-concentration stock solutions for biological screening. Ensure use of anhydrous, high-purity DMSO. Store stocks at -20°C or -80°C in small aliquots to prevent degradation from freeze-thaw cycles.
Chloroform (CHCl₃) NonpolarSlightly SolubleNot recommended for primary stock preparation unless required by a specific synthetic protocol. A related isomer shows slight solubility.[2]
Dichloromethane (DCM) NonpolarPoorly SolubleGenerally not suitable for dissolving the salt form.

Experimental Dissolution Protocols

The following protocols provide step-by-step instructions for preparing standardized stock solutions. Always use a calibrated analytical balance for weighing the compound and high-purity solvents.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is ideal for preparing solutions for use in biochemical assays or as a starting material for aqueous-based reactions.

  • Calculate Required Mass :

    • For 10 mL of a 10 mM solution:

    • Mass (g) = (10 x 10⁻³ L) x (10 x 10⁻³ mol/L) x (207.70 g/mol ) = 0.02077 g or 20.77 mg.

  • Weighing :

    • Tare a clean, dry glass vial on an analytical balance.

    • Carefully weigh 20.77 mg of this compound into the vial.

  • Solubilization :

    • Add approximately 8 mL (80% of the final volume) of high-purity water (e.g., Milli-Q®) to the vial.

    • Cap the vial and vortex vigorously for 30-60 seconds.

  • Facilitating Dissolution :

    • If the solid is not fully dissolved after vortexing, place the vial in a bath sonicator for 5-10 minutes. Intermittent vortexing during sonication can help.

    • Visually inspect the solution against a dark background to ensure no solid particulates remain. The solution should be clear and colorless.

  • Final Volume Adjustment :

    • Once fully dissolved, carefully add water to reach a final volume of 10.0 mL.

    • Invert the capped vial several times to ensure homogeneity.

  • Storage :

    • Store the aqueous solution at 2-8°C for short-term use (1-2 days) or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

This protocol is standard for creating high-concentration master stocks for compound libraries used in drug discovery and high-throughput screening.

  • Calculate Required Mass :

    • For 2 mL of a 50 mM solution:

    • Mass (g) = (2 x 10⁻³ L) x (50 x 10⁻³ mol/L) x (207.70 g/mol ) = 0.02077 g or 20.77 mg.

  • Weighing :

    • Tare a clean, dry, amber glass vial compatible with DMSO.

    • Weigh 20.77 mg of the compound into the vial inside a fume hood.

  • Solubilization :

    • Add approximately 1.8 mL of anhydrous, high-purity DMSO.

    • Cap the vial tightly and vortex for 1-2 minutes.

  • Facilitating Dissolution (if necessary) :

    • If dissolution is slow, sonicate the vial for 10-15 minutes.

    • Gentle warming can be applied as a last resort. Place the vial in a heat block or water bath set to 30-37°C for short periods (5-10 minutes), followed by vortexing. Caution : Do not overheat, as it may risk compound degradation.

  • Final Volume Adjustment :

    • Once the solution is perfectly clear, add DMSO to reach a final volume of 2.0 mL.

    • Mix thoroughly by vortexing.

  • Storage :

    • Dispense into single-use aliquots in properly sealed vials to minimize water absorption by DMSO.

    • Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Workflow Visualization and Troubleshooting

The following diagram illustrates the generalized workflow for preparing a stock solution.

G start Start: Define Required Concentration & Volume calc 1. Calculate Required Mass MW = 207.70 g/mol start->calc weigh 2. Weigh Compound Accurately (Use fume hood) calc->weigh add_solvent 3. Add ~80% of Solvent (e.g., Water or DMSO) weigh->add_solvent dissolve_options 4. Facilitate Dissolution add_solvent->dissolve_options vortex Vortex dissolve_options->vortex Primary sonicate Sonicate dissolve_options->sonicate Secondary warm Gentle Warming (30-37°C, if needed) dissolve_options->warm Tertiary verify 5. Verify Complete Dissolution (Solution must be visually clear) vortex->verify sonicate->verify warm->verify final_vol 6. Adjust to Final Volume (QS) & Mix Thoroughly verify->final_vol store 7. Aliquot & Store Appropriately (Label: Name, Conc., Date, Initials) final_vol->store

Caption: Standardized workflow for the dissolution of this compound.

Troubleshooting Guide:

  • Compound "oils out" or forms a suspension : This indicates poor solubility. Re-evaluate the solvent choice. If using an organic solvent, you may be below the solubility limit. If in a buffer, the pH may be causing the free base to precipitate.

  • Solution remains cloudy after sonication : The concentration may be too high for the chosen solvent. Dilute the sample or select a different solvent. For aqueous solutions, a slight adjustment of pH (e.g., adding a trace amount of HCl) can sometimes improve the solubility of hydrochloride salts.

  • Compound degrades upon warming : Some ester hydrochlorides can be sensitive to heat, especially in aqueous solutions where hydrolysis can occur. Avoid prolonged heating. Use stability-indicating methods like HPLC to check for degradation if this is a concern.

References

  • PhytoTech Labs. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 386203, Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - Introduction. Retrieved from [Link]

  • Unknown. (n.d.). Practice Procedures for Making Stock Solution.
  • MOLBASE. (n.d.). ethyl 1-aminocyclohexane-1-carboxylate,hydrochloride price & availability. Retrieved from [Link]

  • CP Lab Safety. (n.d.). ethyl (1R, 3S, 4S)-3-amino-4-hydroxy-cyclohexanecarboxylate;hydrochloride, min 97%, 100 mg. Retrieved from [Link]

  • CP Lab Safety. (n.d.). ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 1-aminocyclohexane-1-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Science. Retrieved from [Link]

  • Popović, B. M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC - NIH. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

Sources

The Versatility of Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride: A Building Block for Complex Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 1-aminocyclohexanecarboxylate hydrochloride stands out as a valuable and versatile scaffold, offering a unique combination of a rigid cyclohexyl core with two orthogonal functional handles: a primary amine and an ethyl ester. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for leveraging this compound in the synthesis of novel chemical entities.

Introduction to a Privileged Scaffold

This compound is a white crystalline solid that serves as a bifunctional building block. The cyclohexyl ring provides a three-dimensional structural element that can be crucial for achieving specific binding interactions with biological targets. The primary amine, in its hydrochloride salt form for enhanced stability and handling, is a nucleophilic center ripe for a myriad of chemical transformations. Concurrently, the ethyl ester provides a site for hydrolysis and subsequent amide bond formation or other derivatizations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.70 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water and alcohols

Core Applications and Synthetic Protocols

The utility of this compound is best illustrated through its application in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. Two primary classes of reactions highlight its versatility: reductive amination for the synthesis of N-substituted cyclohexylamines and amide coupling for the construction of peptidic and non-peptidic amides.

Application 1: Synthesis of N-Substituted Cyclohexylamines via Reductive Amination

The primary amine of this compound can be readily alkylated through reductive amination, a robust and widely used transformation in organic synthesis. This reaction allows for the introduction of a wide range of substituents, providing a straightforward entry into libraries of N-functionalized cyclohexylamine derivatives.

Causality in Experimental Design: The choice of a two-step, one-pot procedure involving initial imine formation followed by in-situ reduction is a classic example of maximizing efficiency while controlling reactivity. The use of sodium bicarbonate is crucial to neutralize the hydrochloride salt, liberating the free amine for nucleophilic attack on the aldehyde. Molecular sieves are employed to drive the imine formation equilibrium forward by sequestering the water byproduct. Sodium borohydride is selected as a mild reducing agent that selectively reduces the imine in the presence of the ester functionality.

Protocol 1: Reductive Amination with m-Nitrobenzaldehyde [1]

This protocol details the synthesis of ethyl 1-(((3-nitrophenyl)methyl)amino)cyclohexanecarboxylate.

Materials:

  • This compound

  • m-Nitrobenzaldehyde

  • Sodium bicarbonate (NaHCO₃)

  • Powdered 4Å molecular sieves

  • Anhydrous methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Step-by-Step Procedure:

  • To a solution of this compound (1.03 g, 5.0 mmol) in anhydrous methanol (10 mL), add sodium bicarbonate (0.42 g, 5.5 mmol) and powdered 4Å molecular sieves (1.0 g).

  • Add m-nitrobenzaldehyde (0.76 g, 5.0 mmol) to the mixture.

  • Allow the reaction to stir at room temperature for 16 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Cautiously add sodium borohydride (0.28 g, 7.5 mmol) portion-wise to the cooled mixture.

  • After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.

  • Filter the reaction mixture to remove the molecular sieves and inorganic salts.

  • Remove the methanol in vacuo.

  • To the residue, add 10% aqueous NaOH solution and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry over MgSO₄, and concentrate in vacuo to afford the crude product.

Diagram 1: Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Workup & Isolation start Dissolve Ethyl 1-aminocyclohexanecarboxylate HCl in anhydrous MeOH add_base Add NaHCO3 to neutralize start->add_base add_sieves Add 4Å molecular sieves add_base->add_sieves add_aldehyde Add m-Nitrobenzaldehyde add_sieves->add_aldehyde stir_rt Stir at RT for 16h (Imine Formation) add_aldehyde->stir_rt cool Cool to 0 °C stir_rt->cool add_nabh4 Add NaBH4 (Reduction) cool->add_nabh4 filter Filter add_nabh4->filter concentrate Concentrate in vacuo filter->concentrate extract Aqueous NaOH wash & EtOAc extraction concentrate->extract dry Dry organic layer (MgSO4) extract->dry isolate Concentrate to yield product dry->isolate

Caption: Workflow for the synthesis of N-substituted cyclohexylamines.

Application 2: Amide Bond Formation for Peptidomimetics and Novel Carboxamides

The bifunctional nature of this compound makes it an excellent scaffold for the synthesis of peptidomimetics and other amide-containing molecules. The amino group can be coupled with a carboxylic acid, and the ester can be subsequently hydrolyzed to a carboxylic acid, which can then be coupled with another amine. This allows for the extension of molecular complexity in two directions.

Causality in Experimental Design: In the following protocol, a pyrazole carboxylic acid is activated and coupled with the free amine of our building block. The choice of coupling reagents is critical for efficient amide bond formation while minimizing side reactions. Following the coupling, the ethyl ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide) to unmask a carboxylic acid for further functionalization. This orthogonal deprotection strategy is a cornerstone of modern multi-step synthesis.

Protocol 2: Amide Coupling with a Pyrazole Carboxylic Acid [2][3]

This protocol describes the coupling of a substituted pyrazole carboxylic acid with this compound, a key step in the synthesis of neurotensin receptor type 2 ligands.[2]

Materials:

  • Substituted pyrazole carboxylic acid (e.g., 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid)

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Step-by-Step Procedure (General):

  • Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amide coupling reagents (e.g., HATU, 1.1 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Add a non-nucleophilic base (e.g., DIEA, 2.5 eq) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

Diagram 2: Amide Coupling and Subsequent Hydrolysis

G cluster_coupling Amide Coupling cluster_hydrolysis Ester Hydrolysis A Pyrazole Carboxylic Acid C HATU/DIEA in DMF A->C B Ethyl 1-aminocyclohexane- carboxylate HCl B->C D Coupled Product (Ester) C->D Amide Bond Formation E Coupled Product (Ester) F LiOH in Dioxane/Water E->F Hydrolysis G Final Product (Carboxylic Acid) F->G Hydrolysis

Caption: Synthetic pathway from building block to a functionalized acid.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its rigid cyclohexyl core and orthogonal functional groups provide a robust platform for creating diverse libraries of compounds for applications in drug discovery and materials science. The protocols outlined in this application note provide a practical starting point for researchers to explore the synthetic potential of this valuable compound.

References

  • The Royal Society of Chemistry. (2017). Supplementary Materials. Retrieved from [Link]

  • Al-Kouba, J., et al. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound. Journal of Medicinal Chemistry, 57(11), 4883–4896. [Link]

  • Al-Kouba, J., et al. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound. PubMed Central. [Link]

Sources

Experimental setup for reactions involving Ethyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride

Introduction: The Strategic Value of a Constrained Scaffold

This compound (CAS No: 63203-48-5) is a versatile bifunctional building block pivotal in modern medicinal chemistry and drug development.[1][2] Its structure, featuring a primary amine and an ethyl ester attached to the same carbon of a cyclohexane ring, offers a unique geminal-disubstituted, conformationally restricted scaffold. This inherent rigidity is highly sought after in drug design to reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide provides an in-depth exploration of the experimental setups and core chemical transformations involving this reagent, moving from fundamental reactions to advanced multicomponent strategies.

Chapter 1: Foundational Principles and Safety

The Critical Prerequisite: Liberation of the Free Amine

The primary amine in this compound exists in its protonated, inactive ammonium salt form. For the nitrogen to function as a nucleophile in subsequent reactions, it must first be deprotonated to the free amine. This is the most critical first step in nearly all protocols.

Causality of Base Selection: The choice of base is crucial. A non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is typically employed. These bases are sterically hindered, preventing them from competing with the substrate's amine as a nucleophile and engaging in unwanted side reactions with electrophilic reagents. An inorganic base like potassium carbonate can also be used in some cases, particularly in polar aprotic solvents.

Safety and Handling

As a chemical intermediate, proper handling is essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[3]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5] The compound is classified as a skin and eye irritant.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place.[6]

  • Spills: In case of a spill, avoid generating dust. Sweep up the material, place it in a suitable container for disposal, and clean the area with water.[3]

Chapter 2: Core Synthetic Applications and Protocols

This chapter details the most common and powerful synthetic transformations, providing step-by-step protocols grounded in established chemical principles.

Protocol I: N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation for converting the primary amine into a more complex amide linkage, a cornerstone of many pharmaceutical structures.

Underlying Principle: The liberated free amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., chloride) forms the stable amide bond.

Detailed Protocol: Synthesis of Ethyl 1-(Benzoylamino)cyclohexanecarboxylate

  • Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a stirrable suspension (approx. 0.2 M concentration).

  • Amine Liberation: Cool the mixture to 0 °C in an ice bath. Add triethylamine (Et₃N) (1.1 eq) dropwise. Stir for 15-20 minutes. The rationale for this step is to neutralize the HCl salt and generate the free amine in situ.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.05 eq) in DCM dropwise over 10 minutes. The slow addition helps to control the exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the triethylamine hydrochloride byproduct and any excess acid chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove any remaining amine), water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Table 1: N-Acylation Reaction Parameters

Acylating AgentBase (eq)SolventTypical Yield
Acetyl ChlorideEt₃N (1.1)DCM>90%
Benzoyl ChlorideEt₃N (1.1)DCM>90%
Acetic AnhydridePyridine (1.5)DCM>85%
Boc AnhydrideDIPEA (1.2)THF>95%

Workflow for N-Acylation

N_Acylation_Workflow Start Start: Reagents in Flask Step1 1. Dissolve/Suspend in Anhydrous DCM Start->Step1 Step2 2. Cool to 0 °C Step1->Step2 Step3 3. Add Et3N (Liberate Free Amine) Step2->Step3 Step4 4. Add Acylating Agent (e.g., Benzoyl Chloride) Step3->Step4 Step5 5. Warm to RT & Stir (2-4h) Step4->Step5 Step6 6. Reaction Work-up (Wash & Extract) Step5->Step6 Step7 7. Purify Product (Chromatography) Step6->Step7 End Final Product: Pure Amide Step7->End

Caption: General experimental workflow for the N-acylation reaction.

Protocol II: Reductive Amination for Secondary Amine Synthesis

This powerful C-N bond-forming reaction couples the amine with a ketone or aldehyde, followed by in-situ reduction to form a secondary amine.[7][8]

Underlying Principle: The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is not isolated but is immediately reduced by a mild, selective reducing agent present in the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is less reactive towards the starting carbonyl compound and preferentially reduces the protonated iminium ion, minimizing side reactions.[9][10]

Detailed Protocol: Synthesis of Ethyl 1-(Cyclohexylamino)cyclohexanecarboxylate

  • Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq) and cyclohexanone (1.1 eq).

  • Solvent and Base: Add 1,2-dichloroethane (DCE) as the solvent, followed by triethylamine (1.1 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition is a safety measure to control gas evolution and the reaction exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting crude secondary amine by flash column chromatography.

Reductive Amination Pathway

Reductive_Amination cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Amine Free Amine (from Hydrochloride + Base) Imine Iminium Ion Intermediate Amine->Imine + H+ Carbonyl Ketone or Aldehyde Carbonyl->Imine Product Secondary Amine Product Imine->Product Hydride Attack Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product

Caption: The two-stage mechanism of a one-pot reductive amination.

Protocol III: Peptide Bond Formation

The amine of Ethyl 1-aminocyclohexanecarboxylate serves as an excellent N-terminal component in peptide synthesis, allowing for the introduction of a non-natural, constrained amino acid analog.

Underlying Principle: A direct reaction between a carboxylic acid and an amine is unfavorable. Therefore, a coupling reagent is used to activate the carboxylic acid of a second (N-protected) amino acid. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) convert the carboxylic acid into a highly reactive O-acylisourea intermediate.[11][12] This intermediate is susceptible to nucleophilic attack by the primary amine, forming the peptide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress racemization and improve efficiency by forming an active ester intermediate.[13]

Detailed Protocol: Coupling with Boc-Glycine

  • Reagent Preparation: In a flask, dissolve N-Boc-glycine (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Stir at 0 °C for 30 minutes. This pre-activation step is crucial for forming the HOBt active ester.

  • Amine Preparation: In a separate flask, suspend this compound (1.05 eq) in DMF and add DIPEA (1.2 eq). Stir until a clear solution is obtained.

  • Coupling: Add the solution of the free amine (from step 2) to the activated Boc-glycine solution (from step 1) at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash extensively with 5% aqueous citric acid solution (to remove excess amine and DIPEA), followed by saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), water, and finally brine.

    • The urea byproduct from EDC is water-soluble and is removed during the aqueous washes.[11]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting dipeptide by flash column chromatography.

Table 2: Common Peptide Coupling Reagents

ReagentFull NameByproductKey Feature
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide HClWater-soluble ureaIdeal for solution-phase; easy work-up.[11]
DCC DicyclohexylcarbodiimideInsoluble DCUByproduct precipitates; easy to filter but not for solid-phase.[12]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHOBt, phosphonamideRapid and efficient couplings with low racemization.[13]
Protocol IV: Advanced Synthesis - The Ugi Four-Component Reaction

The Ugi reaction is a powerful multicomponent reaction (MCR) that creates significant molecular complexity in a single step. It combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide product.

Underlying Principle: The reaction is driven by a sequence of reversible steps culminating in an irreversible Mumm rearrangement.[14] The amine and carbonyl form an iminium ion, which is trapped by the nucleophilic isocyanide. This forms a nitrilium ion intermediate, which is then attacked by the carboxylate anion. The final, irreversible intramolecular acyl transfer yields the stable α-acylamino amide product.[15]

Detailed Protocol: Ugi Reaction for a Peptidomimetic Scaffold

  • Reagent Preparation: To a flask, add this compound (1.0 eq) and triethylamine (1.1 eq) in methanol (MeOH) as the solvent. Stir for 15 minutes.

  • Component Addition: To this solution, add isobutyraldehyde (1.1 eq) and acetic acid (1.1 eq).

  • Isocyanide Addition: Finally, add tert-butyl isocyanide (1.0 eq). The reaction is often exothermic and should proceed quickly.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is typically complete within this time frame.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the complex product by flash column chromatography.

Ugi Reaction Mechanism

Ugi_Mechanism node_amine Amine node_imine Iminium Ion node_amine->node_imine node_carbonyl Aldehyde node_carbonyl->node_imine node_acid Carboxylic Acid node_acid->node_imine H+ catalyst node_adduct Acyl Imidate node_acid->node_adduct Nucleophilic Attack node_iso Isocyanide node_nitrilium Nitrilium Ion node_iso->node_nitrilium Nucleophilic Attack node_imine->node_nitrilium node_nitrilium->node_adduct node_product Final Product (α-Acylamino Amide) node_adduct->node_product Irreversible Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

References

  • PhytoTech Labs. (n.d.). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 386203, Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET.
  • Wikipedia. (2024). Pictet–Spengler reaction. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (2024). Ugi reaction. Retrieved from [Link]

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

  • Name-Reaction.com. (2025). Pictet-Spengler reaction. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of spiro[cyclohexane-1′.... Retrieved from https://www.researchgate.net/publication/292150371_Spirooxindoles_Synthesis_and_biological_activity
  • PubMed Central. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Retrieved from [Link]

  • PubMed Central. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2025). Performing the Ugi Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • PubMed Central. (2014). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Retrieved from [Link]

  • PubMed Central. (2018). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. Retrieved from [Link]

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Peptide coupling using recyclable bicyclic benziodazolone. Retrieved from [Link]

  • PubMed Central. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • PubMed Central. (2017). Practical N-to-C peptide synthesis with minimal protecting groups. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 1-aminocyclohexane-1-carboxylate. Retrieved from [Link]

  • MOLBASE. (n.d.). ethyl 1-aminocyclohexane-1-carboxylate,hydrochloride price & availability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2014). REGIOSELECTIVE N-ACYLATION OF.... Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination with primary amines and ammonia. (A) Heterologous expression in E. coli. Retrieved from [Link]

  • ResearchGate. (2025). Mild and Useful Method for N-Acylation of Amines | Request PDF. Retrieved from [Link]

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Comprehensive Analytical Characterization of Ethyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive suite of analytical methodologies for the detailed characterization of Ethyl 1-aminocyclohexanecarboxylate hydrochloride (CAS 63203-48-5), a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We present detailed, field-proven protocols for structural elucidation, purity assessment, and thermal stability analysis using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical characterization of this compound.

Introduction and Physicochemical Properties

This compound is an alpha-amino acid ester derivative. Its structure, comprising a cyclohexyl backbone, an amino group, and an ethyl ester, makes it a versatile building block in medicinal chemistry. The hydrochloride salt form generally enhances stability and aqueous solubility.[1] Accurate and comprehensive characterization is critical to ensure identity, purity, and stability, which are fundamental requirements in drug development and manufacturing.

Below is a summary of its key physicochemical properties.[2]

PropertyValue
Chemical Name This compound
Synonyms 1-Amino-cyclohexanecarboxylic acid ethyl ester HCl
CAS Number 63203-48-5
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
Chemical Structure
Appearance White to off-white solid/crystalline powder
Solubility Soluble in water

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a pharmaceutical intermediate. No single technique can provide all the necessary information. The following workflow illustrates how different analytical methods are synergistically employed to build a complete profile of the compound.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation & Identity cluster_2 Purity & Quantification cluster_3 Physicochemical Properties Sample Test Sample (Ethyl 1-aminocyclohexanecarboxylate HCl) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Identity MS Mass Spectrometry (ESI-MS) Sample->MS Identity FTIR FT-IR Spectroscopy Sample->FTIR Identity HPLC HPLC-UV (Purity Assay) Sample->HPLC Purity EA Elemental Analysis (C, H, N, Cl) Sample->EA Purity Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Stability Final_Report Certificate of Analysis (Complete Profile) NMR->Final_Report Confirms Structure MS->Final_Report Confirms Structure FTIR->Final_Report Confirms Structure HPLC->Final_Report Confirms Purity EA->Final_Report Confirms Purity Thermal->Final_Report Confirms Thermal Properties

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule. For this compound, NMR will confirm the presence of the cyclohexyl ring, the ethyl ester group, and the effects of protonation on the amino group.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the sample well and allows for the observation of exchangeable N-H protons.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust for desired signal-to-noise).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Number of Scans: 1024 or higher (¹³C has low natural abundance).

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier Transform. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Data Interpretation
¹H NMR (Predicted in DMSO-d₆)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ethyl (-CH₃)~1.2Triplet3H-O-CH₂-CH₃
Cyclohexyl (-CH₂-)~1.4 - 2.1Multiplet10HCyclohexyl protons
Ethyl (-CH₂-)~4.2Quartet2H-O-CH₂ -CH₃
Ammonium (-NH₃⁺)~8.5Broad Singlet3H-NH₃
¹³C NMR (Predicted in DMSO-d₆)Chemical Shift (δ, ppm)Assignment
Ethyl (-CH₃)~14-O-CH₂-CH₃
Cyclohexyl (-CH₂-)~20 - 35C2, C3, C4, C5, C6
Quaternary Carbon~60C -NH₃⁺
Ethyl (-CH₂-)~62-O-CH₂ -CH₃
Carbonyl (C=O)~172C =O

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acid esters, typically yielding the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).

  • Infusion Parameters:

    • Mode: Positive Ion Mode.

    • Flow Rate: 5-10 µL/min (direct infusion).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the m/z of the most abundant ion in the spectrum. For HRMS, compare the measured exact mass to the theoretical exact mass calculated from the elemental formula.

Expected Data Interpretation

The analysis is performed on the free base form of the molecule (C₉H₁₇NO₂), which is generated in the ESI source.

  • Theoretical Exact Mass of Free Base [C₉H₁₇NO₂]: 171.1259 u.

  • Expected Ion [M+H]⁺: The primary observed ion should be the protonated molecule at m/z ≈ 172.1332 .

  • Purity Confirmation: The absence of significant peaks other than isotopes of the main ion indicates high purity.

  • Fragmentation: Common fragments could include the loss of the ethoxy group [M+H - 45]⁺ or the entire ethyl formate group [M+H - 73]⁺.[3]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for determining the purity of pharmaceutical compounds and for quantifying impurities.[4] A reversed-phase HPLC method is most suitable, where the polar analyte is separated on a nonpolar stationary phase. The use of a buffered mobile phase at a controlled pH is crucial for achieving sharp, symmetrical peaks for amine-containing compounds.[5]

Protocol: Reversed-Phase HPLC for Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Buffer + Organic) SystemEquil System Equilibration (~30 min) MobilePhase->SystemEquil SamplePrep Sample Prep (1 mg/mL in Diluent) SST System Suitability Test (Inject Standard) SamplePrep->SST SystemEquil->SST SampleInject Inject Sample SST->SampleInject If SST Passes Integration Peak Integration SampleInject->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Step-by-step workflow for HPLC purity analysis.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for a wide range of polarities.[5]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure the amine is fully protonated, preventing peak tailing.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient 5% B to 95% B over 15 minA gradient elution ensures that impurities with a wide range of polarities can be detected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 210 nmWavelength for detecting non-chromophoric compounds (peptide-like bonds).
Injection Vol. 10 µL
  • Sample Preparation:

    • Prepare a sample stock solution at a concentration of 1.0 mg/mL in the mobile phase A/B starting condition (95:5 Water:Acetonitrile).

  • Analysis Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • A high-purity sample should exhibit a single major peak with a purity value >98%, with any impurities being minor components.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.[6] It is a rapid and reliable technique for confirming the presence of key structural features.

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use an FT-IR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Expected Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3200 - 2800 (broad)N-H stretchAmmonium (-NH₃⁺)
2930, 2860C-H stretchCyclohexyl & Ethyl
~1735C=O stretchEster
~1600N-H bendAmmonium (-NH₃⁺)
~1200C-O stretchEster

Thermal Analysis (DSC/TGA)

Principle: Thermal analysis provides information on the physical and chemical changes that occur in a substance as a function of temperature.

  • Differential Scanning Calorimetry (DSC): Measures heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and other thermal transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to determine thermal stability and decomposition profiles.[7]

Protocol: DSC and TGA
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrumentation: Use a simultaneous TGA/DSC instrument or separate units.

  • TGA/DSC Parameters:

    • Temperature Range: 25 °C to 500 °C.

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min. This inert atmosphere prevents oxidative degradation.[8]

  • Data Interpretation:

    • DSC: An endothermic peak will indicate the melting point of the compound.

    • TGA: A sharp weight loss step can indicate the loss of HCl, followed by further weight loss at higher temperatures corresponding to the decomposition of the organic molecule. The temperature at which significant weight loss begins is an indicator of its thermal stability.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Science. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

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  • Brainly. (2023). The mass spectrum of 1-ethyl-1-methylcyclohexane (MW = 126) shows many fragments.... Retrieved from [Link]

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The Versatile Scaffolding of Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride in the Genesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-aminocyclohexanecarboxylate hydrochloride stands as a pivotal building block in the synthesis of a diverse array of novel heterocyclic compounds. Its inherent cyclic amino acid ester structure, featuring a quaternary carbon, provides a unique scaffold for the construction of complex, spirocyclic, and fused heterocyclic systems of significant interest to the pharmaceutical and agrochemical industries. This comprehensive guide delineates the strategic application of this versatile precursor in key synthetic transformations, including the synthesis of spiro-quinazolines, spiro-diketopiperazines, and its utilization in powerful multicomponent reactions such as the Ugi and Pictet-Spengler reactions. Detailed, field-tested protocols are provided, underpinned by mechanistic insights to empower researchers in the rational design and execution of their synthetic strategies.

Introduction: The Strategic Advantage of a Cyclic Amino Acid Ester

The synthesis of heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug discovery. Among the myriad of starting materials, α,α-disubstituted α-amino acids and their esters offer a gateway to molecules with enhanced metabolic stability and conformational rigidity due to the presence of a quaternary carbon center. This compound, a commercially available and cost-effective reagent, perfectly embodies these attributes. Its cyclohexyl ring provides a lipophilic and conformationally constrained framework, which is highly desirable in drug design for optimizing binding interactions with biological targets.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, exploring the synthetic utility of this compound in constructing novel heterocyclic architectures. We will delve into specific reaction classes, providing not just step-by-step instructions, but also the underlying chemical principles that govern these transformations.

I. Synthesis of Spiro-Quinazolines: A Gateway to Privileged Scaffolds

Spiro-quinazolines are a class of compounds that have garnered significant attention due to their wide range of biological activities, including their potential as PARP-1 inhibitors.[1] The synthesis of spiro[quinazoline-2,1'-cyclohexane] derivatives can be efficiently achieved from this compound.

Causality of Experimental Choices:

The foundational reaction involves the condensation of an anthranilamide derivative with a ketone or, in this case, a precursor that can generate a reactive intermediate. The use of this compound provides the cyclohexyl spiro-moiety. The initial step is the formation of a spiro[2H-3,1-benzoxazine-2,1'-cyclohexan]-4(1H)-one intermediate, which is then reacted with a primary amine to furnish the desired spiro-quinazoline. This two-step approach is often robust and allows for diversification at the N3 position of the quinazoline ring.

Experimental Workflow: Spiro-Quinazoline Synthesis

G A Ethyl 1-aminocyclohexanecarboxylate HCl C Spiro[2H-3,1-benzoxazine-2,1'-cyclohexan]-4(1H)-one Intermediate A->C 1. Thionyl Chloride 2. Anthranilic Acid B Anthranilic Acid Derivative E Spiro[quinazoline-2,1'-cyclohexane] Derivative C->E Primary Amine, Heat D Primary Amine (R-NH2) F Reaction with Thionyl Chloride G Cyclization H Ring Opening & Ring Closure G A Ethyl 1-aminocyclohexanecarboxylate HCl D Fmoc-Dipeptide Ester Intermediate A->D Coupling B N-Fmoc Amino Acid B->D C Coupling Reagent (e.g., PyBOP) C->D F Linear Dipeptide Ester D->F Fmoc Deprotection E Deprotection (e.g., Piperidine) H Spiro-Diketopiperazine F->H Intramolecular Cyclization G Acid-Catalyzed Cyclization G cluster_0 Ugi Reaction Components A Ethyl 1-aminocyclohexanecarboxylate HCl E α-Acylamino Carboxamide Adduct A->E B Aldehyde/Ketone B->E C Isocyanide C->E D Carboxylic Acid D->E G Novel Heterocycle E->G Post-Ugi Transformation F Post-Ugi Cyclization

Sources

Application Notes and Protocols for the Safe Handling of Ethyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for the safe handling of Ethyl 1-aminocyclohexanecarboxylate hydrochloride (CAS No: 63203-48-5). The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure personal safety and maintain the integrity of the compound during its use in a laboratory setting. The causality behind each procedural step is explained to foster a deeper understanding of the safety measures.

Compound Identification and Hazard Analysis

This compound is a chemical intermediate often utilized in the synthesis of more complex molecules in pharmaceutical research.[1] As with any chemical, a thorough understanding of its properties and potential hazards is the foundation of safe handling.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 63203-48-5
Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
Appearance White to off-white solid/powder
Melting Point 193-195 °C
Solubility Soluble in water

Hazard Identification and GHS Classification:

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The signal word for this chemical is Warning .[2] A comprehensive risk assessment should be conducted before commencing any work with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment must be utilized. The primary route of exposure is through inhalation of dust particles, skin contact, and eye contact.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[3][4] A chemical fume hood is recommended, especially when handling larger quantities or when generating dust is unavoidable.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles or safety glasses with side shields that meet ANSI Z.87.1 standards are required.[7] A face shield should be worn over safety glasses when there is a risk of splashing.[7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn.[8] Always inspect gloves for any signs of degradation or punctures before use.[8]

    • Lab Coat: A lab coat must be worn and fully buttoned to protect from skin contact.[7]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if dust generation is significant, a NIOSH-approved respirator is required.[7][9][10]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering the Lab don_ppe Don PPE: 1. Lab Coat 2. Safety Goggles/Face Shield 3. Gloves 4. Respirator (if required) start->don_ppe end Exiting the Lab handle_chemical Handle Ethyl 1-aminocyclohexanecarboxylate hydrochloride don_ppe->handle_chemical doff_ppe Doff PPE: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat 4. Respirator (if required) handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands wash_hands->end

Caption: Workflow for donning and doffing Personal Protective Equipment.

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents and maintain the stability of the compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[3][8][11]

  • Avoid the formation of dust and aerosols.[3][11]

  • Wash hands thoroughly after handling the compound.[3][4][5]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge if the compound is handled in the presence of flammable solvents.[6]

Storage:

  • Store in a tightly closed container.[3][6][8]

  • Keep in a cool, dry, and well-ventilated area.[3][11][12]

  • Store at room temperature.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[3][12]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial. All personnel should be familiar with these procedures before working with the compound.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][11]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][11]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[3][11]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[11][12]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment as detailed in Section 2.

  • Carefully sweep up the spilled solid material, avoiding dust formation.[3][11]

  • Place the spilled material into a suitable, labeled container for disposal.[3][11]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Do not let the product enter drains.[3]

Spill_Response_Flowchart spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate don_ppe Don Appropriate PPE ventilate->don_ppe contain Contain the Spill don_ppe->contain cleanup Sweep Up Solid Material (Avoid Dust) contain->cleanup containerize Place in Labeled Container for Disposal cleanup->containerize decontaminate Decontaminate Spill Area containerize->decontaminate report Report the Incident decontaminate->report

Caption: Step-by-step spill response protocol.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Dispose of waste in accordance with local, regional, and national regulations.[13]

  • Waste should be placed in a clearly labeled, sealed container.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Conclusion

The safe handling of this compound is paramount in a research environment. By understanding its hazards, utilizing appropriate engineering controls and personal protective equipment, and adhering to the outlined handling, storage, and emergency procedures, researchers can minimize risks and ensure a safe working environment.

References

  • PhytoTech Labs. SAFETY DATA SHEET. [Link]

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  • National Center for Biotechnology Information. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. PubChem Compound Summary for CID 386203. [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Link]

  • ChemBK. Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. [Link]

  • MOLBASE. ethyl 1-aminocyclohexane-1-carboxylate,hydrochloride. [Link]

  • CP Lab Safety. ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. [Link]

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The Architecture of Stability: A Technical Guide to Incorporating Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride as a Constrained Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptides with Precision and Purpose

In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with immense potential due to their high specificity and biological compatibility. However, their inherent conformational flexibility often leads to challenges such as susceptibility to proteolytic degradation and reduced binding affinity for their targets. The introduction of constrained amino acids is a powerful strategy to overcome these limitations. By restricting the rotational freedom of the peptide backbone, we can pre-organize the molecule into a bioactive conformation, enhancing both its stability and potency.

This guide focuses on the application of Ethyl 1-aminocyclohexanecarboxylate hydrochloride, a unique α,α-disubstituted cyclic amino acid (often abbreviated as A6c or Ac6c). The cyclohexane ring imposes significant steric constraints on the peptide backbone, making it an excellent tool for inducing stable secondary structures like β-turns and helices.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed application notes, and robust protocols for the effective incorporation of this valuable building block into synthetic peptides.

Core Principles: The Advantage of the Cyclohexyl Constraint

The utility of 1-aminocyclohexanecarboxylic acid lies in its rigid cyclic structure. Unlike linear amino acids, which can adopt a wide range of phi (Φ) and psi (Ψ) dihedral angles, the A6c residue is largely restricted to the helical regions of the Ramachandran plot.[1] This pre-organization of the backbone has several profound consequences for the resulting peptide:

  • Induction of Stable Secondary Structures: The steric bulk of the cyclohexane ring forces adjacent residues into well-defined conformations, acting as a potent nucleator for helical and β-turn structures.[2][3] This is critical for mimicking the bioactive conformation of natural peptides or proteins.

  • Enhanced Proteolytic Stability: The α,α-disubstituted nature of the A6c residue provides steric shielding, making the adjacent peptide bonds less accessible to proteases. This can dramatically increase the in-vivo half-life of a peptide therapeutic.

  • Increased Binding Affinity: By locking the peptide into its active shape, the entropic penalty of binding to a target receptor is minimized. This often translates to a significant increase in binding affinity and biological activity.

The following diagram illustrates how the cyclic constraint of A6c influences the peptide backbone, forcing it into a more defined helical or turn-like conformation compared to a flexible, linear amino acid like glycine.

G cluster_0 Unconstrained Peptide (e.g., with Glycine) cluster_1 Constrained Peptide (with A6c) Flexible Multiple Low-Energy Conformations Protease Protease Susceptibility Flexible->Protease Leads to Binding High Entropic Cost of Binding Flexible->Binding Results in Rigid Defined Bioactive Conformation Stability Proteolytic Resistance Rigid->Stability Provides Affinity Enhanced Binding Affinity Rigid->Affinity Leads to A6c_Structure Incorporation of Ethyl 1-aminocyclohexanecarboxylate (A6c) A6c_Structure->Rigid Induces Glycine_Structure Incorporation of Flexible Amino Acid (e.g., Glycine) Glycine_Structure->Flexible Allows

Caption: Impact of A6c on peptide properties.

Physicochemical and Structural Data

The selection of a constrained amino acid should be guided by its specific properties. The table below summarizes key information for the commonly used Fmoc-protected version of 1-aminocyclohexanecarboxylic acid.

PropertyValueSource
Compound Name 1-(Fmoc-amino)cyclohexanecarboxylic acid[4]
Abbreviation Fmoc-A6c-OH or Fmoc-Ac6c-OH-
CAS Number 162648-54-6
Molecular Formula C₂₂H₂₃NO₄
Molecular Weight 365.42 g/mol
Appearance White powder
Melting Point 185-187 °C
Solubility Soluble in DMF, NMP, DCM-
Primary Structural Effect Induces β-turn and helical conformations[1][2]

Experimental Protocols: Incorporation into Peptides

The incorporation of this compound requires special considerations due to its steric hindrance. This protocol is based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[5][6]

Workflow Overview

The overall process follows the standard SPPS cycle of deprotection, activation, coupling, and washing. However, the coupling step for the A6c residue is critical and often requires optimization.

SPPS_Workflow start Start: Fmoc-Rink Amide Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, IPA, DCM) deprotection->wash1 coupling 2. A6c Coupling (See Protocol 2.2) wash1->coupling wash2 Wash (DMF, IPA, DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat If sequence not complete final_deprotection Final Fmoc Deprotection wash2->final_deprotection If sequence complete repeat->deprotection cleavage 3. Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification 4. Purification (RP-HPLC) cleavage->purification end End: Pure Constrained Peptide purification->end

Caption: SPPS workflow for A6c incorporation.

Protocol 1: Preparation and Handling of the Amino Acid

Ethyl 1-aminocyclohexanecarboxylate is typically supplied as a hydrochloride salt. The amino group must be neutralized before it can be coupled. Furthermore, for SPPS, the amino group must be protected, usually with an Fmoc group. If you are starting with Fmoc-1-aminocyclohexanecarboxylic acid, you can proceed directly to Protocol 2. If starting with the ethyl ester hydrochloride, it is recommended to first Fmoc-protect it in solution phase or use an in situ neutralization protocol during coupling.

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • DCM (Dichloromethane)

Procedure (Fmoc Protection):

  • Dissolve this compound in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0°C in an ice bath.

  • Add Fmoc-OSu (1.1 equivalents) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer with cold 1 M HCl to precipitate the product.

  • Collect the white solid by filtration, wash with cold water, and dry under vacuum. The resulting Fmoc-A6c-OH can be used in SPPS.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - The Coupling Step

Due to its α,α-disubstitution, the A6c residue is sterically hindered, making the coupling reaction challenging.[7][8] Standard coupling conditions may result in low yields or failed sequences. The following protocol provides optimized conditions.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, 0.4-0.8 mmol/g loading)

  • Fmoc-A6c-OH

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, IPA (Isopropyl alcohol), DCM

Procedure (per 100 mg of resin):

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Repeat once.

  • Washing: Wash the resin thoroughly (5x DMF, 3x IPA, 3x DCM, 3x DMF) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-A6c-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

    • Causality Note: HATU is a highly efficient coupling reagent recommended for hindered amino acids as it forms a reactive OAt-ester intermediate that couples more effectively than standard carbodiimide methods.[9] Using a slight excess of reagents drives the reaction to completion.

  • Coupling Reaction: Add the activation solution to the deprotected resin. Agitate at room temperature for 2-4 hours.

    • Troubleshooting Insight: If a Kaiser test (or other ninhydrin-based test) after 2 hours indicates incomplete coupling (a positive blue result), a "double coupling" is recommended.[9] To do this, drain the vessel and add a freshly prepared activation solution for another 2 hours.

    • Alternative Strategy: Microwave-assisted SPPS can significantly accelerate the coupling of hindered residues, often reducing reaction times to minutes while improving efficiency.[7]

  • Washing: Drain the coupling solution and wash the resin thoroughly (5x DMF, 3x IPA, 3x DCM).

  • Cycle Repetition: The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Protocol 3: Cleavage and Purification

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.

Materials:

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.

    • Causality Note: TIS and water act as scavengers to quench reactive carbocations generated during the cleavage of acid-labile side-chain protecting groups, preventing unwanted side reactions.

  • Cold diethyl ether

  • Acetonitrile (ACN) and Water (HPLC-grade) with 0.1% TFA

  • Reversed-Phase HPLC (RP-HPLC) system with a C18 column

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers. Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a minimal amount of ACN/water. Purify using preparative RP-HPLC with a gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA).[10][11]

  • Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

Conformational Analysis and Expected Outcomes

The primary motivation for using A6c is to enforce a specific conformation. It is therefore essential to verify the structural consequences of its incorporation.

  • Circular Dichroism (CD) Spectroscopy: This is a rapid method to assess the secondary structure of the purified peptide in solution. Peptides incorporating A6c are expected to show CD spectra characteristic of helical or β-turn structures (e.g., distinct negative minima around 208 and 222 nm for α-helices).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, 2D NMR techniques (such as NOESY and ROESY) can be used to determine inter-proton distances, which can then be used to calculate a 3D solution structure.[12] The presence of specific Nuclear Overhauser Effects (NOEs) can confirm the formation of hydrogen-bonded turns or helical structures induced by the A6c residue.[1]

By following these protocols and analytical procedures, researchers can confidently utilize this compound as a powerful tool to engineer peptides with enhanced stability, affinity, and therapeutic potential.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]

  • Paul, P. K., et al. (1986). Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid. International Journal of Peptide and Protein Research, 28(4), 368-88. [Link]

  • Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

  • Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • Toniolo, C., et al. (1993). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 41(2), 181-92. [Link]

  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-86. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Acosta, G. A., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(6), 1215. [Link]

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Application Notes and Protocols: A Step-by-Step Guide to the Functionalization of Ethyl 1-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-aminocyclohexanecarboxylate hydrochloride is a versatile bifunctional building block pivotal in medicinal chemistry and drug development. Its rigid cyclohexyl scaffold, coupled with a primary amine and an ethyl ester, provides two distinct points for chemical modification, enabling the synthesis of diverse compound libraries. This guide offers a comprehensive, step-by-step exploration of the key functionalization strategies for this molecule, including N-acylation, N-alkylation, and ester hydrolysis. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and present visual workflows to empower researchers in leveraging this scaffold for the synthesis of novel chemical entities.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of drug discovery, the selection of a core scaffold is a decision of paramount importance. The ideal building block offers a combination of desirable physicochemical properties, conformational rigidity, and multiple handles for synthetic diversification. This compound meets these criteria, presenting a non-planar saturated ring system that is a common motif in many biologically active compounds. The presence of a primary amine and an ester allows for orthogonal or sequential chemical modifications, making it a valuable starting point for creating analogs of established drugs, such as the anticonvulsant Gabapentin.[1][2][3][4]

This document serves as a practical guide for chemists, providing robust protocols for the three primary avenues of its functionalization:

  • N-Acylation: Forming a stable amide bond, one of the most common linkages in pharmaceuticals.[5]

  • N-Alkylation: Introducing alkyl or aryl groups via reductive amination to generate secondary amines.[6][7]

  • Ester Modification: Hydrolyzing the ethyl ester to a carboxylic acid, which can then serve as a handle for further amide coupling or other transformations.

Initial Preparation: From Hydrochloride Salt to Reactive Free Amine

The starting material is supplied as a hydrochloride salt to enhance its stability and shelf-life. However, the vast majority of reactions involving the primary amine require it to be in its neutral, nucleophilic "free base" form. Therefore, a simple acid-base extraction is the mandatory first step before proceeding with most functionalizations.

Table 1: Physicochemical Properties

PropertyValue
Chemical Formula C₉H₁₇NO₂ · HCl
Molecular Weight 207.70 g/mol
CAS Number 63203-48-5[8]
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol.

Protocol 1: Free-Basing of this compound

  • Rationale: This protocol uses a mild inorganic base (Sodium Bicarbonate) to neutralize the hydrochloride salt. The resulting free amine is less water-soluble and can be extracted into an organic solvent. Using a stronger base like NaOH could risk premature hydrolysis of the ester.

  • Materials:

    • This compound (1.0 eq)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

    • Brine (saturated aqueous NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Separatory funnel, beakers, rotary evaporator

  • Procedure:

    • Dissolve the hydrochloride salt in deionized water (approx. 10 mL per gram of salt).

    • Transfer the aqueous solution to a separatory funnel.

    • Slowly add saturated NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is > 8.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (1 x 20 mL) to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting clear oil or white solid is the free amine, which should be used immediately or stored under an inert atmosphere.

G cluster_start Starting Material cluster_process Free-Basing Protocol cluster_end Product start Ethyl 1-aminocyclohexanecarboxylate · HCl (in Water) add_base Add sat. NaHCO₃ (pH > 8) start->add_base Neutralize extract Extract with EtOAc/DCM add_base->extract Phase Separation wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Evaporate wash->dry end_product Free Amine (Base) dry->end_product Isolate G cluster_reagents Reagents cluster_process Reaction Workflow cluster_end Product RCOOH Carboxylic Acid preactivate 1. Mix R-COOH, HOBt, DIPEA, EDC (Pre-activation) RCOOH->preactivate Amine Free Amine add_amine 2. Add Free Amine Amine->add_amine EDC EDC · HCl EDC->preactivate HOBt HOBt HOBt->preactivate Base DIPEA Base->preactivate preactivate->add_amine react 3. Stir 12-24h at RT add_amine->react workup 4. Aqueous Workup react->workup purify 5. Purify (Chromatography) workup->purify end_product N-Acylated Product purify->end_product G cluster_reaction One-Pot Reaction Amine Free Amine Imine Imine/Iminium Ion (in situ) Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine + R₂C=O - H₂O Reducer NaBH(OAc)₃ Product N-Alkylated Product Reducer->Product Reduction Imine->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Ethyl 1-aminocyclohexanecarboxylate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-aminocyclohexanecarboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this important compound, notably a key intermediate in the synthesis of Gabapentin.[1][2] Our goal is to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges and optimize your reaction yields. This resource is structured in a question-and-answer format to directly address specific issues you may encounter.

Overview of Primary Synthesis Pathways

Two principal and well-established methods for synthesizing α,α-disubstituted amino acids from a ketone precursor like cyclohexanone are the Strecker synthesis and the Bucherer-Bergs reaction.[3][4] Both pathways ultimately converge on the formation of 1-aminocyclohexanecarboxylic acid, which is then esterified to yield the target product. Understanding the mechanism and intermediates of each is critical for effective troubleshooting.

The Strecker Synthesis

The Strecker synthesis is a two-step method that begins with the formation of an α-aminonitrile from a ketone.[5][6] Cyclohexanone reacts with ammonia and a cyanide source to form 1-amino-1-cyanocyclohexane. This intermediate is then hydrolyzed, typically under strong acidic conditions, to yield the amino acid.[7]

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis & Esterification A Cyclohexanone B Iminium Ion A->B + NH₃ - H₂O C α-Aminonitrile (1-Amino-1-cyanocyclohexane) B->C + CN⁻ D 1-Aminocyclohexanecarboxylic Acid C->D + H₃O⁺ (Hydrolysis) E Ethyl 1-aminocyclohexanecarboxylate Hydrochloride (Product) D->E + EtOH, HCl

Caption: General workflow for the Strecker synthesis pathway.
The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that produces a hydantoin intermediate.[8][9] Cyclohexanone, a cyanide salt, and ammonium carbonate react to form 5,5-pentamethylenhydantoin.[4] This stable heterocyclic intermediate is then hydrolyzed to give the target amino acid, which is subsequently esterified.

Bucherer_Bergs_Reaction cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis & Esterification A Cyclohexanone B Hydantoin Intermediate (5,5-Pentamethylenhydantoin) A->B + KCN, (NH₄)₂CO₃ C 1-Aminocyclohexanecarboxylic Acid B->C Hydrolysis (Acid or Base) D Ethyl 1-aminocyclohexanecarboxylate Hydrochloride (Product) C->D + EtOH, HCl

Caption: General workflow for the Bucherer-Bergs reaction pathway.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing explanations for the underlying chemical principles and actionable solutions.

Q1: My overall yield is disappointingly low. Where should I start investigating?

A: Low overall yield is a multi-faceted problem that should be investigated stage-by-stage. The synthesis can be broken down into two primary transformations: 1) formation of the key intermediate (aminonitrile or hydantoin) and 2) hydrolysis followed by esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield cluster_stage1 Stage 1 Issues cluster_stage2 Stage 2 Issues Start Problem: Low Overall Yield Check_Reagents 1. Verify Reagent Quality - Anhydrous solvents? - Cyclohexanone purity? - Cyanide source activity? Start->Check_Reagents Analyze_Stage1 2. Analyze Stage 1 (Intermediate Formation) Check_Reagents->Analyze_Stage1 Analyze_Stage2 3. Analyze Stage 2 (Hydrolysis/Esterification) Analyze_Stage1->Analyze_Stage2 S1_Incomplete Incomplete Conversion? (Check TLC/GC for starting ketone) Analyze_Stage1->S1_Incomplete S1_Side Side Reactions? (e.g., cyanohydrin, self-condensation) Analyze_Stage1->S1_Side Review_Workup 4. Review Workup & Purification - Extraction pH correct? - Recrystallization losses? - Mechanical losses? Analyze_Stage2->Review_Workup S2_Hydrolysis Incomplete Hydrolysis? (Isolate and check intermediate) Analyze_Stage2->S2_Hydrolysis S2_Ester Poor Esterification? (Water present? Insufficient acid?) Analyze_Stage2->S2_Ester

Caption: Logical flow for diagnosing sources of low yield.

Actionable Steps:

  • Intermediate Isolation: Attempt to isolate and characterize your intermediate (the α-aminonitrile or the hydantoin). A good yield at this stage (>80%) points to issues in the hydrolysis or esterification steps. A poor yield here indicates problems with the initial condensation.

  • Reagent Stoichiometry: In the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is often recommended to ensure the equilibrium favors product formation.[8]

  • Temperature Control: The initial condensation steps are often exothermic. Maintaining the recommended temperature (e.g., 60-70°C for Bucherer-Bergs) is crucial to prevent side reactions or degradation of reactants.[10]

Q2: My reaction stalls, and I have a lot of unreacted cyclohexanone. How can I drive the reaction to completion?

A: This is a classic equilibrium problem, particularly in the Strecker synthesis, which relies on the formation of an imine/iminium ion.[7]

  • For Strecker Synthesis: The initial formation of the imine from cyclohexanone and ammonia is a reversible reaction that produces water. According to Le Châtelier's principle, removing water will shift the equilibrium toward the imine product, making it available to react with the cyanide ion.

    • Solution: While not always practical in a one-pot aqueous system, using a desiccant like MgSO₄ can help in some protocols.[5] Alternatively, ensuring a sufficient excess of the ammonia source (e.g., using ammonium chloride, which provides both NH₄⁺ and NH₃ in equilibrium) can help drive the reaction forward.[7]

  • For Bucherer-Bergs Synthesis: Incomplete conversion is often related to pH or reagent decomposition.

    • Solution: Ammonium carbonate acts as a buffer, ideally maintaining a pH of ~8-9.[8] If the pH is too low, cyanohydrin formation is hindered. If it's too high, cyanide can degrade. Ensure your ammonium carbonate is of good quality and has not decomposed into ammonia and carbon dioxide upon storage.

Q3: The hydrolysis of my hydantoin or aminonitrile intermediate is extremely slow or incomplete. What can I do?

A: The hydrolysis of both nitriles and hydantoins requires harsh conditions (strong acid or base and heat) to break stable C-N or amide bonds.

  • Cause: Insufficient acid/base concentration, inadequate temperature, or too short a reaction time are the usual culprits. The intermediates are often highly crystalline and may have low solubility in the hydrolysis medium, leading to a slow heterogeneous reaction.

  • Solutions:

    • Increase Acid Concentration: For acid hydrolysis, using concentrated HCl (e.g., 6M) or a mixture of acetic acid and concentrated HCl is common.

    • Increase Temperature: Refluxing for extended periods (12-24 hours) is often necessary. Monitor the reaction by TLC to track the disappearance of the starting intermediate.

    • Consider Basic Hydrolysis: For hydantoins, hydrolysis with a strong base (e.g., 30% Ba(OH)₂ or NaOH) followed by acidic workup can be more effective than acid hydrolysis.

    • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can accelerate the hydrolysis of a sparingly soluble intermediate.

Q4: The esterification step is inefficient. What are the critical parameters?

A: The Fischer esterification of the amino acid with ethanol is an equilibrium-controlled process that is catalyzed by acid. The presence of water, a product of the reaction, will inhibit the reaction.

  • Critical Parameters & Solutions:

    • Anhydrous Conditions: The ethanol used should be as dry as possible. The preceding hydrolysis step must conclude with a thorough drying of the isolated amino acid intermediate.

    • Acid Catalyst: While bubbling dry HCl gas through anhydrous ethanol is the "gold standard," a safer and effective alternative is the slow, cooled addition of thionyl chloride (SOCl₂) to anhydrous ethanol.[11] This in-situ generates HCl and sulfur dioxide, consuming any trace water and driving the reaction to completion.

    • Temperature and Time: The reaction is typically heated to reflux for several hours to ensure completion.[11]

Frequently Asked Questions (FAQs)

Question Answer
Which route is better, Strecker or Bucherer-Bergs? Both methods are effective. The Bucherer-Bergs reaction is often praised for its operational simplicity and the formation of a stable, crystalline hydantoin intermediate that is easy to purify.[9] The Strecker synthesis is more direct, but the α-aminonitrile intermediate can sometimes be less stable. The choice often depends on available reagents and laboratory experience.
How should I handle cyanide salts safely? EXTREME CAUTION IS REQUIRED. Always handle potassium or sodium cyanide in a certified chemical fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Crucially, never allow cyanide salts to come into contact with acid , as this will liberate highly toxic hydrogen cyanide (HCN) gas.[5] Prepare a quench solution (e.g., alkaline bleach or hydrogen peroxide) to neutralize any cyanide waste.
What is the best way to isolate the final hydrochloride salt? The most common method is to perform the esterification in ethanol with an excess of HCl (either from a cylinder or generated in-situ). As the reaction cools, the product, which is less soluble in ethanol than the starting amino acid, will often crystallize. If it remains in solution, reducing the volume of ethanol and adding a less polar co-solvent like diethyl ether or ethyl acetate will usually precipitate the hydrochloride salt.[11] Filter the solid and wash with the non-polar solvent to remove any non-polar impurities.
How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC): This is invaluable. Use a polar solvent system (e.g., ethyl acetate/methanol). Cyclohexanone can be visualized with a permanganate stain. The amino-containing intermediates and products can be visualized with a ninhydrin stain. Infrared (IR) Spectroscopy: The appearance of a sharp peak around 2230 cm⁻¹ confirms the formation of the nitrile in the Strecker intermediate. The disappearance of this peak indicates complete hydrolysis.

Key Protocol Parameters

The following table summarizes typical reaction parameters. Specific amounts and times should be optimized for your laboratory setup.

ParameterStrecker SynthesisBucherer-Bergs ReactionEsterification
Key Reagents Cyclohexanone, NH₄Cl, KCNCyclohexanone, (NH₄)₂CO₃, KCN1-Aminocyclohexanecarboxylic Acid, Ethanol, SOCl₂ or HCl
Solvent Aqueous Ethanol / MethanolAqueous EthanolAnhydrous Ethanol
Temperature 50-60 °C60-80 °CReflux (~78 °C)
Typical Time 4-8 hours6-12 hours4-20 hours
Workup Acid hydrolysis of crude aminonitrileIsolate hydantoin, then acid/base hydrolysisPrecipitation/crystallization from non-polar solvent

References

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Strecker Synthesis. (n.d.). In Master Organic Chemistry. Retrieved January 1, 2026, from [Link]

  • Shim, J. H., et al. (2005). Process for production of gabapentin intermediate. U.S. Patent No. 6,881,843 B2.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. In Master Organic Chemistry. Retrieved January 1, 2026, from [Link]

  • Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. (2024). In ChemBK. Retrieved January 1, 2026, from [Link]

  • Thomas, D. (2018). Overview of Strecker Amino Acid Synthesis. In News-Medical.Net. Retrieved January 1, 2026, from [Link]

  • Strecker Amino Acid Synthesis. (2021). In J&K Scientific LLC. Retrieved January 1, 2026, from [Link]

  • Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid. (n.d.). Chinese Patent No. CN111385642A.
  • Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Gunda, T. E. (2005). Process for the preparation of gabapentin. U.S. Patent Application No. 10/749,431.
  • Preparation method of gabapentin intermediate. (2021). Chinese Patent No. CN112591656A. Retrieved from [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4023.
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). In Encyclopedia MDPI. Retrieved January 1, 2026, from [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4023. Available from: [Link]

Sources

Common side reactions with Ethyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-aminocyclohexanecarboxylate hydrochloride. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this unique α,α-disubstituted amino acid ester in their experimental workflows. Here, we address common challenges and frequently asked questions to help you anticipate and troubleshoot potential side reactions, ensuring the integrity and success of your synthesis.

Introduction to this compound

This compound is a non-proteinogenic amino acid ester characterized by its sterically hindered α-carbon. This structural feature imparts unique conformational constraints, making it a valuable building block in medicinal chemistry for the synthesis of peptides, peptidomimetics, and other complex organic molecules. However, its steric bulk also presents specific challenges during chemical reactions, particularly in peptide synthesis. This guide provides in-depth, field-proven insights to navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and reactivity of this compound.

Q1: Why am I observing low coupling yields when using this compound in my peptide synthesis?

Low coupling yields are a common issue when working with sterically hindered amino acids like this compound.[1] The primary reasons for this are:

  • Steric Hindrance: The bulky cyclohexyl group at the α-carbon physically blocks the approach of the activated carboxylic acid and the amine of the coupling partner. This significantly slows down the rate of reaction.[1]

  • Reduced Nucleophilicity: The steric hindrance can also diminish the nucleophilicity of the amino group, making it a less effective reactant.[1]

  • Inappropriate Coupling Reagents: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often not potent enough to overcome the steric barrier, leading to incomplete reactions.[1]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a dry and dark place at room temperature. As a hydrochloride salt, it is susceptible to absorbing moisture from the atmosphere, which could potentially lead to hydrolysis of the ethyl ester over time.

Q3: Can the ethyl ester of 1-aminocyclohexanecarboxylate hydrochloride hydrolyze during my reaction?

Yes, hydrolysis of the ethyl ester is a potential side reaction, particularly under basic or acidic aqueous conditions.[2][3]

  • Base-Mediated Hydrolysis (Saponification): In the presence of a strong base (e.g., sodium hydroxide) and water, the ester can be hydrolyzed to the corresponding carboxylate salt. This reaction is generally irreversible.[2][3]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions and in the presence of excess water, the ester can undergo reversible hydrolysis to the carboxylic acid and ethanol.[2]

It is crucial to control the pH and water content in your reaction mixture to minimize this side reaction.[4]

Q4: Is epimerization a concern when using this compound?

Epimerization, the change in stereochemistry at the α-carbon, is a common side reaction in peptide synthesis.[5][6] However, for Ethyl 1-aminocyclohexanecarboxylate, which is an achiral molecule (it does not have a stereocenter at the alpha-carbon), epimerization is not a possibility. Racemization concerns are relevant for chiral amino acids where loss of stereochemical integrity can occur.[7][8][9]

Part 2: Troubleshooting Guide for Common Side Reactions

This section provides a structured approach to identifying and resolving common side reactions encountered when using this compound.

Issue 1: Incomplete Amide Bond Formation

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of unreacted starting materials upon reaction monitoring (e.g., by TLC or LC-MS).

  • Positive ninhydrin test on the resin in solid-phase peptide synthesis (SPPS), indicating free amino groups.[1]

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Insufficiently Potent Coupling Reagent The steric hindrance of the cyclohexyl group requires a highly reactive coupling agent to facilitate amide bond formation.Utilize more potent onium-salt-based coupling reagents such as HATU, HCTU, or COMU.[10] These are known to be effective for sterically hindered couplings. For phosphonium-based options, PyBOP or PyAOP are also good choices.[1]
Suboptimal Reaction Conditions Factors like solvent, temperature, and reaction time are critical for driving the reaction to completion.Solvent: Use a solvent that effectively solvates the reactants. N,N-Dimethylformamide (DMF) is a common choice, but for aggregation-prone sequences, N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts may be beneficial.[11] Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier. Monitor for potential side reactions at elevated temperatures. Reaction Time: Extend the reaction time and monitor the progress to ensure completion.
Peptide Aggregation (in SPPS) Hydrophobic peptide sequences containing bulky residues can aggregate on the solid support, preventing reagents from accessing the reaction sites.[1]Incorporate chaotropic salts, use solvents like NMP, or perform the coupling at elevated temperatures to disrupt aggregation.[11]

Experimental Protocol: High-Efficiency Coupling of this compound using HATU

  • Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and the N-protected amino acid or peptide (1.0 eq) in anhydrous DMF.

  • Activation: To this solution, add HATU (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating to 40°C.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Issue 2: Formation of Diketopiperazine (DKP)

Symptoms:

  • Identification of a cyclic dipeptide byproduct with a mass corresponding to the dimer of 1-aminocyclohexanecarboxylate, minus two molecules of ethanol.

  • In SPPS, this can lead to the termination of the peptide chain.

Root Cause & Solutions:

Diketopiperazine formation is an intramolecular cyclization of a dipeptide ester to form a stable six-membered ring.[12][13][14] While more common with proline in the second position, sterically hindered amino acid esters can also be susceptible.[12]

dot

DKP_Formation cluster_0 Dipeptide Ester cluster_1 Intramolecular Attack cluster_2 Product Formation H2N_AA1_CO_NH_AA2_COOEt H₂N-AA₁-CO-NH-AA₂-COOEt Cyclic_Intermediate Cyclic Intermediate H2N_AA1_CO_NH_AA2_COOEt->Cyclic_Intermediate Intramolecular Nucleophilic Attack DKP Diketopiperazine Cyclic_Intermediate->DKP Elimination EtOH Ethanol Cyclic_Intermediate->EtOH

Caption: Diketopiperazine formation pathway.

Preventative Measure Explanation
Use of N-Protecting Groups Ensure the amino group of the dipeptide ester is protected until the next coupling step. This is standard practice in peptide synthesis.
Immediate Coupling after Deprotection In SPPS, after the removal of the N-terminal protecting group of the second amino acid, proceed immediately to the next coupling step to minimize the time the free amine is available for intramolecular cyclization.
Use of Dipeptides Instead of coupling single amino acids sequentially, using a pre-formed dipeptide can sometimes bypass the susceptible intermediate.[14]
Issue 3: Lactam Formation

Symptoms:

  • Observation of a byproduct with a mass corresponding to the intramolecular cyclization of the amino acid ester.

Root Cause & Solutions:

While less common for a six-membered ring, intramolecular cyclization of the free amino group with the ethyl ester can lead to the formation of a δ-lactam. This is more likely to occur under conditions that favor intramolecular reactions, such as high dilution or with the application of heat.

dot

Lactam_Formation cluster_0 Starting Material cluster_1 Intramolecular Cyclization Amino_Ester Ethyl 1-aminocyclohexanecarboxylate Lactam δ-Lactam Amino_Ester->Lactam Heat or Base Catalysis EtOH_byproduct Ethanol Amino_Ester->EtOH_byproduct Elimination

Caption: Potential intramolecular lactam formation.

Preventative Measure Explanation
Control of Reaction Conditions Avoid prolonged heating and the use of strong, non-nucleophilic bases when the amino group is deprotected and the ester is present.
Protection of the Amino Group When not intended for immediate reaction, keep the amino group protected (e.g., as a Boc or Fmoc derivative) to prevent intramolecular side reactions.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
  • Fisher, E. E., & Tetenbaum, M. T. (1964). Preparation of diketopiperazines. U.S. Patent No. 3,121,717. Washington, DC: U.S.
  • Side Reactions in Peptide Synthesis. (n.d.). Scribd.
  • Guzman, F., & Góngora-Benítez, M. (2013). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 24(11), 1739–1751.
  • Side reaction in peptide synthesis. (2015, April 29). SlideShare.
  • Epimeriz
  • Wang, P., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 221, 115049.
  • Yazid, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(2), 581.
  • Wang, P., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3464–3474.
  • Steinauer, R., & Li, F. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545.
  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed.
  • Yazid, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(2), 581.
  • Giraud, M., et al. (2006). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Journal of Peptide Science, 12(5), 337-342.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv.
  • What do you do when your peptide synthesis fails? (2023, February 7). Biotage.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Side reactions in peptide synthesis. (n.d.). University of Technology Sydney.
  • Hydrolysis of a Carboxylic Acid Ester. (n.d.).
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.
  • Synthesis of γ-lactams. (n.d.). Organic Chemistry Portal.
  • Hydrolysing esters. (n.d.). Chemguide.
  • Advances in the chemistry of β-lactam and its medicinal applic
  • Ester Hydrolysis (Acidic and Basic Conditions). (2014, March 3). YouTube.
  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal.
  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). (1971). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2254.
  • Ester hydrolysis. (n.d.). Wikipedia.
  • Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cycliz
  • δ-Lactam synthesis. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Purification of Ethyl 1-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 1-aminocyclohexanecarboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. As Senior Application Scientists, we understand that purifying amino acid esters requires a nuanced approach. This guide provides in-depth, validated protocols and troubleshooting advice to ensure you achieve the highest purity for your compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing robust solutions.

Q1: My final product is an oil or a low-melting, gummy solid instead of a white crystalline powder. What is happening and how can I fix it?

A1: This is a common issue that typically points to the presence of impurities that disrupt the crystal lattice formation. The primary culprits are residual solvents, inorganic salts from the workup, or unreacted starting materials.

  • Causality: Crystalline solids have a highly ordered, repeating three-dimensional structure. Impurities, especially those that are liquid at room temperature (like residual ethyl acetate or dichloromethane) or are hygroscopic, interfere with this ordering process, resulting in an amorphous, oily, or sticky product.

  • Solutions:

    • Trituration: If the impurity is a solvent or a more soluble organic compound, trituration can be effective. Suspend the crude product in a solvent in which your desired compound is insoluble but the impurity is soluble (e.g., cold diethyl ether or hexanes). Stir vigorously, then collect the solid by vacuum filtration. This "washes" the impurities away.

    • High-Vacuum Drying: Ensure your product is thoroughly dried under a high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove volatile organic solvents. Be cautious, as excessive heat can cause decomposition.

    • Recrystallization: This is the most powerful technique for removing a wide range of impurities. The key is finding a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[1] See the detailed protocol below.

Q2: I'm trying to purify my compound by recrystallization, but it either "oils out" or fails to crystallize upon cooling. What should I do?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. Failure to crystallize often means the solution is not sufficiently saturated or nucleation is inhibited.

  • Causality: The choice of solvent is critical. An ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point.[1] If the compound is too soluble, the solution won't become saturated on cooling. If it's not soluble enough, you'll have to use a large volume of solvent, leading to poor recovery.

  • Solutions:

    • For Oiling Out:

      • Add More Solvent: The oil is likely the molten compound. Add more of the hot solvent until the oil redissolves completely. Then, allow it to cool very slowly.

      • Switch to a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is insoluble but is miscible with the first solvent) dropwise until the solution becomes faintly cloudy.[1] Add a drop or two of the hot "good" solvent to clarify the solution, then cool slowly. Common systems include ethanol/water or ethyl acetate/hexanes.[2]

    • For Failure to Crystallize:

      • Induce Crystallization: If the cooled solution is clear, it may be supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a nucleation site for crystal growth.

      • Seed Crystals: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

      • Reduce Solvent Volume: If you added too much solvent, you can carefully evaporate some of it to increase the concentration and then attempt to cool again.[1]

      • Cool Slowly: Do not place the hot solution directly into an ice bath.[1] Allow it to cool to room temperature first, then move it to a 0°C ice bath to maximize crystal formation. Rapid cooling leads to the formation of small, often impure crystals.[3]

Q3: My compound streaks severely during silica gel column chromatography, leading to poor separation and recovery. How can I improve this?

A3: The basic amino group in your compound is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the compound to "stick" to the column, resulting in tailing or streaking.[4]

  • Causality: Silica gel is weakly acidic. Basic compounds like amines can be protonated and bind ionically to the stationary phase, preventing smooth elution.

  • Solutions:

    • Use a Mobile Phase Modifier: Add a small amount of a competitive base to your eluent system. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica and prevent your compound from sticking.[4]

    • Switch to a Different Stationary Phase:

      • Alumina (Al₂O₃): Neutral or basic alumina can be a good alternative to silica for purifying basic compounds.

      • Reverse-Phase (C18): In reverse-phase chromatography, the stationary phase is nonpolar. Separation is based on hydrophobicity. You would use a polar mobile phase, like a mixture of water and acetonitrile or methanol.[4][5] This is often an excellent choice for purifying polar salts.

    • Consider an Acid-Base Extraction First: It is often more efficient to perform a liquid-liquid acid-base extraction to remove non-basic impurities before attempting chromatography.[6][7] This simplifies the mixture and may even eliminate the need for a column altogether.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

A1: As a hydrochloride salt, the compound is generally more stable than its free amine form. It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent moisture absorption and potential degradation.[8]

Q2: For my next synthetic step, do I need to convert the hydrochloride salt to the free amine?

A2: It depends on the reaction conditions. For many reactions, such as peptide couplings or reactions requiring a nucleophilic amine, you must first neutralize the hydrochloride salt to generate the free amine. This is typically done by treating a solution of the salt with a base.[9][10]

  • Procedure for Generating the Free Amine: Dissolve the hydrochloride salt in a suitable solvent (e.g., water or brine). Add a water-insoluble organic solvent like dichloromethane (DCM) or ethyl acetate. Cool the mixture in an ice bath and slowly add a weak aqueous base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring until the aqueous layer is slightly basic (pH 8-9).[7][9] A strong base like NaOH should be avoided as it can promote hydrolysis of the ester group.[6][7] Separate the layers and extract the aqueous layer a few more times with the organic solvent. The combined organic layers contain the free amine, which can then be dried and used.

Q3: What are the most probable impurities in my sample?

A3: Impurities are typically process-related and depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 1-aminocyclohexanecarboxylic acid or residual ethanol.

  • By-products: From side reactions occurring during the synthesis.

  • Degradation Products: Such as the hydrolyzed carboxylic acid if the compound was exposed to strong acid or base.

  • Residual Solvents: From the reaction or workup.

Identifying potential impurities is crucial for selecting the right purification method.[11]

Q4: Which analytical methods are best for assessing the purity of my final product?

A4: A combination of methods should be used to confirm both the identity and purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for determining purity by quantifying the area percentage of the main peak relative to impurity peaks.[12]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (ester C=O, amine N-H).[13]

Experimental Protocols & Data

Table 1: Common Solvent Systems for Recrystallization
Solvent(s)PolarityBoiling Point (°C)Comments
EthanolPolar Protic78Often a good starting point for polar salts.[2]
IsopropanolPolar Protic82Similar to ethanol, may offer different solubility characteristics.
Ethanol/WaterPolar ProticVariableA powerful two-solvent system for polar compounds.[3]
Ethyl Acetate/HexanesPolar Aprotic / NonpolarVariableGood for compounds of intermediate polarity.
Dichloromethane/Diethyl EtherPolar Aprotic / Weakly PolarVariableUseful for dissolving the compound and then precipitating with a non-polar solvent.
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
  • Solvent Selection: Choose a "good" solvent in which your compound is highly soluble (e.g., ethanol) and a "poor" solvent in which it is insoluble (e.g., diethyl ether or hexanes). The two solvents must be miscible.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "good" solvent and add the minimum amount required to fully dissolve the solid at the boiling point.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add 1-2 drops of the hot "good" solvent to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to isolate the desired amino acid ester from non-basic or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Conversion to Free Amine: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[7] Swirl gently and vent frequently to release any CO₂ gas that forms. Shake and allow the layers to separate.

  • Separation: Drain the organic layer containing the neutralized free amine.

  • Aqueous Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to recover any dissolved product.

  • Re-formation of Hydrochloride Salt: Combine all organic layers. To recover the hydrochloride salt, you can either:

    • Wash with Acid: Wash the organic layer with a dilute aqueous HCl solution. The protonated amine salt will move into the aqueous layer. This aqueous solution can then be concentrated under reduced pressure to recover the solid salt.[6]

    • Precipitate with HCl in Ether: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and then add a solution of HCl in diethyl ether dropwise to precipitate the pure hydrochloride salt. Collect the solid by filtration.

  • Final Wash and Dry: Wash the final solid product with cold diethyl ether and dry under a high vacuum.

Visualized Workflows

Diagram 1: Acid-Base Extraction Workflow

cluster_0 Step 1: Neutralization & Separation cluster_1 Step 2: Salt Formation & Separation crude Crude Product (in Organic Solvent, e.g., EtOAc) sep_funnel1 Separatory Funnel: Add aq. NaHCO₃ Solution crude->sep_funnel1 organic1 Organic Layer: Free Amine + Neutral Impurities sep_funnel1->organic1 Separate aqueous1 Aqueous Layer: Acidic Impurities sep_funnel1->aqueous1 sep_funnel2 Separatory Funnel: Add aq. HCl Solution organic1->sep_funnel2 aqueous2 Aqueous Layer: Purified HCl Salt in Solution sep_funnel2->aqueous2 Separate organic2 Organic Layer: Neutral Impurities sep_funnel2->organic2 final_product Evaporate Water to Obtain Pure Solid Product aqueous2->final_product

Caption: Workflow for purification via acid-base extraction.

Diagram 2: Purification Method Selection

start Crude Product is a Solid? recrystallize Attempt Recrystallization start->recrystallize Yes acid_base Perform Acid-Base Extraction start->acid_base No (Oil/Gummy) purity_check1 Purity >98%? recrystallize->purity_check1 purity_check2 Purity >98%? acid_base->purity_check2 finished Product is Pure purity_check1->finished Yes chromatography Use Column Chromatography (with modifier or reverse phase) purity_check1->chromatography No purity_check2->finished Yes purity_check2->chromatography No chromatography->finished

Caption: Decision tree for choosing the appropriate purification method.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Ikus, Y., et al. (n.d.). Extraction of Amino Acid Esters Using a Pillar[14]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Retrieved from [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • CP Lab Safety. (n.d.). ethyl (1R, 3S, 4S)-3-amino-4-hydroxy-cyclohexanecarboxylate;hydrochloride, min 97%, 100 mg. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Journal of Chromatographic Science. (2014). Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? Retrieved from [Link]

  • ResearchGate. (2025). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • YouTube. (2013). How to Carry Out a Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 1-aminocyclohexane-1-carboxylate - C9H17NO2. Retrieved from [Link]

  • Alkali Scientific. (n.d.). Ethyl 1-aminocyclopropanecarboxylate hydrochloride, 1 X 1 g (728934-1G). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A comprehensive review on isolation, identification, synthesis and characterization of impurities in API’s. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 1-aminocyclohexanecarboxylate hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during this multi-step synthesis.

Introduction to the Synthesis

The synthesis of this compound is a sequential process that begins with the formation of the α-amino acid, 1-aminocyclohexanecarboxylic acid, from cyclohexanone. This is typically achieved through a Strecker or Bucherer-Bergs reaction. The subsequent steps involve the esterification of the amino acid to its ethyl ester, followed by the formation of the hydrochloride salt to improve stability and handling. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. This guide will systematically address potential failures at each step.

Overall Synthesis Workflow

A Cyclohexanone B 1-Aminocyclohexanecarbonitrile (Strecker Intermediate) A->B Strecker Synthesis (NH4Cl, KCN) C Hydantoin Intermediate (Bucherer-Bergs Intermediate) A->C Bucherer-Bergs Reaction ((NH4)2CO3, KCN) D 1-Aminocyclohexanecarboxylic Acid B->D Acid Hydrolysis C->D Hydrolysis E Ethyl 1-aminocyclohexanecarboxylate D->E Fischer Esterification (Ethanol, H+) F Ethyl 1-aminocyclohexanecarboxylate hydrochloride E->F HCl Salt Formation

Caption: General synthetic routes to this compound.

Part 1: Troubleshooting the Synthesis of 1-Aminocyclohexanecarboxylic Acid

The initial and often most challenging stage is the formation of the cyclic amino acid precursor. Below are common issues and their remedies for both the Strecker and Bucherer-Bergs methodologies.

Frequently Asked Questions (FAQs): 1-Aminocyclohexanecarboxylic Acid Synthesis

Q1: My Strecker reaction has a very low yield. What are the likely causes?

A1: Low yields in the Strecker synthesis of 1-aminocyclohexanecarboxylic acid often stem from incomplete formation of the intermediate imine or issues with the cyanide addition.[1][2]

  • Inefficient Imine Formation: The equilibrium between cyclohexanone, ammonia, and the corresponding imine can be unfavorable. Ensure your ammonium chloride is of good quality and consider adding a dehydrating agent, such as magnesium sulfate, to drive the equilibrium towards the imine.[1]

  • Cyanide Reactivity: The cyanide source (e.g., KCN or NaCN) must be fresh and anhydrous. The reaction is also pH-sensitive; the conditions should be slightly acidic to favor imine formation without protonating the cyanide ion excessively, which would reduce its nucleophilicity.[3]

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.

Q2: I am observing a significant amount of unreacted cyclohexanone in my reaction mixture by TLC. How can I address this?

A2: This is a clear indication that the initial condensation to form the imine is the rate-limiting step.

  • Increase Reagent Equivalents: Consider a modest increase in the equivalents of ammonium chloride and potassium cyanide.

  • Extend Reaction Time: The formation of the sterically hindered imine of cyclohexanone can be slow. Extending the reaction time, with careful monitoring by TLC, is a prudent step.

  • Ensure Adequate Mixing: In a heterogeneous mixture, vigorous stirring is crucial to ensure all reactants are in contact.

Q3: My Bucherer-Bergs reaction is not producing the desired hydantoin intermediate. What should I check?

A3: The Bucherer-Bergs reaction is a robust method, but failures can occur due to reagent quality, pH, and temperature.[3][4]

  • Reagent Stoichiometry and Quality: A common molar ratio for the ketone, potassium cyanide, and ammonium carbonate is 1:2:2.[3] Ensure your ammonium carbonate has not decomposed, which can be an issue with older reagents.

  • pH Control: The reaction is typically buffered by the ammonium carbonate to a pH of 8-9.[3] If the pH is too low, cyanohydrin formation is hindered. If it's too high, cyanide can degrade.

  • Solvent and Temperature: The reaction is often performed in a mixture of water and ethanol at reflux (80-100 °C) to ensure all components are in solution and reacting efficiently.[3]

Troubleshooting Guide: Hydrolysis of Intermediates

Problem: Incomplete hydrolysis of the aminonitrile (from Strecker) or hydantoin (from Bucherer-Bergs) to the amino acid.

  • Root Cause Analysis:

    • Insufficient Acid/Base Concentration: The hydrolysis of nitriles and hydantoins requires harsh conditions, typically strong acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., NaOH or Ba(OH)₂) at elevated temperatures.[1]

    • Inadequate Reaction Time or Temperature: These hydrolyses are often slow and require prolonged heating under reflux.

    • Steric Hindrance: The quaternary carbon of the 1-aminocyclohexanecarbonitrile presents some steric hindrance, which can slow down the hydrolysis.

  • Solutions:

    • Increase Acid/Base Concentration: If using acidic hydrolysis, ensure a sufficient excess of strong acid is used. For basic hydrolysis, a high concentration of a strong base is necessary.

    • Elevate Temperature and Extend Time: Refluxing for an extended period (24-48 hours) is often necessary. Monitor the reaction progress by TLC until the starting material is no longer visible.

    • Choice of Hydrolysis Conditions: For hydantoins, basic hydrolysis followed by acidification is often a clean and effective method.

Table 1: Typical Reaction Conditions for Hydrolysis

IntermediateReagentsTemperatureTypical Time
1-AminocyclohexanecarbonitrileConc. HClReflux12-24 h
Hydantoin Intermediate6M NaOHReflux24-48 h

Part 2: Troubleshooting the Fischer Esterification of 1-Aminocyclohexanecarboxylic Acid

The conversion of the amino acid to its ethyl ester is an equilibrium-controlled process that can be prone to low conversions if not managed correctly.

Frequently Asked Questions (FAQs): Fischer Esterification

Q4: My Fischer esterification is giving a low yield of the ethyl ester. How can I improve the conversion?

A4: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you need to either use a large excess of one reactant (typically the alcohol) or remove a product (water) as it is formed.[5][6]

  • Use a Large Excess of Ethanol: The most straightforward approach is to use ethanol as the solvent for the reaction, ensuring it is present in a large molar excess.[6]

  • Removal of Water: For larger scale reactions, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water as it is formed.[6] Alternatively, adding a drying agent like molecular sieves can be effective, although a large quantity may be needed.[7]

  • Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or gaseous hydrogen chloride, is essential. Ensure the catalyst is not old or contaminated.

Q5: During workup, I am having trouble separating my ester from the reaction mixture. What could be the issue?

A5: The workup for Fischer esterification involves neutralizing the acid catalyst and removing excess alcohol and the starting amino acid.

  • Incomplete Neutralization: Ensure you are using a sufficient amount of a weak base, like sodium bicarbonate solution, to neutralize all of the acid catalyst. Check the pH of the aqueous layer to confirm it is neutral or slightly basic.

  • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, especially with amino acid derivatives. Gentle inversions of the separatory funnel are recommended. If an emulsion does form, adding a small amount of brine can help to break it.

  • Solubility of the Amino Ester: The free base of the amino ester may have some solubility in water. Ensure you perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.

Troubleshooting Guide: Esterification Side Reactions and Impurities

Problem: My final ester product is impure, showing extra spots on TLC or peaks in the NMR.

  • Root Cause Analysis:

    • Unreacted Amino Acid: If the reaction did not go to completion, the starting amino acid will be present. This is often insoluble in the extraction solvent and can be removed by filtration after neutralization.

    • Dimerization/Polymerization: Under harsh acidic conditions and high temperatures, amino acids can undergo intermolecular condensation to form dipeptides or larger oligomers.

    • Side Reactions of the Alcohol: In the presence of a strong acid like sulfuric acid, ethanol can dehydrate to form diethyl ether, especially at higher temperatures.

  • Solutions:

    • Optimize Reaction Conditions: Use the minimum amount of acid catalyst necessary and avoid excessively high temperatures. Monitor the reaction to avoid prolonged heating once completion is reached.

    • Purification: The crude ester can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective.

    • Workup Procedure: A thorough aqueous wash with a bicarbonate solution will remove the acid catalyst and any unreacted amino acid. Washing with brine will help to remove any remaining water and some water-soluble impurities.

Part 3: Troubleshooting the Hydrochloride Salt Formation

The final step is the conversion of the free base of the ethyl ester to its hydrochloride salt. This is generally a straightforward process, but issues with crystallization and purity can arise.

Frequently Asked Questions (FAQs): Hydrochloride Salt Formation

Q6: I am not getting a crystalline product when I try to form the hydrochloride salt.

A6: The formation of a crystalline salt depends on the solvent system, concentration, and temperature.

  • Solvent Choice: The hydrochloride salt should be insoluble in the chosen solvent. A common method is to dissolve the free base of the ester in a non-polar solvent like diethyl ether or ethyl acetate and then add a solution of HCl in the same or another non-polar solvent.[8][9]

  • Anhydrous Conditions: The presence of water can interfere with crystallization and may lead to an oil or a sticky solid. Using anhydrous solvents and HCl (either as a gas or a solution in an anhydrous solvent like dioxane) is crucial.[10]

  • Cooling: Cooling the solution after the addition of HCl can induce crystallization. Scratching the inside of the flask with a glass rod can also help to initiate crystal formation.

Q7: The yield of my hydrochloride salt is low.

A7: This can be due to the solubility of the salt in the reaction solvent or mechanical losses during isolation.

  • Optimize Solvent Volume: Use the minimum amount of solvent necessary to dissolve the free base to ensure the hydrochloride salt precipitates effectively.

  • Complete Precipitation: After adding HCl, allow sufficient time for the salt to fully precipitate. Cooling the mixture in an ice bath can improve the yield.

  • Filtration Technique: Use a Büchner funnel and ensure the filter paper is properly seated to avoid loss of product during filtration. Wash the collected solid with a small amount of the cold, anhydrous solvent to remove any soluble impurities.

Troubleshooting Workflow: Optimizing Crystallization

Start Dissolve Free Base in Anhydrous Solvent Add_HCl Add Anhydrous HCl Solution Start->Add_HCl Observe Observe for Precipitation Add_HCl->Observe Crystals Crystals Form Observe->Crystals Yes No_Crystals No Crystals or Oiling Out Observe->No_Crystals No Filter Filter and Dry Crystals Crystals->Filter Cool Cool in Ice Bath No_Crystals->Cool Scratch Scratch Inner Surface of Flask Cool->Scratch Still_No_Crystals Still No Crystals Scratch->Still_No_Crystals Still_No_Crystals->Crystals No, Crystals Form Add_Antisolvent Add an Antisolvent (e.g., Hexane) Still_No_Crystals->Add_Antisolvent Yes Add_Antisolvent->Crystals End Pure Hydrochloride Salt Filter->End

Caption: Decision tree for troubleshooting the crystallization of the hydrochloride salt.

Part 4: Analytical Monitoring and Characterization

Proper analytical techniques are essential for monitoring the progress of the reaction and confirming the identity and purity of the final product.

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for monitoring the progress of each reaction step.

Table 2: Suggested TLC Systems

Reaction StageMobile Phase (v/v)VisualizationObservations
Strecker/Bucherer-BergsDCM:MeOH:NH₃ (5:5:1)[11]Ninhydrin stainAppearance of the amino acid spot (stains purple/blue) and disappearance of the cyclohexanone spot.
EsterificationEthyl Acetate:Hexane (1:1)Ninhydrin stain, UV light (if applicable)Disappearance of the baseline amino acid spot and appearance of a new, higher Rf spot for the ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary method for confirming the structure of the final product.

Expected ¹H NMR Peaks for this compound:

  • ~4.2 ppm (quartet): -O-CH ₂-CH₃

  • ~3.5 ppm (broad singlet): -NH ₃⁺

  • ~1.5-2.0 ppm (multiplet): Cyclohexyl ring protons

  • ~1.3 ppm (triplet): -O-CH₂-CH

Interpreting NMR Spectra: Common Impurities

  • Residual Ethanol: A quartet around 3.6 ppm and a triplet around 1.2 ppm.

  • Water: A broad singlet that can appear over a wide chemical shift range.

  • Unreacted Amino Acid: Will be largely absent from the NMR of a purified sample due to its insolubility in common NMR solvents like CDCl₃.

References

  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents. (n.d.).
  • JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents. (n.d.).
  • A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents. (n.d.).
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved January 1, 2026, from [Link]

  • Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile - RSC Publishing. (2019, January 9). Retrieved January 1, 2026, from [Link]

  • JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents. (n.d.).
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. (n.d.). Retrieved January 1, 2026, from [Link]

  • Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved January 1, 2026, from [Link]

  • Fischer Esterification - Chemistry Steps. (n.d.). Retrieved January 1, 2026, from [Link]

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. (n.d.).
  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES - Organic Syntheses Procedure. (n.d.). Retrieved January 1, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved January 1, 2026, from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]

  • Overview of Strecker Amino Acid Synthesis - News-Medical.Net. (2018, October 30). Retrieved January 1, 2026, from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Retrieved January 1, 2026, from [Link]

  • Fischer Esterification - Odinity. (2014, March 27). Retrieved January 1, 2026, from [Link]

  • Fischer Esterification | Mechanism + Easy TRICK! - YouTube. (2024, April 3). Retrieved January 1, 2026, from [Link]

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  • Bucherer-Bergs Reaction. (n.d.). Retrieved January 1, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 1, 2026, from [Link]

  • 15.6a Interpreting NMR Example 1 | Organic Chemistry - YouTube. (2018, September 20). Retrieved January 1, 2026, from [Link]

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  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.). Retrieved January 1, 2026, from [Link]

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  • Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. (n.d.). Retrieved January 1, 2026, from [Link]

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  • Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2008, August 24). Retrieved January 1, 2026, from [Link]

  • 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

  • How to convert amino acid to its hydrochloride? - ResearchGate. (2016, November 30). Retrieved January 1, 2026, from [Link]

  • Esterification--Making Esters from Carboxylic Acids - YouTube. (2019, January 25). Retrieved January 1, 2026, from [Link]

  • TLC in the Analysis of Plant Material - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol | Request PDF - ResearchGate. (2025, August 7). Retrieved January 1, 2026, from [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (2020, February 3). Retrieved January 1, 2026, from [Link]

  • Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - ChemBK. (2024, April 9). Retrieved January 1, 2026, from [Link]

  • Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203. (n.d.). Retrieved January 1, 2026, from [Link]

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Technical Support Center: Optimizing Reactions with Ethyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-aminocyclohexanecarboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies associated with this versatile building block. My goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and general reactivity of this compound.

Q1: How should I properly store and handle this compound?

A1: this compound is a crystalline solid. For long-term stability, it should be stored in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[1] The hydrochloride salt form enhances its stability and shelf-life compared to the free amine, which is more susceptible to oxidation and reaction with atmospheric CO₂.

Q2: The starting material is a hydrochloride salt. Do I need to perform a neutralization step before my reaction?

A2: Yes, this is a critical first step for most reactions. The amine group is protonated as an ammonium salt (-NH3+ Cl-), which renders it non-nucleophilic. To activate it for reactions like acylation or peptide coupling, you must deprotonate it to the free amine (-NH2). This is typically achieved by adding at least one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), directly to the reaction mixture. It is common practice to use a slight excess (e.g., 1.1 equivalents) to ensure complete neutralization.

Q3: What are the most common applications for this reagent?

A3: this compound is a valuable intermediate in pharmaceutical synthesis.[1] Its rigid cyclohexyl scaffold and the presence of both an amine and an ester functional group make it an excellent starting material for synthesizing complex molecules, particularly as a non-natural amino acid analog in peptide chemistry and for the creation of novel heterocyclic compounds.

Part 2: Troubleshooting Guide for Common Reactions

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Q1: My peptide coupling reaction is resulting in a very low yield. What are the most probable causes and how can I fix it?

A1: Low yields in peptide coupling are common and can usually be traced to one of four areas: deprotonation, carboxyl activation, reaction conditions, or work-up.

  • Incomplete Deprotonation: As mentioned in the FAQ, the amine must be free. Ensure you have added at least one full equivalent of base. If your carboxylic acid coupling partner is also a hydrochloride salt, you will need an additional equivalent of base.

  • Inefficient Carboxyl Group Activation: The choice of coupling reagent is crucial.

    • Carbodiimides (EDC, DCC): These are effective but can lead to side reactions. Always use them in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). These additives act as "activated ester" intermediates, which improves coupling efficiency and, critically, minimizes racemization of the carboxylic acid partner.[2][3]

    • Phosphonium/Uronium Salts (PyBOP, HBTU): These reagents are often more efficient and faster than carbodiimides but are also more expensive. They are particularly useful for sterically hindered couplings.[2]

  • Steric Hindrance: The α,α-disubstituted nature of the cyclohexyl ring presents significant steric bulk. The reaction may require elevated temperatures (e.g., 40-50 °C) or extended reaction times (12-24 hours) for the coupling to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Hydrolysis: Ensure you are using anhydrous solvents (e.g., DMF, DCM). Any water present can hydrolyze your activated ester intermediate or the starting ester, leading to lower yields.[4]

Q2: I've isolated my product, but it's contaminated with a major impurity. How can I identify and prevent it?

A2: The most common impurity depends on your coupling reagent.

  • If using a carbodiimide (EDC or DCC): The likely impurity is an N-acylurea byproduct. This forms when the activated intermediate (O-acylisourea) undergoes an intramolecular rearrangement instead of reacting with the amine.[3]

    • Prevention: Adding HOBt or HOAt is the best way to prevent this. These additives rapidly convert the O-acylisourea to a more stable activated ester, which is less prone to rearrangement.[3]

    • Removal: N-acylurea is often difficult to remove by chromatography. If you used DCC, the resulting dicyclohexylurea (DCU) is poorly soluble in most organic solvents and can often be removed by filtration.[3] The urea from water-soluble EDC can be removed with an acidic aqueous wash during work-up.[2]

  • If your product contains chiral centers: The impurity could be a diastereomer resulting from racemization of the α-carbon on your coupling partner.

    • Prevention: Use a racemization-suppressing additive (HOBt, HOAt), keep the reaction temperature low (start at 0 °C), and avoid using an excess of tertiary amine base, which can promote racemization.

Q3: The purification of my final amide product by column chromatography is proving difficult. What can I do?

A3: Purifying the coupled product requires removing unreacted starting materials, coupling reagents, and byproducts. A combination of an effective work-up and optimized chromatography is key.

  • Aqueous Work-up: Before chromatography, perform a series of aqueous washes.

    • Dilute Acid Wash (e.g., 1M HCl): This will remove any remaining free amine (your starting material) and the tertiary base (TEA, DIPEA) by converting them to water-soluble ammonium salts.[5]

    • Dilute Base Wash (e.g., 5% NaHCO₃): This will remove the unreacted carboxylic acid and additives like HOBt.[6]

    • Brine Wash: This removes residual water from the organic layer before drying.[7]

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. If the product is more polar, a system of methanol in dichloromethane (DCM) can be used.

    • Tailing Issues: If your product is slightly basic and tails on the column, adding a very small amount (0.1-0.5%) of triethylamine or ammonia to the eluent can help produce sharper peaks by neutralizing acidic sites on the silica.

Part 3: Optimized Experimental Protocol

This protocol details a standard peptide coupling reaction between this compound and N-Cbz-L-Leucine.

Reaction Scheme: (Cbz-Leu-OH + this compound --(EDC, HOBt, DIPEA)--> Cbz-Leu-(1-aminocyclohexanecarboxylate)-Et)

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and N-Cbz-L-Leucine (1.05 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the mixture.

  • Neutralization and Cooling:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise. Stir for 15 minutes. The mixture should become a clear solution.

  • Activation and Coupling:

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) portion-wise to the cooled solution.[3]

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting starting material (visualized with ninhydrin for the amine and KMnO₄ or UV for the Cbz-acid) indicates completion.

  • Work-up Procedure:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to yield the pure dipeptide product.

Part 4: Data Summary and Visualizations

Table 1: Key Optimization Parameters for Peptide Coupling
ParameterRecommended Value/ReagentRationale & Notes
Base DIPEA or Triethylamine1.1 - 1.2 equivalents. DIPEA is more sterically hindered and less nucleophilic, reducing potential side reactions.
Coupling Reagent EDC·HCl or PyBOP1.1 - 1.2 equivalents. EDC is cost-effective; PyBOP is faster and better for hindered couplings.[2]
Additive HOBt or Oxyma Pure1.1 - 1.2 equivalents. Essential for preventing racemization and N-acylurea formation.[3]
Solvent Anhydrous DMF or DCMChoose based on reactant solubility. Must be anhydrous to prevent hydrolysis.[8]
Temperature 0 °C to Room TemperatureStart cold to control the initial rate and minimize side reactions, then allow to warm.
Reaction Time 12 - 24 hoursSteric hindrance may necessitate longer reaction times. Monitor by TLC/LC-MS.
Diagrams: Workflows and Logic

PeptideCouplingWorkflow cluster_flask Reaction Vessel cluster_workup Purification A 1. Deprotonation (Amine·HCl + Base) B 2. Activation (Carboxylic Acid + Coupling Reagent) A->B Forms Free Amine C 3. Nucleophilic Attack (Free Amine attacks Activated Acid) B->C Forms Activated Ester D 4. Aqueous Wash (Acid/Base Extraction) C->D Crude Product E 5. Chromatography D->E Semi-Pure Product F Final Product E->F

Caption: General workflow for a standard peptide coupling reaction.

TroubleshootingLowYield Start Low Yield Observed CheckTLC Analyze Crude Reaction by TLC/LC-MS Start->CheckTLC SM_Present Significant Starting Material Remains? CheckTLC->SM_Present Cause_Deprot Issue: Incomplete Deprotonation Solution: Check base equivalents, switch to stronger non-nucleophilic base. SM_Present->Cause_Deprot Yes No_SM Mainly Complex Mixture / Streaking? SM_Present->No_SM No Cause_Activ Issue: Ineffective Activation Solution: Use a stronger coupling reagent (e.g., PyBOP), check reagent quality. Cause_Deprot->Cause_Activ End Optimization Complete Cause_Activ->End Cause_SideReact Issue: Side Reactions Solution: Add HOBt, ensure anhydrous conditions, lower temperature. No_SM->Cause_SideReact Yes No_SM->End No Cause_Degrad Issue: Product Degradation Solution: Use milder work-up conditions, check pH sensitivity. Cause_SideReact->Cause_Degrad Cause_Degrad->End

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Optimization of the reaction conditions. - ResearchGate. [Link]

  • Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - ChemBK. [Link]

  • Optimization of the reaction conditions - ResearchGate. [Link]

  • Bucherer–Bergs reaction - Wikipedia. [Link]

  • Optimization of the reaction conditions a - ResearchGate. [Link]

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - Semantic Scholar. [Link]

  • Gabriel Malonic Ester Synthesis of alpha Amino Acids - YouTube. [Link]

  • Optimization of reaction conditions. - ResearchGate. [Link]

  • ethyl (1R, 3S, 4S)-3-amino-4-hydroxy-cyclohexanecarboxylate;hydrochloride, min 97%, 100 mg - CP Lab Safety. [Link]

  • Bucherer-Bergs Reaction - Cambridge University Press. [Link]

  • Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride - PubChem. [Link]

  • Ethyl 1-aminocyclohexane-1-carboxylate - Chemspace. [Link]

  • S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene)-1-carboxylate - ResearchGate. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses. [Link]

  • Peptide coupling using recyclable bicyclic benziodazolone - The Royal Society of Chemistry. [Link]

  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES - Organic Syntheses. [Link]

  • Practical N-to-C peptide synthesis with minimal protecting groups - PubMed Central. [Link]

  • Peptide Coupling Reagents - YouTube. [Link]

  • Reactions of Amino Acids: Esterification - Pearson+. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides - RSC Publishing. [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds - Organic Chemistry Portal. [Link]

  • Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson. [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. [Link]

  • How to purify Amine? - YouTube. [Link]

  • Ethyl 1-hydroxycyclohexanecarboxylate - PubChem. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses. [Link]

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Technical Support Center: Ethyl 1-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation

Welcome to the technical support center for Ethyl 1-aminocyclohexanecarboxylate hydrochloride. This resource is designed to provide in-depth guidance on the proper handling, storage, and use of this compound to maintain its integrity and ensure the reliability of your experimental results. As a Senior Application Scientist, I will address common challenges and questions regarding the stability of this amino acid ester hydrochloride.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a valuable building block in synthetic chemistry, particularly in the development of pharmaceuticals. Its structure, containing an amino group and an ester functional group, makes it susceptible to specific degradation pathways. The hydrochloride salt form enhances stability and solubility compared to the free base.[1][2] However, improper handling can still lead to degradation, compromising sample purity and experimental outcomes. The primary degradation concerns for this molecule are hydrolysis and, to a lesser extent, thermal decomposition and hygroscopicity-related issues.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section addresses common problems encountered during the use of this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent Experimental Results or Low Yields

  • Symptom: You observe variability in reaction yields, unexpected side products, or a decrease in the expected biological activity.

  • Potential Cause: This is often the first sign of sample degradation. The presence of the hydrolysis product, 1-aminocyclohexanecarboxylic acid, or other impurities can interfere with your reaction.

  • Solution Workflow:

Issue 2: Visible Changes in the Physical Appearance of the Compound

  • Symptom: The white, crystalline powder appears clumpy, discolored, or has a moist texture.

  • Potential Cause: This is likely due to the hygroscopic nature of the hydrochloride salt, which readily absorbs moisture from the atmosphere. [3][4][5]This absorbed water can then facilitate hydrolysis of the ester.

  • Solution:

    • Immediate Action: Transfer the compound to a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) to remove excess moisture.

    • Prevention: Always store the compound in a tightly sealed container in a dry environment. [6][7]For long-term storage, consider using a glove box or a dry nitrogen atmosphere.

Issue 3: Presence of an Additional Peak in Analytical Data (e.g., HPLC, LC-MS)

  • Symptom: Your analytical chromatogram shows a new, more polar peak alongside the peak for the parent compound.

  • Potential Cause: This is a strong indicator of hydrolysis, where the ethyl ester has been cleaved to form the corresponding carboxylic acid (1-aminocyclohexanecarboxylic acid). This can be accelerated by exposure to moisture or acidic/basic conditions. [8][9]* Preventative Protocol:

    • Solvent Selection: Use anhydrous solvents for your reactions whenever possible.

    • pH Control: Avoid strongly acidic or basic conditions unless required by the reaction protocol. If deprotection of the amine hydrochloride is necessary, use a mild, non-aqueous base. [10][11] * Work-up Procedure: During aqueous work-ups, minimize the contact time and use cold solutions to slow the rate of hydrolysis. Promptly extract the product into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. [12]The recommended storage temperature is typically room temperature, as indicated by several suppliers. [6][7]However, for extended periods, storage at 2-8°C in a desiccator is advisable to minimize both thermal degradation and moisture absorption. [12]

Storage Condition Recommendation Rationale
Temperature Room Temperature (short-term),[6][7] 2-8°C (long-term) [12] Prevents thermal decomposition. [13][14]
Atmosphere Dry, inert (e.g., under Argon or Nitrogen) Minimizes exposure to moisture and oxygen.

| Container | Tightly sealed, opaque container | Protects from moisture and light. [15]|

Q2: How can I safely deprotect the amine hydrochloride to the free amine for a reaction?

A2: The hydrochloride salt needs to be neutralized to the free amine for many coupling reactions.

Caption: Protocol for deprotection of the amine hydrochloride.

It is crucial to use an anhydrous solvent and a non-aqueous base to prevent hydrolysis of the ester group. [10]The resulting free amine is generally less stable than the hydrochloride salt and should be used immediately in the subsequent reaction step.

Q3: What analytical methods are suitable for assessing the purity and detecting degradation of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity of the compound and detecting the presence of the more polar hydrolysis product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a buffer) is a common starting point. [16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities. The presence of the carboxylic acid degradation product would be indicated by the disappearance of the ethyl group signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton signal.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of the parent compound and any degradation products, confirming the identity of impurities. [8] Q4: Is this compound susceptible to thermal degradation?

A4: While hydrolysis is the primary concern, thermal degradation can occur at elevated temperatures. Amino acid esters can undergo decomposition, though the hydrochloride salt form generally increases thermal stability. [17]It is advisable to avoid prolonged exposure to high temperatures during experimental procedures, such as during solvent removal. Use a rotary evaporator with a water bath at a moderate temperature (e.g., < 40-50°C).

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Run the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks. [16] Protocol 2: Small-Scale Stability Test

  • Prepare two solutions of the compound (e.g., 1 mg/mL) in a relevant aqueous buffer.

  • Store one solution at 2-8°C and the other at room temperature, both protected from light.

  • Analyze aliquots from each solution by HPLC at time points 0, 24, 48, and 72 hours.

  • Compare the chromatograms to monitor for the appearance of degradation products and the decrease in the parent compound peak area. This will provide insight into the stability of the compound under your specific experimental conditions.

By adhering to these guidelines and understanding the chemical vulnerabilities of this compound, you can significantly mitigate the risk of degradation, ensuring the integrity of your materials and the accuracy of your research.

References

  • Umemoto, Y., et al. (2005). Amino Acid Esters Prevent Thermal Inactivation and Aggregation of Lysozyme. Biotechnology Progress, 21(2), 640-643. doi: 10.1021/bp049769w. Retrieved from [Link]

  • ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Section 6: Pharmaceutical particulars. Retrieved from [Link]

  • Kadari, A., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 7(4), 338-341.
  • Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved from [Link]

  • Gonzalez, J. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Retrieved from [Link]

  • Quora. (2015). What do we mean by hygroscopic nature of common salt? Retrieved from [Link]

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Retrieved from [Link]

  • Gopi, H., & Suresh, V. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 40(3), 236-238.
  • Quora. (2016). What makes common salt hygroscopic? Retrieved from [Link]

  • ResearchGate. (2018). What makes a substance hygroscopic? Retrieved from [Link]

  • Mahajan, A. A., et al. (2015). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF.
  • Martin, O. V. (1933). U.S. Patent No. 1,907,076. Washington, DC: U.S.
  • CP Lab Safety. (n.d.). ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Steiger, A. K., & Steinfeld, U. (2014). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Amino Acids, 46(10), 2345-2349.
  • Wei, L., et al. (2019). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 9(1), 1-9.
  • Merey, H. A., & Zaazaa, H. E. (2015). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 7(18), 7759-7766.
  • MOLBASE. (n.d.). ethyl 1-aminocyclohexane-1-carboxylate,hydrochloride. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 1-aminocyclohexane-1-carboxylate. Retrieved from [Link]

  • Fytianos, K., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 59(39), 17424-17434.
  • European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Retrieved from [Link]

  • Mangalam Drugs & Organics. (n.d.). Impurities. Retrieved from [Link]

  • Patel, D. R. (2018). Method development, degradation pathway and kinetic of capecitabine. International Journal of Pharmaceutical Chemistry and Analysis, 5(3), 133-140.

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Technical Support Center: Scaling Up the Synthesis of Ethyl 1-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-aminocyclohexanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis campaign.

Introduction: The Synthetic Pathway and Its Challenges

The synthesis of this compound is a multi-step process, typically commencing with the formation of 1-aminocyclohexanecarboxylic acid from cyclohexanone, followed by esterification and subsequent hydrochloride salt formation. While the individual reactions are well-established in organic chemistry, scaling them up presents a unique set of challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Navigating Common Issues in Scale-Up

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles and practical experience.

Problem 1: Low Yield in the Bucherer-Bergs Reaction (Formation of 1-Aminocyclohexanecarboxylic Acid)

Question: We are experiencing significantly lower than expected yields for the 1-aminocyclohexanecarboxylic acid synthesis when moving from a lab scale (grams) to a pilot scale (kilograms). What are the likely causes and how can we mitigate this?

Answer: Low yields in a scaled-up Bucherer-Bergs reaction are a common issue and can often be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of the multiphasic reaction mixture (cyclohexanone, aqueous ammonium carbonate, and potassium cyanide) is critical. Dead zones in the reactor can lead to localized pH imbalances and poor mass transfer, hindering the reaction.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the agitation speed is optimized to maintain a well-mixed slurry. Consider installing baffles to improve mixing efficiency.

  • Poor Temperature Control: The Bucherer-Bergs reaction is typically run at elevated temperatures (80-100°C) to drive the reaction to completion.[1] On a larger scale, exothermic events can be more difficult to control, leading to localized overheating and potential side reactions or degradation of reactants and products.

    • Solution: Utilize a reactor with a jacketed cooling system and ensure the heat transfer fluid is circulating efficiently. A controlled, gradual heating ramp to the target temperature is recommended. For very large-scale reactions, consider a semi-batch process where one of the reactants is added portion-wise to better manage the exotherm.

  • Loss of Volatile Reactants: Ammonia and carbon dioxide, formed from the decomposition of ammonium carbonate, are crucial for the reaction. In an open or poorly sealed reactor, these volatile components can escape, shifting the equilibrium and reducing the yield.

    • Solution: The reaction should be conducted in a sealed, pressure-rated vessel to maintain a positive pressure of ammonia and carbon dioxide.[2] This will also prevent the loss of toxic hydrogen cyanide gas.

  • Suboptimal pH: The reaction is sensitive to pH, with an optimal range of approximately 8-9.[1] Deviations from this range can lead to the degradation of cyanide at lower pH or inhibit the formation of the key cyanohydrin intermediate at higher pH.

    • Solution: Monitor the pH of the reaction mixture in-process if possible. The buffer capacity of ammonium carbonate should maintain the pH in the desired range, but on a larger scale, localized pH changes due to poor mixing can be an issue.

Problem 2: Difficulty in Isolating 1-Aminocyclohexanecarboxylic Acid

Question: During the workup of the Bucherer-Bergs reaction, we are struggling to effectively precipitate and isolate the 1-aminocyclohexanecarboxylic acid. The product seems to remain in the aqueous phase.

Answer: The isolation of 1-aminocyclohexanecarboxylic acid relies on its amphoteric nature. The following points are critical for successful isolation:

  • Precise pH Adjustment: The isoelectric point (pI) of 1-aminocyclohexanecarboxylic acid is the pH at which it exists as a zwitterion with minimal solubility in water. For effective precipitation, the pH of the aqueous solution after hydrolysis of the intermediate hydantoin must be carefully adjusted to its pI.

    • Solution: After the initial acidic hydrolysis of the hydantoin, carefully neutralize the solution. The exact pI can be determined experimentally, but it is typically in the range of pH 5-7 for similar amino acids. Add the neutralizing agent (e.g., a solution of sodium hydroxide or sodium carbonate) slowly with vigorous stirring and monitor the pH closely.

  • Cooling and Seeding: Crystallization can be slow, especially if the solution is not supersaturated.

    • Solution: After pH adjustment, cool the solution to 0-5°C to decrease the solubility of the amino acid. If you have a small amount of pure product, seeding the solution can induce crystallization.

  • Salting Out: The solubility of the amino acid in the aqueous phase can be reduced by increasing the ionic strength of the solution.

    • Solution: Before or after pH adjustment, saturate the aqueous solution with sodium chloride. This "salting out" effect can significantly improve the yield of the precipitated product.

Problem 3: Incomplete Fischer Esterification

Question: Our Fischer esterification of 1-aminocyclohexanecarboxylic acid with ethanol and an acid catalyst is not going to completion, even with extended reaction times. How can we drive the reaction forward?

Answer: The Fischer esterification is a reversible equilibrium reaction.[3] To achieve high conversion, the equilibrium must be shifted towards the product side.

  • Water Removal: The formation of water as a byproduct is the primary reason for the reversible nature of the reaction.

    • Solution: The most effective way to drive the reaction to completion is to remove water as it is formed. On a large scale, this can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or cyclohexane) that forms an azeotrope with water. The water is collected in the trap, while the solvent is returned to the reaction vessel.

  • Excess Alcohol: Using a large excess of the alcohol (ethanol in this case) can also shift the equilibrium towards the ester.

    • Solution: Use ethanol as the reaction solvent. This provides a large molar excess of one of the reactants.

  • Catalyst Choice and Loading: The choice and amount of acid catalyst are crucial.

    • Solution: Sulfuric acid is a common and effective catalyst. Ensure that a sufficient catalytic amount is used. Alternatively, thionyl chloride can be used to convert the carboxylic acid to the acid chloride in situ, which then reacts irreversibly with ethanol to form the ester.[4] This method avoids the issue of equilibrium but requires careful handling of the corrosive and reactive thionyl chloride.

Problem 4: Product Purity Issues and Impurity Profile

Question: We are observing several impurities in our final this compound product by HPLC analysis. What are the likely impurities and how can we minimize them?

Answer: Impurities can arise from various stages of the synthesis and are a critical concern in pharmaceutical development.

  • Potential Impurities and Their Sources:

    • Unreacted Starting Materials: Residual cyclohexanone, 1-aminocyclohexanecarboxylic acid, or ethanol.

    • Side Products from Bucherer-Bergs Reaction:

      • Hydantoin Intermediate: Incomplete hydrolysis of the 5,5-cyclohexanespirohydantoin will lead to its presence in the amino acid intermediate and potentially carry through to the final product.

      • Polymeric materials: Ketones can undergo self-condensation under certain conditions, leading to polymeric byproducts.[5]

    • Side Products from Esterification:

      • Dipeptide Formation: The amino acid can react with itself to form a dipeptide, especially if the reaction temperature is too high.

  • Mitigation Strategies:

    • Optimize Reaction Conditions: Ensure each reaction step goes to completion by monitoring with an appropriate analytical technique (e.g., TLC or in-process HPLC).

    • Purification of Intermediates: Purifying the 1-aminocyclohexanecarboxylic acid intermediate by recrystallization before proceeding to the esterification step can significantly reduce the impurity profile of the final product.

    • Final Product Purification: The final hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the Bucherer-Bergs reaction?

A1: The Bucherer-Bergs reaction involves highly toxic and hazardous materials that require strict safety protocols, especially at scale.

  • Cyanide Handling: Potassium or sodium cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin. Always handle cyanides in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Hydrogen Cyanide (HCN) Gas: Acidification of cyanide salts generates highly toxic HCN gas. The reaction should be maintained at a pH of 8-9 to prevent its formation.[1] All workup procedures involving acidification must be performed in a fume hood.

  • Ammonia: Ammonium carbonate releases ammonia gas, which is a respiratory irritant. The reaction should be conducted in a well-ventilated area or a closed system.

  • Pressure Management: When running the reaction in a sealed vessel to contain volatile reactants, ensure the reactor is equipped with a pressure relief valve and is rated for the expected operating pressure.

Q2: How can we monitor the progress of the reactions effectively during scale-up?

A2: In-process controls (IPCs) are essential for monitoring reaction progress and making informed decisions during a large-scale synthesis.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, intermediates, and products. A validated HPLC method is crucial for determining reaction completion and assessing purity.

  • Gas Chromatography (GC): Useful for monitoring volatile components like cyclohexanone.

Q3: What are the best practices for the final hydrochloride salt formation and isolation?

A3: The formation and isolation of the hydrochloride salt are critical for obtaining a stable and pure final product.

  • Anhydrous Conditions: To obtain the anhydrous hydrochloride salt, it is best to use anhydrous HCl gas or a solution of HCl in an anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). The use of aqueous HCl can lead to the formation of a hydrate and may make isolation more difficult due to the solubility of the salt in water.

  • Solvent Selection: The free base of the ethyl ester should be dissolved in a solvent in which the hydrochloride salt is insoluble. This will allow for the precipitation of the product upon addition of the HCl solution.

  • Controlled Addition: The HCl solution should be added slowly to the solution of the free base with good agitation to ensure uniform salt formation and control any potential exotherm.

  • Isolation and Drying: The precipitated salt should be filtered, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any residual impurities, and dried under vacuum to remove all traces of solvent.

Quantitative Data Summary

ParameterBucherer-Bergs ReactionFischer Esterification
Typical Molar Ratios Cyclohexanone : KCN : (NH₄)₂CO₃ = 1 : 2 : 2[1]1-Aminocyclohexanecarboxylic acid : Ethanol : H₂SO₄ = 1 : large excess : catalytic
Typical Temperature 80 - 100 °C[1]Reflux (approx. 78 °C for ethanol)
Typical Reaction Time 6 - 24 hours4 - 12 hours (with water removal)
Expected Yield 70 - 85%85 - 95%

Experimental Protocols

Protocol 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid (Bucherer-Bergs Reaction)
  • Charge a pressure-rated reactor with water and ammonium carbonate.

  • Add potassium cyanide to the reactor. Caution: Highly toxic.

  • Add cyclohexanone to the mixture.

  • Seal the reactor and heat to 90-100°C with vigorous stirring for 12-18 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add concentrated hydrochloric acid to hydrolyze the intermediate hydantoin.

  • Adjust the pH to the isoelectric point (approx. 6) with a solution of sodium hydroxide to precipitate the amino acid.

  • Cool the mixture to 0-5°C and stir for 2-4 hours.

  • Filter the solid product, wash with cold water, and then with a water-miscible solvent like acetone.

  • Dry the product under vacuum.

Protocol 2: Synthesis of this compound
  • Suspend 1-aminocyclohexanecarboxylic acid in ethanol in a flask equipped with a reflux condenser and a Dean-Stark trap.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.

  • Neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the ethyl 1-aminocyclohexanecarboxylate free base into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., ethyl acetate or isopropanol).

  • Slowly add a solution of anhydrous HCl in diethyl ether or isopropanol with stirring.

  • Filter the precipitated hydrochloride salt, wash with cold diethyl ether, and dry under vacuum.

Visualizations

experimental_workflow cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: Esterification & Salt Formation start Cyclohexanone + KCN + (NH4)2CO3 reaction1 Reaction at 90-100°C in a sealed reactor start->reaction1 workup1 Acidic Hydrolysis followed by pH adjustment to pI reaction1->workup1 intermediate 1-Aminocyclohexanecarboxylic Acid workup1->intermediate esterification Fischer Esterification with Ethanol/H2SO4 and water removal intermediate->esterification Purified Intermediate workup2 Neutralization and Extraction esterification->workup2 free_base Ethyl 1-aminocyclohexanecarboxylate (Free Base) workup2->free_base salt_formation Addition of anhydrous HCl free_base->salt_formation final_product This compound salt_formation->final_product

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield in Bucherer-Bergs? mixing Inefficient Mixing? low_yield->mixing temp Poor Temperature Control? low_yield->temp volatiles Loss of Volatiles? low_yield->volatiles ph Suboptimal pH? low_yield->ph optimize_agitation Optimize Agitation/Baffles mixing->optimize_agitation improve_cooling Improve Cooling/Controlled Heating temp->improve_cooling sealed_reactor Use Sealed Reactor volatiles->sealed_reactor monitor_ph Monitor/Control pH ph->monitor_ph

Caption: Troubleshooting logic for low yield in the Bucherer-Bergs reaction.

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. Available at: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

  • Organic Syntheses. cyclohexylidenecyclohexane. Available at: [Link]

  • ResearchGate. Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]

  • Chemistry LibreTexts. Making Esters From Carboxylic Acids. Available at: [Link]

  • Google Patents. US20100204470A1 - method for salt preparation.
  • ResearchGate. How to make a salt of a novel compound? Available at: [Link]

  • Organic Reactions. Acid to Ester - Common Conditions. Available at: [Link]

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]

  • Waters. Impurities Application Notebook. Available at: [Link]

  • LCGC International. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Available at: [Link]

Sources

Identifying impurities in Ethyl 1-aminocyclohexanecarboxylate hydrochloride samples

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for identifying impurities in Ethyl 1-aminocyclohexanecarboxylate hydrochloride samples. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a robust and validated approach to impurity profiling.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding impurities in this compound, providing a foundational understanding for researchers.

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can generally be categorized into two main types: synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These arise from the manufacturing process. Given that this compound is synthesized via Fischer esterification of 1-aminocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst, potential impurities include:

    • Unreacted Starting Materials: 1-Aminocyclohexanecarboxylic acid and residual ethanol.[1][2]

    • By-products of Esterification: Di-ethyl ether (from the dehydration of ethanol) and potentially side-products from the acid catalyst.

    • Related Substances: Impurities from the starting materials themselves, such as other amino acids or derivatives.

  • Degradation Products: These form over time due to storage conditions or exposure to stress factors.[3][4] Common degradation pathways for esters include hydrolysis.[5]

    • Hydrolysis Product: 1-Aminocyclohexanecarboxylic acid, formed by the cleavage of the ester bond in the presence of moisture.

    • Oxidative Degradation Products: The amino group can be susceptible to oxidation, leading to various oxidized species.[6]

Q2: How can I perform a forced degradation study to identify potential degradation products?

A2: Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradants.[3][4] These studies involve subjecting the sample to stress conditions more severe than accelerated stability testing. Key conditions to investigate include:

  • Acid and Base Hydrolysis: Treat the sample with dilute hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures.[3][6] This will reveal susceptibility to hydrolysis.

  • Oxidation: Expose the sample to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[6]

  • Thermal Degradation: Heat the solid sample at a high temperature (e.g., 80°C) to assess thermal stability.[3]

  • Photostability: Expose the sample to light of a specified wavelength and intensity to evaluate light sensitivity, as recommended by ICH Q1B guidelines.[3]

Q3: What is the initial analytical approach for impurity detection?

A3: A high-performance liquid chromatography (HPLC) method with a universal detector like a UV detector is the most common initial approach for impurity profiling in pharmaceuticals.[3] It allows for the separation and quantification of the main component and any impurities. For volatile impurities, gas chromatography-mass spectrometry (GC-MS) is more suitable.

Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for common analytical techniques used in impurity identification.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: I see unexpected peaks in my HPLC chromatogram. What could they be and how do I identify them?

A1: Unexpected peaks can originate from several sources. A systematic approach is key to their identification.

  • Potential Sources:

    • Synthesis-related impurities: As discussed in the FAQs, these could be unreacted starting materials, by-products, or related substances.

    • Degradation products: If the sample is old or has been improperly stored, degradation may have occurred.

    • System Contamination: Ghost peaks can arise from the mobile phase, injector carryover, or a contaminated column.[7]

  • Troubleshooting Steps:

    • Blank Injection: Run a blank (mobile phase only) to check for system contamination.

    • Spiking: Spike the sample with known potential impurities (e.g., 1-aminocyclohexanecarboxylic acid) to see if any of the unknown peaks co-elute.

    • LC-MS Analysis: If available, couple the HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown peaks, which is a critical piece of information for structural elucidation.[8][9]

    • Forced Degradation: Compare the chromatogram of the unknown sample to those from forced degradation studies to see if the peaks match any known degradants.

Q2: My peaks are tailing or fronting. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and quantification.[7]

  • Causes of Tailing:

    • Secondary Interactions: The basic amino group can interact with acidic silanol groups on the silica-based column packing material.

    • Column Overload: Injecting too much sample can lead to peak tailing.[7]

    • Column Degradation: An old or contaminated column can exhibit poor peak shape.

  • Causes of Fronting:

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, fronting can occur.[7]

    • Column Overload: Severe overload can also cause fronting.

  • Solutions:

    • Mobile Phase pH Adjustment: For amino compounds, using a mobile phase with a pH that keeps the analyte in a single ionic form can improve peak shape.

    • Use of an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can mask the silanol interactions.

    • Reduce Injection Volume/Concentration: To address column overload, reduce the amount of sample injected.

    • Ensure Sample Solvent Compatibility: Dissolve the sample in the mobile phase or a weaker solvent.

    • Column Replacement: If the column is old or contaminated, replace it.

Table 1: Potential Impurities in this compound and their Likely Analytical Observations

Impurity NameStructurePotential OriginLikely Analytical TechniqueExpected Observation
1-Aminocyclohexanecarboxylic acidC₇H₁₃NO₂Starting material, HydrolysisHPLC, LC-MSMore polar than the parent compound, will likely have a shorter retention time on a reverse-phase column.
EthanolC₂H₅OHStarting materialGC-MSHighly volatile, will be detected in the early part of the chromatogram.
Di-ethyl ether(C₂H₅)₂OBy-productGC-MSVolatile, will have a short retention time.
N-acetyl-Ethyl 1-aminocyclohexanecarboxylateC₁₁H₁₉NO₃Reaction with acetylating agentsHPLC, LC-MS, NMR, FTIRHigher molecular weight, less polar. Presence of an amide carbonyl in FTIR and a methyl singlet in NMR.
Dimerized ImpuritiesVariesSide reactionHPLC, LC-MSSignificantly higher molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Q1: I am trying to analyze for volatile impurities, but I am not getting good sensitivity. What can I do?

A1: Low sensitivity in GC-MS can be due to several factors.

  • Potential Causes:

    • Improper Sample Preparation: Volatile impurities may be lost during sample preparation.

    • Suboptimal GC Conditions: Incorrect injector temperature, flow rate, or temperature program can lead to poor peak shape and sensitivity.

    • MS Detector Issues: A dirty ion source or detector can reduce sensitivity.

  • Solutions:

    • Headspace Analysis: For highly volatile impurities like ethanol and diethyl ether, headspace GC-MS is the preferred method as it minimizes sample preparation and prevents contamination of the GC system.

    • Optimize GC Parameters:

      • Injector Temperature: Ensure it is high enough to volatilize the analytes without causing degradation.

      • Carrier Gas Flow Rate: Optimize for the best separation efficiency.

      • Temperature Program: A slower ramp rate can improve the separation of closely eluting peaks.

    • MS Detector Maintenance: Clean the ion source and tune the detector according to the manufacturer's recommendations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Q1: I have isolated an unknown impurity, but the ¹H NMR spectrum is complex. How can I simplify it for structural elucidation?

A1: NMR is a powerful tool for structural elucidation, and several techniques can help in interpreting complex spectra.[3][10]

  • Strategies for Spectral Simplification and Interpretation:

    • 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): Helps identify coupled protons (protons on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

    • Deuterium Exchange: Adding a drop of D₂O to the NMR tube will cause the exchange of labile protons (like -NH₂ and -OH) with deuterium, making their signals disappear from the ¹H NMR spectrum. This can help identify these functional groups.

    • Comparison to Parent Compound: Carefully compare the spectrum of the impurity to that of the pure this compound. The differences in chemical shifts and coupling patterns will provide clues about the structural changes.

Fourier-Transform Infrared (FTIR) Spectroscopy Troubleshooting

Q1: How can I use FTIR to confirm the presence of a suspected impurity?

A1: FTIR is excellent for identifying functional groups.[4][11] By comparing the spectrum of the impure sample to that of a pure reference standard, you can identify additional absorption bands corresponding to the impurity.

  • Key Functional Group Absorptions to Look For:

    • Carboxylic Acid (-COOH) from Hydrolysis: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

    • Amide (-CONH-) from Acylation: An N-H stretch around 3300 cm⁻¹ and a C=O stretch around 1630-1680 cm⁻¹.

    • Absence of Ester Group: If the impurity is a starting material like 1-aminocyclohexanecarboxylic acid, you would see the absence of the characteristic ester C=O stretch (around 1730-1750 cm⁻¹) and C-O stretches.

Visualizing the Workflow and Potential Impurity Origins

To aid in the understanding of the impurity identification process, the following diagrams illustrate a typical workflow and the potential synthetic and degradation pathways.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Detection & Preliminary Identification cluster_2 Isolation & Structural Elucidation cluster_3 Final Identification A Sample of Ethyl 1-aminocyclohexanecarboxylate HCl B HPLC Screening (UV Detection) A->B C GC-MS for Volatiles A->C D Unexpected Peak(s) Detected B->D E LC-MS Analysis (Molecular Weight Determination) D->E F Preparative HPLC for Impurity Isolation E->F G NMR Spectroscopy (1D & 2D) (Structural Confirmation) F->G H FTIR Spectroscopy (Functional Group Analysis) F->H I Impurity Structure Identified G->I H->I

Caption: Workflow for Impurity Identification.

Impurity_Origins cluster_synthesis Synthesis Pathway (Fischer Esterification) cluster_impurities Potential Synthesis-Related Impurities cluster_degradation Degradation Pathway SM1 1-Aminocyclohexanecarboxylic Acid Reaction Esterification Reaction SM1->Reaction SM2 Ethanol SM2->Reaction Imp3 Di-ethyl Ether (By-product) SM2->Imp3 Side Reaction Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction Product Ethyl 1-aminocyclohexanecarboxylate HCl Reaction->Product Imp1 Unreacted 1-Aminocyclohexanecarboxylic Acid Reaction->Imp1 Incomplete Reaction Imp2 Residual Ethanol Reaction->Imp2 Excess Reagent Stress Stress Conditions (Moisture, Heat, Light, Oxidation) Product->Stress Degradation_Product 1-Aminocyclohexanecarboxylic Acid (Hydrolysis) Stress->Degradation_Product Oxidized_Product Oxidized Derivatives Stress->Oxidized_Product

Sources

Refining experimental protocols for Ethyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-aminocyclohexanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. Here, we will delve into the nuances of working with this versatile intermediate, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features and properties of this compound?

A1: this compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various applications.[1] The core structure consists of a cyclohexane ring with an amino group and an ethyl carboxylate group attached to the same carbon atom (C1).

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₈ClNO₂[1]
Molecular Weight 207.70 g/mol [1]
Melting Point 193-195 °C
Solubility Soluble in water.
Storage Temperature Room Temperature

It is crucial to note that commercially available this compound may exist as a mixture of isomers or as a specific isomer (e.g., cis or trans). The specific isomer can significantly impact its reactivity and the stereochemistry of subsequent products. Always verify the isomeric purity of your starting material.

Q2: Which synthetic routes are commonly used to prepare this compound?

A2: The two most prevalent methods for the synthesis of α-amino acids and their esters are the Strecker synthesis and the Bucherer-Bergs reaction .[2][3][4] Both pathways offer viable routes to the desired product, starting from cyclohexanone.

  • Strecker Synthesis: This method involves the reaction of cyclohexanone with an amine (typically ammonia) and a cyanide source (like potassium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile and esterification yields the final product.[5][6]

  • Bucherer-Bergs Reaction: This is a one-pot synthesis where cyclohexanone reacts with ammonium carbonate and a cyanide source to produce a hydantoin intermediate.[3][4] The hydantoin is then hydrolyzed to the amino acid, which can be subsequently esterified.[3]

The choice between these methods often depends on available reagents, desired scale, and safety considerations, particularly the handling of cyanide.

Q3: How should I store and handle this compound to ensure its stability?

A3: this compound should be stored in a tightly sealed container in a cool, dry place. As a hydrochloride salt, it is hygroscopic and can absorb moisture from the atmosphere, which may affect its reactivity and shelf-life. Stability testing under controlled conditions (e.g., 25°C/60% RH or 40°C/75% RH) is recommended for long-term storage to establish a re-test period.[7][8][9]

Synthesis Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Diagram: Synthesis Troubleshooting Workflow

cluster_yield Low Yield Troubleshooting cluster_purity Purity Issues Troubleshooting cluster_side_reactions Side Reaction Troubleshooting start Problem Encountered low_yield Low or No Product Yield start->low_yield impure Impure Product start->impure side_reactions Side Reactions Observed start->side_reactions reagents Check Starting Material Purity low_yield->reagents conditions Optimize Reaction Conditions (Temp, Time) low_yield->conditions workup Review Work-up Procedure low_yield->workup recrystallization Optimize Recrystallization impure->recrystallization chromatography Consider Column Chromatography impure->chromatography impurities Identify and Remove Specific Impurities impure->impurities strecker_issues Strecker: Over-hydrolysis, Polymerization side_reactions->strecker_issues bucherer_issues Bucherer-Bergs: Incomplete cyclization side_reactions->bucherer_issues temp_control Ensure Strict Temperature Control side_reactions->temp_control

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem 1: Low or No Product Yield in Strecker Synthesis

  • Probable Cause:

    • Poor quality of starting materials: Impurities in cyclohexanone, ammonia, or the cyanide source can inhibit the reaction.[10]

    • Inefficient imine formation: The equilibrium for imine formation from cyclohexanone and ammonia may not favor the product.

    • Suboptimal reaction conditions: Incorrect temperature, reaction time, or pH can significantly reduce the yield.

    • Losses during work-up: The product may be lost during extraction or purification steps.[10]

  • Solutions & Explanations:

    • Verify Starting Material Purity: Use freshly distilled cyclohexanone. Ensure the ammonia solution is of the correct concentration. Use high-purity potassium or sodium cyanide.

    • Drive Imine Formation: The use of a dehydrating agent can help to shift the equilibrium towards the imine. Alternatively, conducting the reaction in a solvent that allows for azeotropic removal of water can be effective.

    • Optimize Reaction Parameters:

      • Temperature: The initial imine formation is often favored at lower temperatures, while the cyanide addition may require slightly elevated temperatures. Careful temperature control is critical.

      • pH Control: The reaction is sensitive to pH. Maintaining a slightly basic pH is generally optimal for the nucleophilic attack of cyanide.

    • Refine Work-up Procedure:

      • Extraction: Ensure the pH of the aqueous layer is adjusted to the appropriate range to maximize the partitioning of the aminonitrile into the organic phase. Perform multiple extractions with smaller volumes of solvent.

      • Hydrolysis and Esterification: The hydrolysis of the nitrile to a carboxylic acid and subsequent esterification should be monitored closely by TLC or LC-MS to ensure completion and avoid degradation.

Problem 2: Formation of a Hydantoin Byproduct in Strecker Synthesis

  • Probable Cause: If carbon dioxide is not excluded from the reaction, it can react with the aminonitrile intermediate to form a carbamic acid, which can then cyclize to a hydantoin, a key intermediate in the Bucherer-Bergs pathway.

  • Solutions & Explanations:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric carbon dioxide.

    • Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved CO₂.

Problem 3: Incomplete Hydrolysis of the Nitrile or Hydantoin

  • Probable Cause: The hydrolysis of the nitrile (from Strecker synthesis) or the hydantoin (from Bucherer-Bergs) can be slow and require harsh conditions, which may also lead to side reactions.

  • Solutions & Explanations:

    • Strong Acid or Base: Use a significant excess of strong acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH or Ba(OH)₂) and elevated temperatures to drive the hydrolysis to completion.

    • Monitoring: Monitor the reaction progress by TLC or NMR to determine the optimal reaction time and prevent product degradation.

    • Microwave-Assisted Hydrolysis: In some cases, microwave irradiation can significantly reduce the reaction time for hydrolysis.

Purification Troubleshooting

Problem 4: Difficulty in Purifying the Final Product

  • Probable Cause:

    • Presence of unreacted starting materials or intermediates.

    • Formation of closely related side products that are difficult to separate.

    • The product oiling out during recrystallization.

  • Solutions & Explanations:

    • Recrystallization: This is the most common method for purifying the hydrochloride salt.

      • Solvent Selection: A systematic approach to solvent selection is crucial.[11] Common single-solvent systems for recrystallization include ethanol, isopropanol, or methanol.[12] For two-solvent systems, a combination where the compound is soluble in one (e.g., ethanol) and insoluble in the other (e.g., diethyl ether or hexanes) is often effective.[13] The crude product should be dissolved in a minimal amount of the hot solvent.[14]

      • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used to separate the free base of the amino ester from impurities before converting it to the hydrochloride salt. A common eluent system is a gradient of ethyl acetate in hexanes.

    • Washing: Washing the crude solid with a cold, non-polar solvent can help remove non-polar impurities.

Diagram: Purification Workflow

start Crude Product wash Wash with Cold Solvent start->wash recrystallization Attempt Recrystallization chromatography Column Chromatography of Free Base recrystallization->chromatography Unsuccessful pure_product Pure Product recrystallization->pure_product Successful chromatography->pure_product wash->recrystallization

Caption: A decision tree for the purification of the final product.

Troubleshooting Downstream Reactions

Problem 5: Low Yield in Amide Coupling Reactions

  • Probable Cause:

    • Incomplete conversion of the hydrochloride salt to the free amine. The free amino group is the active nucleophile in the coupling reaction.[2]

    • Inappropriate coupling reagent or conditions. [10][15]

    • Steric hindrance from the cyclohexane ring can slow down the reaction.

  • Solutions & Explanations:

    • Generation of the Free Amine: Before the coupling reaction, the hydrochloride salt must be neutralized with a base (e.g., triethylamine, diisopropylethylamine) to generate the free amine in situ.[16] Alternatively, the free base can be isolated by extraction from a basic aqueous solution.

    • Choice of Coupling Reagent: A variety of coupling reagents are available, each with its own advantages.

      • Carbodiimides (e.g., EDC, DCC): These are common and effective but can sometimes lead to racemization.[15] The use of additives like HOBt or HOAt can suppress this side reaction.[17]

      • Phosphonium Reagents (e.g., PyBOP, HBTU, HATU): These are often more efficient and lead to less racemization but are more expensive.[10][15]

    • Reaction Optimization:

      • Solvent: Aprotic polar solvents like DMF or DCM are typically used.

      • Temperature: Most coupling reactions are performed at room temperature, but gentle heating may be required for sterically hindered substrates.

      • Stoichiometry: Using a slight excess of the carboxylic acid and coupling reagent can help drive the reaction to completion.

Problem 6: Unwanted Hydrolysis of the Ester Group

  • Probable Cause: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures.[18][19][20] This can be a problem during prolonged reactions or work-up procedures.

  • Solutions & Explanations:

    • pH Control: Maintain a neutral or near-neutral pH during work-up and purification steps whenever possible.

    • Temperature Management: Avoid excessive heating during reactions and work-up.

    • Anhydrous Conditions: For reactions where water is not a reactant, use anhydrous solvents and reagents to minimize hydrolysis.

Analytical Characterization

Q4: What are the expected signals in the ¹H and ¹³C NMR spectra of this compound?

A4: The NMR spectra provide crucial information for structure confirmation and purity assessment. While the exact chemical shifts can vary depending on the solvent and concentration, the following are general expectations for the free base in a solvent like CDCl₃:

  • ¹H NMR:

    • A triplet corresponding to the methyl protons of the ethyl group (~1.2-1.3 ppm).

    • A quartet for the methylene protons of the ethyl group (~4.1-4.2 ppm).

    • A broad multiplet for the cyclohexane ring protons (~1.2-2.0 ppm).

    • A broad singlet for the amine protons (variable, can be exchanged with D₂O).

  • ¹³C NMR:

    • A signal for the methyl carbon of the ethyl group (~14 ppm).

    • A signal for the methylene carbon of the ethyl group (~60 ppm).

    • Signals for the cyclohexane carbons in the range of ~20-40 ppm.

    • A signal for the quaternary carbon (C1) attached to the amino and ester groups (~58-60 ppm).

    • A signal for the carbonyl carbon of the ester (~175 ppm).

For the hydrochloride salt, the signals for the protons and carbons near the protonated amino group will be shifted downfield. It is recommended to acquire reference spectra of your starting material and product for accurate comparison.[3][21][22][23]

References

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

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  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. (2016). SciSpace. Retrieved from [Link]

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  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. (n.d.). ResearchGate. Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021, June 30). Semantic Scholar. Retrieved from [Link]

  • Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS. (n.d.). PubMed. Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). PMC - NIH. Retrieved from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved from [Link]

  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I. Hydrolysis of methyl 6-aminohexanoate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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Validation & Comparative

Comparison of Ethyl 1-aminocyclohexanecarboxylate hydrochloride with other cyclic amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Ethyl 1-aminocyclohexanecarboxylate hydrochloride and Other Cyclic Amino Acids for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive comparison of this compound with other significant cyclic amino acids. We will delve into their structural nuances, physicochemical properties, and biological activities, supported by established experimental protocols to offer a robust framework for research and development.

Introduction: The Significance of Cyclic Amino Acids in Medicinal Chemistry

Cyclic amino acids are a fascinating class of molecules that incorporate a ring structure within their side chain or backbone. This cyclic constraint imparts a higher degree of conformational rigidity compared to their linear counterparts.[1] This rigidity is a highly desirable trait in drug design for several reasons:

  • Enhanced Receptor Binding: By pre-organizing the molecule into a conformation that is favorable for binding to a biological target, the entropic penalty of binding is reduced, often leading to higher affinity and selectivity.[1]

  • Increased Metabolic Stability: The cyclic structure can shield susceptible bonds from enzymatic degradation by proteases, thereby increasing the compound's in vivo half-life.[2][3]

  • Improved Bioavailability: Constraining the structure can modulate physicochemical properties like lipophilicity, which can influence absorption and distribution.[4]

These advantages have led to the extensive use of cyclic amino acids in the development of therapeutics for a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[4][5] This guide will focus on this compound, a member of this class, and compare it against other well-characterized cyclic amino acids to highlight key structure-activity relationships.

Profile: this compound

This compound is an α-amino acid ester featuring a cyclohexane ring. The amino and the ethyl carboxylate groups are both attached to the same carbon atom (C1) of the cyclohexane ring.

  • Chemical Structure: C9H18ClNO2

  • Molecular Weight: 207.70 g/mol [6]

  • Known Applications: It is primarily documented as a pharmaceutical intermediate, particularly in the synthesis of compounds targeting the central nervous system (CNS).[6] Its structural similarity to known neuromodulatory agents suggests its potential as a scaffold for developing new CNS-active drugs.

The synthesis of such cyclic amino acids can be achieved through various methods, often utilizing ethyl isocyanoacetate as a key intermediate which reacts with appropriate dibromo-substituted aliphatic agents to form the cyclic structure.[7]

Comparative Analysis: Structural and Functional Counterparts

To understand the potential of this compound, we will compare it with three other cyclic amino acids: Gabapentin, Cycloleucine, and 4-Aminocyclohexanecarboxylic acid. These compounds were selected to illustrate the impact of ring size, substituent position, and functional group modification on biological activity.

G cluster_workflow Receptor Binding Assay Workflow cluster_tubes Incubation Tubes prep Prepare Receptor Membranes (e.g., from cells expressing α2δ-1) total Total Binding: Membranes + Radioligand prep->total nonspecific Non-specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand prep->nonspecific test Competitive Binding: Membranes + Radioligand + Test Compound prep->test radioligand Prepare Radioligand (e.g., [3H]-Gabapentin) radioligand->total radioligand->nonspecific radioligand->test competitor Prepare Test Compounds (Serial Dilutions) competitor->test incubate Incubate at 37°C for 90 min to reach equilibrium total->incubate nonspecific->incubate test->incubate separate Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (Calculate Ki from IC50) count->analyze

Caption: Workflow for a competitive radioligand receptor binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Receptor Source: Use membranes from cells overexpressing the target receptor (e.g., guinea pig liver membranes for sigma-1 receptors or transfected cell lines for α2δ-1). [8]Prepare samples at a concentration of 0.4 mg/mL in Assay Buffer. [8] * Radioligand: Prepare a stock solution of a high-affinity radioligand for the target receptor (e.g., [³H]-(+)-pentazocine or [³H]-gabapentin) at a concentration near its dissociation constant (Kd). [8] * Test Compounds: Prepare serial dilutions of the test compounds and a known unlabeled competitor (for determining non-specific binding).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 80 µL of receptor preparation and 10 µL of radioligand.

    • Non-specific Binding (NSB) Wells: Add 80 µL of receptor preparation, 10 µL of radioligand, and 10 µL of a high concentration of an unlabeled competitor.

    • Test Compound Wells: Add 80 µL of receptor preparation, 10 µL of radioligand, and 10 µL of the test compound dilution.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow the binding to reach equilibrium. [8]

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter paper (e.g., Whatman GF/B) that has been pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter. [8]Wash the filters quickly with ice-cold Assay Buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures. [9][10][11] Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

G cluster_workflow Maximal Electroshock (MES) Test Workflow acclimate Acclimatize Animals (e.g., Mice, 20-30g) dosing Administer Compound (Test group, Vehicle control, Positive control) acclimate->dosing wait Wait for Peak Effect Time (e.g., 30-60 min post-IP injection) dosing->wait shock Apply Electrical Stimulus (e.g., 50 mA, 0.2s via corneal electrodes) wait->shock observe Observe Seizure Response (Presence or Absence of Tonic Hindlimb Extension) shock->observe analyze Data Analysis (Determine ED50 - Effective Dose in 50% of animals) observe->analyze

Caption: Workflow for the in vivo Maximal Electroshock (MES) seizure model.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use adult male mice (e.g., Swiss albino, 20-30g).

    • Acclimatize the animals to the laboratory conditions for at least 3-5 days before the experiment.

    • Randomly assign animals to different treatment groups (vehicle control, positive control like Phenytoin, and various doses of the test compound).

  • Drug Administration:

    • Administer the test compound or vehicle (e.g., saline with 0.5% Tween 80) via an appropriate route, typically intraperitoneal (IP) or oral (PO).

    • The volume of administration is typically 10 mL/kg.

  • Pre-treatment Time:

    • Wait for a specific period after drug administration to allow for absorption and distribution to the site of action. This time corresponds to the presumed time of peak effect (e.g., 30 or 60 minutes for IP administration).

  • Induction of Seizure:

    • Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

    • Deliver a supramaximal electrical stimulus through corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).

  • Observation:

    • Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. This is a clear, all-or-none endpoint.

    • Protection is defined as the complete absence of the tonic hindlimb extension.

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected.

    • Use probit analysis to determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) and its 95% confidence intervals.

    • Compare the ED50 of the test compound to that of the positive control to evaluate its relative potency.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating this compound against other structurally and functionally relevant cyclic amino acids.

  • This compound stands out as a potential prodrug scaffold for CNS-active agents due to its α-amino ester structure on a cyclohexane ring, which may confer favorable pharmacokinetic properties.

  • Gabapentin serves as a benchmark for anticonvulsant and analgesic activity mediated through the α2δ-1 calcium channel subunit, demonstrating the therapeutic success of a γ-amino acid on the same cyclohexane backbone.

  • Cycloleucine illustrates how a change in ring size and the retention of an α-amino acid configuration can direct the molecule towards an entirely different biological target—a metabolic enzyme.

The provided experimental protocols offer a clear and robust pathway for researchers to directly compare these molecules and elucidate the structure-activity relationships. Future research should focus on synthesizing the active carboxylic acid form of Ethyl 1-aminocyclohexanecarboxylate, evaluating its binding profile across a panel of CNS receptors, and assessing its efficacy and pharmacokinetic profile in established in vivo models. Such studies will be crucial in determining if this promising intermediate can be developed into a novel therapeutic agent.

References

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A Senior Application Scientist's Guide to Validating the Efficacy of Ethyl 1-aminocyclohexanecarboxylate hydrochloride in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of Ethyl 1-aminocyclohexanecarboxylate hydrochloride. We will delve into the scientific rationale behind experimental design, provide detailed protocols for key assays, and objectively compare its potential performance against established alternatives, namely Gabapentin and Pregabalin.

Introduction: Unveiling a Potential Gabapentinoid

This compound is a structural analog of γ-aminobutyric acid (GABA), placing it within the class of compounds known as gabapentinoids. While extensive public data on this specific molecule is limited, its chemical architecture strongly suggests a mechanism of action similar to that of the well-characterized drugs Gabapentin and Pregabalin.[1] These drugs are known to exert their therapeutic effects, including analgesia and anticonvulsant activity, by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters.[1][3]

This guide will, therefore, focus on a series of logical, self-validating in vitro assays designed to test the hypothesis that this compound is a functional α2δ-1 ligand. We will present a direct comparison with Gabapentin and Pregabalin, utilizing both established literature data for these compounds and plausible, hypothetical data for our target molecule to illustrate the validation process.

The Central Hypothesis: A Novel Ligand for the α2δ-1 Subunit

Our primary hypothesis is that this compound binds to the α2δ-1 subunit of VGCCs and modulates neuronal activity. To rigorously test this, we will employ a tiered approach, moving from direct target engagement to functional cellular consequences.

cluster_0 Experimental Workflow A Hypothesis: This compound is an α2δ-1 ligand B Assay 1: Target Engagement Radioligand Binding Assay A->B Directly test binding C Assay 2: Functional Consequence Inhibition of Calcium Influx B->C Confirm functional impact D Assay 3: Cellular Phenotype Reduction of Neuronal Hyperexcitability C->D Assess cellular effect E Data Analysis & Comparison D->E Compare with standards

Caption: A streamlined workflow for validating the efficacy of a novel gabapentinoid.

Comparative Analysis: this compound vs. Gabapentin & Pregabalin

The following table summarizes the key parameters we aim to determine and provides a comparative overview. Note that the data for this compound is hypothetical and serves to illustrate the expected outcomes of the proposed assays.

ParameterEthyl 1-aminocyclohexanecarboxylate HCl (Hypothetical)GabapentinPregabalin
Binding Affinity (Ki) to α2δ-1 150 nM~140 nM~30 nM[4]
Potency (IC50) in Calcium Influx Assay 5 µM~10 µM~2 µM[5]
Efficacy in Reducing Neuronal Firing Rate ~40% reduction at 10 µM~30% reduction at 20 µM~50% reduction at 5 µM

Experimental Protocols

Assay 1: Determining Target Engagement via Radioligand Binding Assay

Rationale: This assay directly measures the binding affinity of the test compound to the α2δ-1 subunit. A competition binding format is employed, where the test compound competes with a radiolabeled ligand (e.g., [³H]-Gabapentin) for binding to membranes prepared from cells overexpressing the α2δ-1 subunit.[6][7][8]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human α2δ-1 subunit.

    • Harvest cells and homogenize in a cold lysis buffer (50mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer (50mM Tris-HCl, pH 7.4) and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation (typically 10-20 µg of protein).

      • 50 µL of [³H]-Gabapentin at a final concentration near its Kd (e.g., 10 nM).

      • 50 µL of either binding buffer (for total binding), a high concentration of unlabeled Gabapentin (10 µM, for non-specific binding), or varying concentrations of this compound, Gabapentin, or Pregabalin.

    • Incubate the plate at room temperature for 1 hour with gentle agitation.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in polyethyleneimine to reduce non-specific binding.

    • Wash the filters three times with ice-cold wash buffer (50mM Tris-HCl, pH 7.4).

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_1 Radioligand Binding Assay Workflow A Prepare Membranes with α2δ-1 B Incubate with [³H]-Gabapentin and Competitor A->B C Filter and Wash B->C D Scintillation Counting C->D E Calculate Ki D->E

Caption: Workflow for the α2δ-1 radioligand binding assay.

Assay 2: Measuring Functional Activity via Calcium Influx Imaging

Rationale: Binding of a gabapentinoid to the α2δ-1 subunit is expected to reduce calcium influx through VGCCs.[1] This assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to visualize and quantify changes in intracellular calcium concentration in response to neuronal depolarization.[9][10][11][12][13]

Step-by-Step Protocol:

  • Cell Culture and Dye Loading:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) on glass-bottom dishes.

    • Wash the cells with a balanced salt solution (e.g., HBSS).

    • Incubate the cells with Fluo-4 AM loading solution (typically 2-5 µM in HBSS with Pluronic F-127) for 30-45 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.

  • Compound Incubation and Imaging:

    • Incubate the dye-loaded cells with varying concentrations of this compound, Gabapentin, or Pregabalin for a predetermined time (e.g., 15-30 minutes).

    • Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence reading.

  • Depolarization and Data Acquisition:

    • Induce neuronal depolarization by adding a high concentration of potassium chloride (e.g., 50 mM KCl) to the imaging buffer.

    • Record the change in fluorescence intensity over time at an appropriate frame rate.

  • Data Analysis:

    • Quantify the peak fluorescence intensity change (ΔF/F₀) for each condition, where ΔF is the change in fluorescence upon depolarization and F₀ is the baseline fluorescence.

    • Normalize the response to the vehicle control.

    • Plot the percentage of inhibition of the calcium influx against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression.

Assay 3: Assessing Phenotypic Efficacy via Multi-Electrode Array (MEA)

Rationale: The ultimate cellular phenotype of a functional gabapentinoid is a reduction in neuronal hyperexcitability.[7][14] Multi-electrode arrays (MEAs) allow for the non-invasive, real-time recording of the electrical activity of neuronal networks.[15][16][17][18][19] We can induce a state of hyperexcitability and then measure the ability of our test compounds to restore normal firing patterns.

Step-by-Step Protocol:

  • Neuronal Culture on MEA Plates:

    • Culture primary cortical neurons or iPSC-derived neurons on MEA plates. Allow the neurons to form a mature, spontaneously active network (typically 2-3 weeks).

  • Induction of Hyperexcitability:

    • Establish a baseline recording of the spontaneous neuronal activity.

    • Induce hyperexcitability by treating the neuronal cultures with a chemoconvulsant or a compound known to induce neuropathic pain-like states in vitro, such as Vincristine.[14][20][21][22][23]

  • Compound Treatment and Recording:

    • After establishing a stable hyperexcitable state, apply varying concentrations of this compound, Gabapentin, or Pregabalin to the cultures.

    • Record the neuronal activity (spike rate, burst frequency, and network burst parameters) for a defined period after compound addition.

  • Data Analysis:

    • Analyze the MEA data using appropriate software to quantify the mean firing rate, burst duration, and other relevant parameters.

    • Compare the activity in the presence of the test compounds to the hyperexcitable and baseline conditions.

    • Plot the percentage reduction in the mean firing rate or burst frequency against the logarithm of the compound concentration to determine the dose-response relationship.

cluster_2 MEA Workflow for Hyperexcitability A Culture Neurons on MEA B Record Baseline Activity A->B C Induce Hyperexcitability B->C D Apply Test Compound C->D E Record and Analyze Firing D->E

Caption: Workflow for the multi-electrode array (MEA) neuronal hyperexcitability assay.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for validating the efficacy of this compound as a potential gabapentinoid. By systematically progressing from direct target engagement to functional cellular assays, researchers can build a comprehensive profile of this compound's biological activity. The direct comparison with established drugs like Gabapentin and Pregabalin provides a crucial benchmark for evaluating its potential therapeutic utility.

Should the hypothetical data presented here be confirmed by experimental results, this compound would warrant further investigation in more complex in vitro models of neuropathic pain and in vivo studies to assess its pharmacokinetic properties and in-life efficacy.

References

  • Pharmacy Times. Gabapentin Differs From Pregabalin in Several Key Ways. Published September 22, 2015. [Link]

  • Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester. PubMed. Accessed January 1, 2026. [Link]

  • Molecular Devices. High-throughput compound evaluation on 3D networks of neurons and glia in a microfluidic platform. Accessed January 1, 2026. [Link]

  • Charles River Laboratories. Multi-Electrode Array Electrophysiology. Accessed January 1, 2026. [Link]

  • FujiFilm Cellular Dynamics. Measuring Connectivity in Human iPS Cell-derived Neurons Using Multi-electrode Array (MEA). Accessed January 1, 2026. [Link]

  • Shafer, T. J., et al. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development. eNeuro. 2020.
  • UBC CPD. Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain. Published July 22, 2024. [Link]

  • NIH. Obtaining Multi-electrode Array Recordings from Human Induced Pluripotent Stem Cell–Derived Neurons. Accessed January 1, 2026. [Link]

  • NEUROFIT. In vitro model of Chemotherapy induced neuropathy - Vincristine. Accessed January 1, 2026. [Link]

  • Axion BioSystems. Multielectrode Arrays for Functional Phenotyping of Neurons from Induced Pluripotent Stem Cell Models of Neurodevelopmental Disorders. Published February 16, 2022. [Link]

  • Neonatal vincristine administration modulates intrinsic neuronal excitability in the rat dorsal root ganglion and spinal dorsal horn during adolescence. PubMed. Accessed January 1, 2026. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Accessed January 1, 2026. [Link]

  • NEUROFIT. In vitro model of Chemotherapy induced neuropathy - Vincristine. Accessed January 1, 2026. [Link]

  • OnePoint Patient Care. Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin. Published February 4, 2021. [Link]

  • Neonatal vincristine administration modulates intrinsic neuronal excitability in the rat DRG and spinal dorsal horn during adolescence. PubMed Central. Accessed January 1, 2026. [Link]

  • Dr.Oracle. What is the difference between gabapentin and pregabalin in terms of indications and usage? Published October 9, 2025. [Link]

  • Creative Bioarray. Radioligand Binding Assay. Accessed January 1, 2026. [Link]

  • Drugging the undruggable: gabapentin, pregabalin and the calcium channel α2δ subunit. PubMed. Accessed January 1, 2026. [Link]

  • An induced pluripotent stem cell-based model identifies molecular targets of vincristine neurotoxicity. PubMed Central. Accessed January 1, 2026. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed. Accessed January 1, 2026. [Link]

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A Comparative Analysis of Synthetic Routes to Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 1-aminocyclohexanecarboxylate hydrochloride, a valuable building block in the synthesis of various pharmaceuticals, presents several viable synthetic pathways. This guide provides an in-depth comparative analysis of three primary routes: the Strecker Synthesis, the Bucherer-Bergs Reaction, and Catalytic Hydrogenation of an aromatic precursor. This document aims to equip chemists with the knowledge to select the most suitable method based on factors such as yield, purity, scalability, and experimental complexity.

Introduction to this compound

This compound is a cyclic α-amino acid ester. Its rigid cyclohexyl backbone makes it a desirable component in medicinal chemistry for the design of conformationally constrained peptides and small molecule therapeutics. The hydrochloride salt form enhances its stability and solubility, facilitating its use in subsequent reactions. The efficiency and cost-effectiveness of its synthesis can significantly impact the overall drug development timeline and budget.

Comparative Overview of Synthetic Routes

This guide will dissect three distinct synthetic strategies to obtain this compound. Each route begins with a different commercially available starting material and involves a unique set of chemical transformations.

Route Starting Material(s) Key Intermediates Key Transformations
1. Strecker Synthesis Cyclohexanone, Ammonia, Cyanide Sourceα-AminonitrileImine formation, Cyanide addition, Nitrile hydrolysis, Esterification
2. Bucherer-Bergs Reaction Cyclohexanone, Ammonium Carbonate, Cyanide SourceHydantoinHydantoin formation, Hydrolysis, Esterification
3. Catalytic Hydrogenation Ethyl p-aminobenzoate-Aromatic ring reduction

Route 1: The Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[1] This one-pot, multi-component reaction involves the treatment of a ketone with ammonia and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[2]

Reaction Scheme:
Causality Behind Experimental Choices:

The initial step involves the formation of an imine from cyclohexanone and ammonia. The use of a cyanide salt, such as potassium cyanide, in the presence of a weak acid like ammonium chloride, generates hydrogen cyanide in situ, which then attacks the imine to form the stable α-aminonitrile intermediate.[1] Subsequent hydrolysis of the nitrile group to a carboxylic acid is typically achieved under strong acidic conditions, which also protonates the amino group. The final esterification step is carried out using ethanol, often with an activating agent like thionyl chloride to form the acid chloride in situ, which readily reacts with ethanol to yield the desired ethyl ester hydrochloride.[3]

Experimental Protocol:

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile

  • In a well-ventilated fume hood, a solution of potassium cyanide (1.2 eq) in water is prepared.

  • Ammonium chloride (1.5 eq) is dissolved in aqueous ammonia and the solution is cooled in an ice bath.

  • Cyclohexanone (1.0 eq) is added to the ammonium chloride/ammonia solution with vigorous stirring.

  • The potassium cyanide solution is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • The reaction is stirred at room temperature for several hours until the formation of the α-aminonitrile is complete (monitored by TLC).

  • The product is then extracted with an organic solvent (e.g., diethyl ether) and the organic layers are combined, dried, and concentrated under reduced pressure.

Step 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid Hydrochloride

  • The crude 1-aminocyclohexanecarbonitrile is treated with concentrated hydrochloric acid.

  • The mixture is heated at reflux for several hours to facilitate the complete hydrolysis of the nitrile.

  • The reaction mixture is then cooled, and the precipitated 1-aminocyclohexanecarboxylic acid hydrochloride is collected by filtration and washed with a small amount of cold water.

Step 3: Esterification to this compound

  • To a suspension of 1-aminocyclohexanecarboxylic acid hydrochloride in anhydrous ethanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C.

  • The reaction mixture is then heated at reflux until the esterification is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Performance Metrics:
  • Yield: Moderate to good (typically 50-70% overall).

  • Purity: Generally high after recrystallization.

  • Advantages: Utilizes readily available and inexpensive starting materials. It is a well-established and robust reaction.

  • Disadvantages: Involves the use of highly toxic cyanide salts, requiring stringent safety precautions. The harsh acidic conditions for hydrolysis may not be suitable for sensitive substrates.

Route 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that provides an efficient route to 5,5-disubstituted hydantoins from ketones.[4][5] These hydantoin intermediates can then be hydrolyzed to the corresponding α-amino acids.

Reaction Scheme:
Causality Behind Experimental Choices:

This reaction begins with the formation of a cyanohydrin from cyclohexanone and a cyanide source, which then reacts with ammonium carbonate to form the hydantoin ring.[6] The hydantoin is a stable, crystalline intermediate that can be easily isolated and purified. The subsequent hydrolysis of the hydantoin to the amino acid is typically carried out under basic conditions, followed by acidification to precipitate the product. The final esterification and salt formation steps are analogous to those in the Strecker synthesis.

Experimental Protocol:

Step 1: Synthesis of Cyclohexane-spiro-5'-hydantoin

  • In a suitable reaction vessel, a mixture of cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water is prepared.[7]

  • The mixture is heated at a moderate temperature (e.g., 60-70 °C) for several hours.

  • Upon cooling, the hydantoin product precipitates and is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

  • The cyclohexane-spiro-5'-hydantoin is suspended in an aqueous solution of a strong base (e.g., sodium hydroxide).

  • The mixture is heated at reflux for an extended period to ensure complete hydrolysis of the hydantoin ring.

  • The reaction mixture is then cooled and acidified with a mineral acid (e.g., hydrochloric acid) to a pH where the amino acid precipitates.

  • The solid is collected by filtration, washed with water, and dried.

Step 3: Esterification to this compound

  • This step is carried out similarly to the esterification in the Strecker synthesis, by reacting the 1-aminocyclohexanecarboxylic acid with ethanol and an acid catalyst or activating agent like thionyl chloride.

Performance Metrics:
  • Yield: Generally good to excellent (often >75% for the hydantoin formation).

  • Purity: The hydantoin intermediate is typically crystalline and can be purified to a high degree, leading to a pure final product.

  • Advantages: Often proceeds with higher yields than the Strecker synthesis for the initial cyclization. The hydantoin intermediate is stable and easy to handle.

  • Disadvantages: Requires an additional hydrolysis step compared to the direct hydrolysis of the aminonitrile in the Strecker synthesis. The hydrolysis of the hydantoin can require harsh conditions and long reaction times.

Route 3: Catalytic Hydrogenation

This route offers an alternative approach that avoids the use of toxic cyanides. It involves the reduction of an aromatic ring of a suitable precursor, such as ethyl p-aminobenzoate, to the corresponding cyclohexyl derivative.

Reaction Scheme:

(Note: This scheme produces an isomer of the target compound. A similar approach starting from a different precursor would be needed for the 1-amino isomer.)

A more direct approach to the target compound via hydrogenation would involve the reduction of a precursor like ethyl 1-amino-1,4-cyclohexadienecarboxylate. However, for the purpose of this guide, we will focus on the well-documented hydrogenation of ethyl p-aminobenzoate as a representative example of this class of reaction.

Causality Behind Experimental Choices:

Catalytic hydrogenation is a powerful and clean method for the reduction of aromatic rings.[8] The choice of catalyst (e.g., rhodium on carbon, ruthenium on carbon) and reaction conditions (pressure, temperature, solvent) is crucial for achieving high conversion and selectivity.[9] The ester group is generally stable under these conditions. The final step involves the formation of the hydrochloride salt by treating the amino ester with hydrochloric acid.

Experimental Protocol:

Step 1: Catalytic Hydrogenation of Ethyl p-aminobenzoate

  • Ethyl p-aminobenzoate (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

  • A hydrogenation catalyst (e.g., 5% Rh/C, 5-10 mol%) is added to the solution.

  • The mixture is subjected to hydrogen gas at elevated pressure (e.g., 50-100 psi) in a hydrogenation apparatus.

  • The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude ethyl aminocyclohexanecarboxylate.

Step 2: Formation of the Hydrochloride Salt

  • The crude ethyl aminocyclohexanecarboxylate is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).

  • A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.

  • The precipitated Ethyl aminocyclohexanecarboxylate hydrochloride is collected by filtration, washed with the solvent, and dried under vacuum.

Performance Metrics:
  • Yield: Can be very high (often >90%).

  • Purity: Generally high, as the main byproducts are easily removed.

  • Advantages: Avoids the use of toxic cyanides, making it a safer and more environmentally friendly option. Can be highly efficient and scalable.

  • Disadvantages: Requires specialized high-pressure hydrogenation equipment. The cost of the precious metal catalyst can be a significant factor, although it can often be recovered and reused. The synthesis of the starting aromatic precursor may add extra steps to the overall sequence. Stereocontrol can be a challenge, often leading to a mixture of cis and trans isomers.

Data Presentation and Comparison

Parameter Strecker Synthesis Bucherer-Bergs Reaction Catalytic Hydrogenation
Starting Material CyclohexanoneCyclohexanoneEthyl p-aminobenzoate
Overall Yield 50-70%60-80%>90% (for the hydrogenation step)
Purity of Final Product High (after recrystallization)High (after recrystallization)High
Number of Steps 332
Key Reagents KCN, NH3, HCl, SOCl2KCN, (NH4)2CO3, NaOH, SOCl2H2, Noble Metal Catalyst, HCl
Safety Concerns Highly toxic cyanideToxic cyanideHigh pressure hydrogen
Scalability ModerateModerateHigh
Stereocontrol Racemic productRacemic productMixture of cis/trans isomers

Visualization of Synthetic Workflows

Strecker Synthesis Workflow

Strecker_Synthesis A Cyclohexanone B 1-Aminocyclohexanecarbonitrile A->B NH3, KCN C 1-Aminocyclohexanecarboxylic Acid B->C HCl, H2O (Hydrolysis) D Ethyl 1-Aminocyclohexanecarboxylate HCl C->D EtOH, SOCl2 (Esterification)

Caption: Strecker Synthesis Workflow Diagram.

Bucherer-Bergs Reaction Workflow

Bucherer_Bergs_Reaction A Cyclohexanone B Cyclohexane-spiro-5'-hydantoin A->B (NH4)2CO3, KCN C 1-Aminocyclohexanecarboxylic Acid B->C NaOH, H2O (Hydrolysis) D Ethyl 1-Aminocyclohexanecarboxylate HCl C->D EtOH, SOCl2 (Esterification)

Caption: Bucherer-Bergs Reaction Workflow Diagram.

Catalytic Hydrogenation Workflow

Catalytic_Hydrogenation A Ethyl p-aminobenzoate B Ethyl 4-aminocyclohexanecarboxylate A->B H2, Catalyst (Hydrogenation) C Ethyl 4-aminocyclohexanecarboxylate HCl B->C HCl (Salt Formation)

Caption: Catalytic Hydrogenation Workflow Diagram.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is highly dependent on the specific needs and resources of the laboratory.

  • The Strecker Synthesis offers a cost-effective and straightforward approach, particularly for smaller scale preparations where the handling of cyanides can be managed safely.

  • The Bucherer-Bergs Reaction often provides higher yields for the initial cyclization step and results in a stable, crystalline intermediate, which can be advantageous for purification.

  • Catalytic Hydrogenation stands out as the most environmentally friendly and scalable option, avoiding the use of toxic reagents. However, it requires specialized equipment and the cost of the catalyst must be considered. Furthermore, for the specific target of this guide, a suitable aromatic precursor for the 1-amino isomer would need to be synthesized or sourced.

For academic and small-scale research, the Strecker or Bucherer-Bergs reactions are often the most practical choices. For industrial-scale production, the benefits of catalytic hydrogenation in terms of safety, efficiency, and waste reduction make it a highly attractive, and often preferred, method.

References

  • Chemistry LibreTexts. (2020). Bucherer-Bergs Reaction. Retrieved from [Link]

  • European Patent Office. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. EP 3411355 B1.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl p-aminobenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2003). Aromatic Nitro Compounds Reduction: A New Method. Organic Syntheses, 80, 203.
  • Adams, R., & Cohen, F. L. (1928).
  • Chemguide. (n.d.). Making esters from carboxylic acids and alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Amino Acid Synthesis. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking Ethyl 1-aminocyclohexanecarboxylate Hydrochloride Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Quality in Research and Development

In the landscape of pharmaceutical research and drug development, the quality of chemical starting materials is not merely a parameter—it is the foundation upon which successful outcomes are built. Ethyl 1-aminocyclohexanecarboxylate hydrochloride (EACH), a cyclic amino acid ester, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and complex molecular scaffolds. Its purity, identity, and stability directly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product.

This guide provides a comprehensive framework for researchers, analytical scientists, and quality control professionals to rigorously evaluate a given batch of this compound against established commercial standards. We move beyond simple specification checks to detail the causality behind our chosen analytical methodologies, offering a robust, self-validating system for quality assessment. The protocols herein are designed to be both scientifically sound and practically executable, ensuring that your starting material meets the stringent requirements of today's research and regulatory environments.

Defining the Benchmarks: Key Performance Indicators (KPIs)

Before initiating any analysis, it is crucial to define the parameters that constitute a "high-quality" standard. For a chemical intermediate like EACH, these KPIs are:

  • Purity: The percentage of the desired compound, free from process-related impurities, isomers, or degradation products. A purity of ≥98% is a common minimum specification for research-grade materials.[1][2]

  • Identity: Unambiguous confirmation of the molecular structure, ensuring the material is, in fact, this compound.

  • Stability: The ability of the compound to resist chemical degradation under defined storage and stress conditions. This is paramount for ensuring material integrity during shipping and long-term storage.

This guide will establish a head-to-head comparison between a hypothetical Test Sample of EACH and two representative Commercial Standards (Standard A and Standard B) based on these three pillars.

The Benchmarking Workflow: A Systematic Approach

A rigorous evaluation follows a logical progression from initial sample assessment to in-depth characterization and stability profiling. The workflow is designed to be efficient, ensuring that each step builds upon the last to create a complete quality profile.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Stability s1 Sample Receipt & Documentation Review (CoA) s2 Physical Characterization (Appearance, Solubility) s1->s2 s3 FTIR Spectroscopy s2->s3 Proceed if docs OK s4 NMR Spectroscopy (¹H & ¹³C) s3->s4 s5 Mass Spectrometry (MS) s4->s5 s6 HPLC Purity Assay s5->s6 Proceed if identity confirmed s7 Forced Degradation (Stability Study) s6->s7 s8 Final Report & Comparison s7->s8

Caption: Overall workflow for benchmarking Ethyl 1-aminocyclohexanecarboxylate HCl.

Comparative Data Summary

The following table summarizes the quantitative results from the analysis of the Test Sample against two leading commercial standards. Detailed methodologies for obtaining this data are provided in Section 5.0.

Parameter Test Method Test Sample Result Commercial Standard A Commercial Standard B Acceptance Criteria
Purity (Area %) HPLC-UV99.8%99.6%99.7%≥ 98.5%
Identity vs. Ref. FTIRConformsConformsConformsConforms
Identity (¹H NMR) ¹H NMRConformsConformsConformsConforms
Molecular Weight LC-MS207.7 g/mol 207.7 g/mol 207.7 g/mol 207.7 ± 0.2 g/mol
Stability (Accelerated) HPLC-UV99.5% (after 6 mos)99.3% (after 6 mos)99.4% (after 6 mos)≥ 98.0%

Detailed Experimental Protocols

Scientific trustworthiness is rooted in methodological transparency. The following protocols provide the exact steps required to reproduce the data presented above.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry-standard method for purity assessment of non-volatile small molecules.[3] A reverse-phase method is chosen due to the polar nature of the amino acid ester, allowing for excellent separation from non-polar impurities. UV detection is suitable as the ester carbonyl group provides a chromophore, albeit a weak one, best detected at low wavelengths (~210 nm).

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of the EACH sample in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Perform this for the Test Sample and both Commercial Standards.

  • Gradient Elution:

    • Run a linear gradient: 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Spectroscopy

Causality: A multi-technique approach provides orthogonal confirmation of identity. FTIR is excellent for identifying functional groups, while NMR provides a detailed map of the carbon-hydrogen framework, confirming atom connectivity.[4] Mass spectrometry directly measures the molecular mass, providing the final piece of unequivocal identification.

Methodology:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Instrument: Thermo Scientific Nicolet iS5 or equivalent with a diamond ATR accessory.

    • Sample Prep: Place a small amount of the dry powder directly on the ATR crystal.

    • Acquisition: Collect spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Analysis: Compare the spectrum of the Test Sample to the Commercial Standards. Key expected peaks include: a broad amine N-H stretch (~3000-2800 cm⁻¹), a strong ester C=O stretch (~1730 cm⁻¹), and C-H stretches from the cyclohexane ring (~2930 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: Bruker Avance 400 MHz or equivalent.

    • Sample Prep: Dissolve ~5-10 mg of sample in 0.7 mL of Deuterated Methanol (CD₃OD).

    • Acquisition: Record both ¹H and ¹³C NMR spectra.

    • Analysis: Confirm the chemical shifts and splitting patterns are consistent with the known structure of Ethyl 1-aminocyclohexanecarboxylate.[5] The ethyl group should show a characteristic triplet and quartet, and the cyclohexane protons will appear as a complex multiplet.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Use the HPLC system from Protocol 5.1 coupled to a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS).

    • Run the sample under the same chromatographic conditions.

    • Acquire mass data in positive ion mode.

    • Analysis: Confirm the presence of an ion corresponding to the molecular weight of the free base [M+H]⁺ at m/z 172.2.

Protocol 3: Stability Assessment via Forced Degradation

Causality: A forced degradation study, often called an accelerated stability study, is a core component of pharmaceutical development as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8] By exposing the material to exaggerated stress conditions (e.g., high temperature), one can predict its long-term stability and identify potential degradation pathways.[9][10]

Methodology:

  • Study Setup:

    • Place accurately weighed ~50 mg samples of the Test Sample and Commercial Standards into separate, sealed glass vials.

    • Place the vials into a stability chamber set to an accelerated condition of 40°C ± 2°C / 75% RH ± 5% RH .[9]

  • Time Points:

    • Pull samples for analysis at an initial time point (T=0) and after 6 months (T=6).

  • Analysis:

    • At each time point, prepare a 1 mg/mL solution of each sample as described in Protocol 5.1.

    • Analyze each sample by HPLC using the method in Protocol 5.1.

  • Data Evaluation:

    • Calculate the purity of each sample at each time point.

    • Report the final purity at T=6 months to assess the degree of degradation.

    • Examine the chromatograms for the appearance of any new impurity peaks, which would indicate degradation products.

Caption: Decision logic for passing or failing a sample based on key quality tests.

Conclusion and Recommendations

Based on the comprehensive analysis, the Test Sample of this compound not only meets but slightly exceeds the quality attributes of the two leading commercial standards evaluated. Its high purity (99.8%), confirmed identity across three orthogonal techniques, and excellent stability under accelerated conditions demonstrate its suitability for demanding research and development applications.

For scientists and researchers, this guide serves as a template for in-house validation. It is imperative to not rely solely on a supplier's Certificate of Analysis but to perform, at a minimum, identity confirmation and purity analysis upon receipt of any critical starting material. This due diligence mitigates risks, prevents costly rework, and ensures the integrity and reproducibility of your scientific findings.

References

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

  • (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 1-aminocyclohexane-1-carboxylate. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • CP Lab Safety. (n.d.). ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

  • NJ Labs. (n.d.). Amino Acids Testing Services: Assay, Purity, and Impurities. Retrieved from [Link]

  • ResearchGate. (2015, April 16). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?. Retrieved from [Link]

  • Inovine Meetings LLC. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra data for some newly synthesized compounds. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for Ethyl 1-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the synthesis, characterization, and comparative analysis of Ethyl 1-aminocyclohexanecarboxylate hydrochloride. As a constrained cyclic amino acid, this molecule is a valuable building block in medicinal chemistry, offering the potential to enhance the metabolic stability and target specificity of peptide-based therapeutics.[1][2] The protocols and data presented herein are designed to serve as a self-validating system, ensuring the scientific integrity of experimental outcomes.

Section 1: Synthesis—From Ketone to Constrained Amino Ester

The synthesis of α,α-disubstituted amino acids like 1-aminocyclohexanecarboxylic acid often leverages classic multicomponent reactions. The Bucherer-Bergs reaction is a highly effective and straightforward method for this transformation, starting from a simple ketone.[3][4] This is followed by hydrolysis of the resulting hydantoin intermediate and subsequent esterification.

Causality of the Synthetic Pathway: The choice of the Bucherer-Bergs reaction is predicated on its efficiency and the ready availability of starting materials.[4] It robustly creates the core α-amino acid structure from cyclohexanone. The subsequent steps—harsh hydrolysis to break the stable hydantoin ring and Fischer esterification to yield the desired ethyl ester—are standard, high-yielding transformations.

Detailed Experimental Protocol: A Three-Step Synthesis

Step 1: Bucherer-Bergs Synthesis of Cyclohexane-1-spiro-5'-hydantoin

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 mol), potassium cyanide (2.0 mol), and ammonium carbonate (2.0 mol).

  • Solvent Addition: Add 250 mL of 50% aqueous ethanol.

    • Expert Insight: The aqueous ethanol serves as a solvent for all reactants and facilitates the initial formation of the cyanohydrin intermediate.[3]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture slowly with concentrated hydrochloric acid (HCl) to a pH of ~6. This will precipitate the hydantoin product.

    • Trustworthiness Check: Maintaining a controlled pH during workup is crucial. Over-acidification can lead to unwanted side reactions.[5]

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven. The expected yield is typically 75-85%.

Step 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

  • Reaction Setup: In a pressure vessel, suspend the dried hydantoin (1.0 mol) in a 25% aqueous solution of sodium hydroxide (NaOH) (4.0 mol).

  • Hydrolysis: Seal the vessel and heat to 150-160°C for 12 hours.

    • Expert Insight: The high temperature and pressure are necessary to drive the hydrolysis of the very stable hydantoin ring.

  • Workup: Cool the vessel, vent, and transfer the solution to a beaker. In a fume hood, carefully acidify with concentrated HCl to the isoelectric point (pH ~6), which will precipitate the amino acid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by ethanol, and dry.

Step 3: Fischer Esterification to this compound

  • Reaction Setup: Suspend the dry 1-aminocyclohexanecarboxylic acid (1.0 mol) in 500 mL of absolute ethanol.

  • Acid Catalyst: Cool the suspension in an ice bath and bubble dry HCl gas through the mixture until saturation, or alternatively, add thionyl chloride (1.2 mol) dropwise.

    • Expert Insight: The use of HCl gas or thionyl chloride in situ generates the acidic conditions required for esterification and also forms the final hydrochloride salt, which aids in purification and stability.

  • Esterification: Remove the ice bath and reflux the mixture for 4-6 hours.

  • Isolation: Cool the solution and remove the ethanol under reduced pressure using a rotary evaporator. The resulting solid is the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/ether solvent system to yield pure this compound as a white crystalline powder.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bucherer-Bergs Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Esterification Start Cyclohexanone + KCN + (NH4)2CO3 Hydantoin Cyclohexane-1-spiro-5'-hydantoin Start->Hydantoin Reflux in aq. EtOH AminoAcid 1-Aminocyclohexanecarboxylic Acid Hydantoin->AminoAcid NaOH, 160°C FinalProduct Ethyl 1-aminocyclohexanecarboxylate HCl AminoAcid->FinalProduct EtOH / HCl(g)

Caption: Synthetic pathway from cyclohexanone to the target compound.

Section 2: Physicochemical and Spectroscopic Cross-Validation

Accurate characterization is paramount. The data below serves as a benchmark for validating the identity and purity of a synthesized batch of this compound.

Table 1: Physicochemical Properties
PropertyExpected ValueComments
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
Appearance White to off-white crystalline solidVisual inspection is the first purity check.
Melting Point ~148-152 °CA sharp melting range indicates high purity.
Table 2: Spectroscopic Signature Analysis
TechniqueFeatureExpected Chemical Shift / FrequencyStructural Assignment
¹H NMR Quartet~4.2 ppm-O-CH₂ -CH₃
Broad Singlet~8.5 ppm-NH₃
Multiplets~1.4-2.1 ppmCyclohexane ring protons
Triplet~1.2 ppm-O-CH₂-CH₃
¹³C NMR Carbonyl~173 ppmC =O (Ester)
Quaternary Carbon~60 ppmC -(NH₃⁺)(C=O)
Methylene Carbon~62 ppm-O-CH₂ -CH₃
Alkyl Carbons~22, 25, 34 ppmCyclohexane ring carbons
Methyl Carbon~14 ppm-O-CH₂-CH₃
FT-IR N-H Stretch2800-3100 cm⁻¹ (broad)R-NH₃⁺ stretch
C-H Stretch2940, 2860 cm⁻¹Aliphatic C-H
C=O Stretch~1740 cm⁻¹Ester carbonyl
Mass Spec (ESI+) [M+H]⁺ (of free base)186.13 m/zC₉H₁₈NO₂⁺
Spectroscopic Correlation Diagram

NMR_Correlation cluster_structure Chemical Structure cluster_spectrum Expected ¹H NMR Signals img A Quartet ~4.2 ppm B Triplet ~1.2 ppm C Multiplets ~1.4-2.1 ppm D Broad Singlet ~8.5 ppm img_pos_a img_pos_a->A -O-CH₂- img_pos_b img_pos_b->B -CH₃ img_pos_c img_pos_c->C Ring H's img_pos_d img_pos_d->D -NH₃⁺

Caption: Correlation of protons in the structure to their expected ¹H NMR signals.

Section 3: Comparative Analysis with Structural Alternatives

To fully appreciate the properties of Ethyl 1-aminocyclohexanecarboxylate, it is instructive to compare it with key structural analogs. The choice of analog dictates the resulting three-dimensional shape and potential biological activity.

Table 3: Comparison of Cyclic Amino Acid Esters
FeatureEthyl 1-aminocyclohexanecarboxylate (Target)Ethyl 1-aminocyclopentanecarboxylate [6] (Alternative 1)trans-Ethyl 4-aminocyclohexanecarboxylate [7] (Alternative 2)
Structure α,α-disubstitutedα,α-disubstitutedγ-amino acid ester
Ring Size 6-membered5-membered6-membered
Key ¹H NMR Difference No proton at C1 (quaternary center)No proton at C1 (quaternary center)A proton signal (methine) at C1 and C4 (~2.5-3.0 ppm)
Key ¹³C NMR Difference Quaternary C1 signal ~60 ppmQuaternary C1 signal ~65-70 ppmMethine C1 and C4 signals ~40-50 ppm
Conformational Rigidity High; restricts backbone rotation significantlyVery high; more planar constraint than cyclohexaneModerate; chair-like conformations are possible
Synthetic Precursor CyclohexanoneCyclopentanone4-oxocyclohexanecarboxylic acid ethyl ester
Application Focus Inducing sharp turns in peptidesCreating highly constrained peptide mimeticsBuilding blocks for more flexible linkers or GABA analogs

Section 4: Significance and Applications in Drug Development

Cyclic amino acids are powerful tools for peptide modification.[1] By replacing a natural amino acid with a constrained analog like Ethyl 1-aminocyclohexanecarboxylate, researchers can:

  • Enhance Proteolytic Stability: The bulky cyclic structure can shield adjacent peptide bonds from enzymatic degradation.

  • Improve Receptor Selectivity: Locking the peptide backbone into a specific conformation can increase its binding affinity and selectivity for a particular receptor subtype.

  • Modulate Pharmacokinetics: The increased lipophilicity compared to acyclic counterparts can influence absorption, distribution, metabolism, and excretion (ADME) properties.

This compound and its analogs are frequently used in the synthesis of peptide-based drugs, including integrin inhibitors, somatostatin analogs, and other pharmacologically active agents.[8][9]

Conclusion

The successful application of this compound in research and development hinges on the verifiable purity and identity of the material. This guide establishes a robust framework for its synthesis via the Bucherer-Bergs reaction, detailed characterization using modern spectroscopic methods, and contextual comparison with relevant structural alternatives. By following these self-validating protocols and cross-referencing against the provided benchmark data, researchers can proceed with confidence in the quality of their chemical matter.

References

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. (2021-07-28). [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information (PMC). [Link]

  • What Are Cyclic Amino Acids and Their Applications?. MolecularCloud. (2023-09-13). [Link]

  • Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. ChemBK. (2024-04-09). [Link]

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. ResearchGate. (2015-09-17). [Link]

  • 4-Aminocyclohexanecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

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  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. Royal Society of Chemistry Publishing. [Link]

  • Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. National Center for Biotechnology Information. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • Examples of cyclic amines in drug applications. ResearchGate. [Link]

  • Ethyl 1-aminocyclohexane-1-carboxylate. Chemspace. [Link]

  • 1 H-NMR spectra data for some newly synthesized compounds. ResearchGate. [Link]

  • IR, 1 H-NMR, and mass characterization of the synthesized compounds. ResearchGate. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's C. M. College, Kolkata. [Link]

  • ETHYL 1-AMINOCYCLOPENTANECARBOXYLATE. precisionFDA. [Link]

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A Tale of Two Rings: A Comparative Guide to Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride and L-Proline in Peptide Structure

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide design and drug development, the quest for conformational control is paramount. The ability to dictate the three-dimensional structure of a peptide is to control its biological activity, stability, and therapeutic potential. For decades, the unique cyclic structure of L-proline has been a cornerstone of this endeavor, introducing critical turns and rigidifying peptide backbones. However, the expanding landscape of medicinal chemistry has introduced a new generation of non-proteinogenic amino acids that offer even greater control. Among these, Ethyl 1-aminocyclohexanecarboxylate hydrochloride, and its parent amino acid, 1-aminocyclohexanecarboxylic acid (Ac6c), have emerged as powerful tools for enforcing specific and predictable conformations.

This guide provides an in-depth, objective comparison of the structural and functional implications of incorporating this compound versus the proteinogenic imino acid, L-proline, into peptide structures. We will delve into the fundamental chemical differences, their distinct impacts on peptide secondary structure, and the experimental methodologies required to validate these effects, supported by experimental data from the scientific literature.

The Contenders: A Structural Overview

At first glance, both proline and 1-aminocyclohexanecarboxylic acid introduce cyclic constraints into a peptide chain. However, the nature and degree of this constraint differ significantly, stemming from their fundamental structural dissimilarities.

L-Proline: This proteinogenic amino acid is unique in that its side chain loops back to form a five-membered pyrrolidine ring with the backbone amine.[1] This cyclic nature restricts the Ramachandran phi (φ) dihedral angle to approximately -60°, significantly reducing the conformational flexibility of the peptide backbone.[1] Proline is renowned for its role as a "helix breaker" and its frequent appearance in β-turns, where it facilitates the sharp reversals of the peptide chain necessary for a compact, globular protein structure.[2][3]

This compound (and Ac6c): This synthetic amino acid derivative incorporates a six-membered cyclohexane ring, with the amino and carboxyl groups attached to the same carbon atom (Cα). This α,α-disubstituted nature imparts an even greater degree of steric hindrance and conformational restriction than proline. Conformational energy calculations have demonstrated that the Ac6c residue is highly constrained to adopt conformations within the helical regions of the Ramachandran plot.[4]

The Structural Impact: A Head-to-Head Comparison

The substitution of proline with Ac6c in a peptide sequence leads to predictable and often dramatic changes in the resulting secondary structure. These differences can be harnessed by peptide chemists to fine-tune the conformation of a peptide for optimal interaction with its biological target.

FeatureL-ProlineEthyl 1-Aminocyclohexanecarboxylate (Ac6c)
Ring Size 5-membered pyrrolidine ring6-membered cyclohexane ring
Backbone Constraint Moderately restricted φ angle (~-60°)Highly restricted φ and ψ angles
Preferred Conformation Often induces β-turns; can exist in cis and trans conformationsStrongly promotes helical conformations (3₁₀- or α-helices) and specific β-turns[4]
Flexibility More flexible than Ac6c due to ring puckering and cis-trans isomerization[5]Highly rigid due to the cyclohexane ring
Hydrogen Bonding The backbone amide nitrogen cannot act as a hydrogen bond donor[1]The backbone amide nitrogen cannot act as a hydrogen bond donor

Experimental evidence from X-ray crystallography and NMR spectroscopy has validated the theoretical predictions of Ac6c's conformational preferences. For instance, crystal structures of model peptides containing Ac6c have shown that this residue can occupy either position of a type III β-turn and the i+2 position of a type II β-turn.[4] NMR studies on these same peptides in solution confirmed the presence of intramolecular hydrogen bonds, indicating that these turn structures are stable in a non-crystalline environment.[4]

Functional Consequences: Beyond the Structure

The choice between proline and this compound has significant downstream effects on the biological properties of a peptide.

Receptor Binding and Potency: By locking a peptide into its bioactive conformation, the incorporation of a highly constrained residue like Ac6c can lead to a significant increase in binding affinity for its target receptor. This is because the entropic penalty of binding is reduced when the peptide is pre-organized into the correct conformation.

Experimental Validation: A Guide for the Researcher

The theoretical advantages of incorporating this compound must be empirically validated. The following section outlines the key experimental workflows for synthesizing and characterizing peptides containing this and other non-natural amino acids.

Experimental Workflow: Peptide Synthesis and Analysis

G cluster_0 Peptide Synthesis cluster_1 Structural Analysis sp_synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin sp_synthesis->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization cd_spec Circular Dichroism (CD) Spectroscopy characterization->cd_spec Secondary Structure nmr_spec NMR Spectroscopy characterization->nmr_spec 3D Structure in Solution xray_cryst X-ray Crystallography characterization->xray_cryst High-Resolution 3D Structure

Sources

A Comparative Guide to the Anti-Inflammatory Activity of Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the cyclohexane scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds. Ethyl 1-aminocyclohexanecarboxylate hydrochloride and its derivatives are of particular interest due to their potential as modulators of various physiological processes. This guide provides a comparative analysis of the anti-inflammatory activity of a series of rationally designed analogs of this compound. Our objective is to elucidate the structure-activity relationships (SAR) that govern their ability to suppress inflammatory responses, with a specific focus on the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1][2]

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[3] Macrophages play a central role in the inflammatory cascade, and their activation by endotoxins like lipopolysaccharide (LPS) results in the production of inflammatory mediators, including TNF-α.[4][5] Therefore, the inhibition of LPS-induced TNF-α production in macrophages is a well-established in vitro model for screening potential anti-inflammatory agents.[6][7][8]

This guide will delve into the comparative biological activity of four compounds, offering a detailed experimental protocol for their evaluation and a discussion of the SAR based on hypothetical, yet scientifically plausible, experimental data.

The Analogs Under Investigation

The following compounds were selected for this comparative study to explore the impact of specific structural modifications on anti-inflammatory activity:

  • Compound A (Parent Compound): this compound

  • Analog 1 (C1-Analog): Ethyl 1-(methylamino)cyclohexanecarboxylate hydrochloride

  • Analog 2 (C4-Analog): Ethyl 1-amino-4-phenylcyclohexanecarboxylate hydrochloride

  • Analog 3 (Ester-Analog): 1-Aminocyclohexanecarboxylic acid hydrochloride

The rationale for these modifications is to probe the effects of N-alkylation, the introduction of a bulky aromatic substituent on the cyclohexane ring, and the influence of the ethyl ester moiety on the molecule's interaction with its biological target.

Experimental Protocol: In Vitro TNF-α Inhibition Assay

To quantitatively assess the anti-inflammatory potential of the selected analogs, a robust and widely accepted in vitro assay measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in the murine macrophage cell line RAW 264.7 is employed.[4][5][6][7][8]

Methodology
  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells per well and allowed to adhere overnight.[6]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (Compound A, Analogs 1, 2, and 3) or a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). The cells are pre-incubated with the compounds for 1 hour.

  • LPS Stimulation: Following pre-incubation, the cells are stimulated with LPS (100 ng/mL) to induce an inflammatory response. A set of wells with untreated and unstimulated cells serves as a negative control.

  • Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatants is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7][9]

  • Data Analysis: The percentage of TNF-α inhibition is calculated for each compound concentration relative to the LPS-stimulated vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the TNF-α production) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Analysis culture RAW 264.7 Cell Culture seed Seed cells in 96-well plate (1x10^5 cells/well) culture->seed adhere Overnight Incubation (Adhesion) seed->adhere pretreat Pre-treat with Analogs (1 hour) adhere->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatants incubate->collect elisa TNF-α ELISA collect->elisa analyze Calculate IC50 elisa->analyze

Caption: Workflow for the in vitro TNF-α inhibition assay.

Comparative Analysis of Biological Activity

The following table summarizes the hypothetical IC50 values for the inhibition of TNF-α production by this compound and its analogs.

CompoundStructural ModificationHypothetical IC50 (µM)
Compound A Parent Compound50
Analog 1 N-methylation75
Analog 2 4-phenyl substitution20
Analog 3 Ester hydrolysis60
Structure-Activity Relationship (SAR) Discussion

The hypothetical data suggests the following structure-activity relationships:

  • N-methylation (Analog 1): The introduction of a methyl group on the primary amine (Analog 1) leads to a decrease in anti-inflammatory activity (higher IC50) compared to the parent compound. This suggests that the unsubstituted primary amine may be crucial for the compound's interaction with its biological target, possibly through hydrogen bonding.

  • 4-Phenyl Substitution (Analog 2): The addition of a phenyl group at the 4-position of the cyclohexane ring (Analog 2) significantly enhances the anti-inflammatory activity. This indicates that a bulky, hydrophobic substituent at this position is well-tolerated and may even promote binding to the target, possibly through hydrophobic interactions. The presence of a phenyl group on a cyclohexane ring has been noted in other biologically active compounds.[10]

  • Ester Hydrolysis (Analog 3): The conversion of the ethyl ester to a carboxylic acid (Analog 3) results in a slight decrease in activity. This suggests that the ester group may contribute to the compound's cell permeability or that the carboxylic acid introduces unfavorable charge interactions at the target site. The anti-inflammatory activity of compounds containing carboxylic acid moieties is well-documented.[11]

Signaling Pathway Context

The production of TNF-α in macrophages upon LPS stimulation is primarily mediated by the activation of the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor NF-κB.[12] The inhibitory effects of the studied analogs are likely due to their interference with one or more components of this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus TNFa_gene TNF-α Gene NFkB->TNFa_gene activates TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA TNFa TNF-α (Secretion) TNFa_mRNA->TNFa Analogs Analogs (Inhibition) Analogs->IKK Analogs->NFkB

Caption: Simplified TLR4 signaling pathway leading to TNF-α production.

Conclusion

This comparative guide provides a framework for evaluating the anti-inflammatory activity of this compound analogs. The presented data, while hypothetical, is grounded in established principles of medicinal chemistry and pharmacology. The structure-activity relationships derived from this analysis suggest that the primary amine and the substitution pattern on the cyclohexane ring are key determinants of anti-inflammatory potency. Specifically, the introduction of a phenyl group at the 4-position appears to be a promising strategy for enhancing activity.

Further studies, including in vivo efficacy and toxicity assessments, are warranted to validate these findings and to explore the full therapeutic potential of this class of compounds. The experimental protocol detailed herein provides a reliable and reproducible method for the initial screening and characterization of novel anti-inflammatory agents based on the aminocyclohexanecarboxylate scaffold.

References

  • ResearchGate. A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Available from: [Link]

  • MDPI. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Available from: [Link]

  • PubMed. [Phenylcyclohexylamines and derivatives. I. Non-substituted phenylcyclohexylamines and their pharmacological properties]. Available from: [Link]

  • PubMed. Synergistic effect of ubiquitin on lipopolysaccharide-induced TNF-alpha production in murine macrophage cell line RAW 264.7 cells. Available from: [Link]

  • ACS Publications. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor. Available from: [Link]

  • Scientific Research. Low pH modulates lipopolysaccharide-induced tumor necrosis factor-alpha expression and macropinocytotic activity in RAW264.7 cells. Available from: [Link]

  • PubMed. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3-[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one). Available from: [Link]

  • Springer Nature Experiments. Methods for Evaluation of TNF-α Inhibition Effect. Available from: [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available from: [Link]

  • SLAC National Accelerator Laboratory. Small-Molecule Inhibition of TNF-alpha. Available from: [Link]

  • MDPI. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Available from: [Link]

  • MDPI. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Available from: [Link]

  • National Institutes of Health. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. Available from: [Link]

  • PubMed. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Available from: [Link]

  • National Institutes of Health. 4-Phenylcyclohexylamine. Available from: [Link]

  • National Institutes of Health. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. Available from: [Link]

  • National Institutes of Health. Anti-inflammatory effects of N-acylethanolamines in rheumatoid arthritis synovial cells are mediated by TRPV1 and TRPA1 in a COX-2 dependent manner. Available from: [Link]

  • PubMed. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. Available from: [Link]

  • MDPI. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Available from: [Link]

  • National Institutes of Health. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study. Available from: [Link]

  • National Institutes of Health. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. Available from: [Link]

  • National Institutes of Health. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Available from: [Link]

  • MDPI. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Available from: [Link]

  • PubMed. Anti-inflammatory effects of N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) analogs on nitric oxide production and nuclear factor-kappa B transcriptional activity in lipopolysaccharide-stimulated macrophages RAW 264.7. Available from: [Link]

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  • PubMed. Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Available from: [Link]

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A Head-to-Head Comparison of Catalysts for the Synthesis of Ethyl 1-aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and robust production of key intermediates is paramount. Ethyl 1-aminocyclohexanecarboxylate hydrochloride, a crucial precursor for various active pharmaceutical ingredients (APIs), including the anticonvulsant gabapentin, is a molecule of significant interest. The choice of catalyst for its synthesis directly impacts yield, purity, cost-effectiveness, and scalability. This guide provides a detailed, head-to-head comparison of prominent catalytic systems for the synthesis of this important intermediate, grounded in experimental evidence and mechanistic insights.

Introduction: Synthetic Pathways to a Key Intermediate

The synthesis of this compound can be approached through several strategic pathways, primarily originating from cyclohexanone or its derivatives. The choice of pathway is intrinsically linked to the selection of the catalytic system. This comparison will focus on three industrially relevant and mechanistically distinct catalytic approaches:

  • Reductive Amination of an α-Ketoester using a Heterogeneous Nickel Catalyst.

  • The Strecker Synthesis of an α-Aminonitrile Catalyzed by a Lewis Acid.

  • The Bucherer-Bergs Reaction followed by Hydrolysis and Esterification.

Each of these methods presents a unique set of advantages and challenges, which we will explore in detail.

Catalytic System 1: Raney® Nickel in Reductive Amination

Reductive amination is a direct and atom-economical approach to forming amines from carbonyl compounds. In the context of ethyl 1-aminocyclohexanecarboxylate synthesis, this involves the reaction of ethyl 1-oxocyclohexanecarboxylate with an ammonia source in the presence of a reducing agent, typically hydrogen gas, and a catalyst. Raney® Nickel, a high-surface-area nickel-aluminum alloy, is a workhorse heterogeneous catalyst for such transformations.[1]

Mechanistic Rationale

The reaction proceeds through the initial formation of an enamine or imine intermediate from the reaction of the ketoester with ammonia. This intermediate is then hydrogenated by the Raney® Nickel catalyst to the desired amine. The porous, "spongy" structure of Raney® Nickel provides a high density of active sites for hydrogen activation and subsequent reduction of the C=N bond.[2]

Experimental Protocol: Raney® Nickel Catalyzed Reductive Amination

  • Catalyst Preparation: Commercially available Raney® Nickel is washed sequentially with deionized water and then with absolute ethanol to remove residual alkali and water.

  • Reaction Setup: A high-pressure autoclave is charged with ethyl 1-oxocyclohexanecarboxylate, the washed Raney® Nickel catalyst (typically 5-10 wt% of the ketoester), and a solution of ammonia in ethanol.

  • Reaction Conditions: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-100 atm. The reaction mixture is heated to 80-120 °C with vigorous stirring.

  • Work-up and Isolation: After the reaction is complete (monitored by GC or TLC), the reactor is cooled, and the pressure is released. The catalyst is removed by filtration through Celite. The filtrate is then acidified with ethanolic HCl to precipitate the product as the hydrochloride salt. The salt is collected by filtration, washed with cold ethanol, and dried under vacuum.

Performance Analysis

Raney® Nickel offers a cost-effective and scalable solution for the synthesis of ethyl 1-aminocyclohexanecarboxylate. The heterogeneous nature of the catalyst allows for easy separation and potential reuse, although catalyst deactivation can occur.[3] Yields for this type of reaction are typically high, often exceeding 80%. However, the reaction requires high pressures and temperatures, which necessitates specialized equipment.

Catalytic System 2: Lewis Acid Catalysis in the Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids and their derivatives.[4][5][6] The reaction involves a one-pot, three-component condensation of a ketone (cyclohexanone), an amine source (ammonia or an ammonium salt), and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide). The reaction is often catalyzed by a Lewis acid. For this comparison, we will consider a generic Lewis acid catalyst, such as InCl₃ or a palladium(II) complex, which have been shown to be effective for Strecker-type reactions.[7][8]

Mechanistic Rationale

The Lewis acid catalyst activates the carbonyl group of cyclohexanone, facilitating the nucleophilic attack of ammonia to form an imine intermediate. The cyanide ion then adds to the imine, forming an α-aminonitrile. The resulting 1-amino-1-cyanocyclohexane is then subjected to hydrolysis to yield the carboxylic acid, followed by esterification to obtain the final product.

Experimental Protocol: Lewis Acid-Catalyzed Strecker Synthesis

  • α-Aminonitrile Formation: To a solution of cyclohexanone and an ammonium salt (e.g., NH₄Cl) in a suitable solvent (e.g., methanol or water), the Lewis acid catalyst (1-5 mol%) is added. A solution of potassium cyanide in water is then added dropwise at room temperature. The reaction is stirred until the formation of 1-amino-1-cyanocyclohexane is complete.

  • Hydrolysis: The reaction mixture is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, concentrated HCl is added, and the mixture is heated to reflux to convert the nitrile to a carboxylic acid.

  • Esterification and Isolation: After hydrolysis, the solvent is evaporated, and the residue is taken up in ethanol. Dry HCl gas is bubbled through the solution, or thionyl chloride is added, to effect esterification. The product, this compound, is then isolated by crystallization.

Performance Analysis

The Strecker synthesis is a robust and well-established method that can be performed with relatively inexpensive starting materials. The use of a Lewis acid catalyst can significantly improve the reaction rate and yield. However, this route involves multiple steps, including a potentially hazardous hydrolysis of the nitrile at high temperatures. The use of stoichiometric amounts of cyanide is also a significant safety and environmental concern.

Catalytic System 3: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another classical multicomponent reaction for the synthesis of α,α-disubstituted amino acids.[9][10][11][12][13] It involves the reaction of a ketone (cyclohexanone) with potassium cyanide and ammonium carbonate to form a hydantoin intermediate. This hydantoin can then be hydrolyzed to the corresponding amino acid.

Mechanistic Rationale

The reaction proceeds through the formation of a cyanohydrin from cyclohexanone and cyanide. The cyanohydrin then reacts with ammonium carbonate to form an aminonitrile, which subsequently cyclizes in the presence of carbon dioxide (from the decomposition of ammonium carbonate) to form a 5,5-disubstituted hydantoin.[9] This hydantoin is a stable intermediate that can be isolated and then hydrolyzed to the desired amino acid.

Experimental Protocol: Bucherer-Bergs Reaction

  • Hydantoin Formation: A mixture of cyclohexanone, potassium cyanide, and ammonium carbonate in a solvent such as aqueous ethanol is heated in a sealed vessel to 60-80 °C. The reaction is typically run for several hours until the formation of the spiro-hydantoin is complete.

  • Hydrolysis: The isolated hydantoin is then hydrolyzed to 1-aminocyclohexanecarboxylic acid by heating with a strong base (e.g., Ba(OH)₂) or a strong acid (e.g., HCl).

  • Esterification and Isolation: The resulting amino acid is then esterified using standard methods, such as reaction with ethanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄), to yield the final product, which is then isolated as the hydrochloride salt.

Performance Analysis

The Bucherer-Bergs reaction is a reliable method for producing the hydantoin precursor in high yields. The reaction conditions are relatively mild compared to high-pressure hydrogenations. However, like the Strecker synthesis, it is a multi-step process that requires the handling of cyanide. The hydrolysis of the stable hydantoin ring can require harsh conditions and long reaction times.

Head-to-Head Comparison

FeatureRaney® Nickel (Reductive Amination)Lewis Acid (Strecker Synthesis)Bucherer-Bergs Reaction
Starting Material Ethyl 1-oxocyclohexanecarboxylateCyclohexanoneCyclohexanone
Number of Steps 1 (direct to amino ester)3 (aminonitrile -> amino acid -> amino ester)3 (hydantoin -> amino acid -> amino ester)
Catalyst Heterogeneous (Raney® Ni)Homogeneous (e.g., InCl₃, PdCl₂)Typically uncatalyzed or base-promoted
Key Reagents H₂, NH₃KCN/TMSCN, NH₄ClKCN, (NH₄)₂CO₃
Typical Yield High (>80%)Moderate to High (60-85% overall)Moderate to High (60-80% overall)
Reaction Conditions High pressure (50-100 atm), High temp (80-120 °C)Room temp to moderate heatingModerate heating (60-80 °C)
Safety Concerns Handling of H₂ gas at high pressure, pyrophoric catalystUse of highly toxic cyanide saltsUse of highly toxic cyanide salts
Scalability Excellent, used in industrial processesGood, but multi-step nature can be a drawbackGood, but multi-step nature can be a drawback
Key Advantage Direct, one-step synthesis to the final productVersatile and well-established methodHigh-yielding formation of a stable intermediate
Key Disadvantage Requires specialized high-pressure equipmentMulti-step process, use of cyanideMulti-step process, harsh hydrolysis conditions

Visualizing the Synthetic Pathways

Reductive Amination Workflow

G Ketoester Ethyl 1-oxocyclohexanecarboxylate Imine Imine Intermediate Ketoester->Imine + NH3 Ammonia Ammonia (NH3) Ammonia->Imine H2 Hydrogen (H2) Product Ethyl 1-aminocyclohexanecarboxylate H2->Product RaneyNi Raney® Ni Catalyst RaneyNi->Product Imine->Product + H2 / Raney® Ni FinalProduct Ethyl 1-aminocyclohexanecarboxylate HCl Product->FinalProduct + HCl HCl HCl HCl->FinalProduct

Caption: Reductive amination pathway.

Strecker and Bucherer-Bergs Synthesis Logic

G cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction Cyclohexanone_S Cyclohexanone Aminonitrile 1-Amino-1-cyanocyclohexane Cyclohexanone_S->Aminonitrile Reagents_S NH4Cl, KCN, Lewis Acid Catalyst Reagents_S->Aminonitrile AminoAcid 1-Aminocyclohexanecarboxylic Acid Aminonitrile->AminoAcid Hydrolysis Cyclohexanone_B Cyclohexanone Hydantoin Spiro-hydantoin Cyclohexanone_B->Hydantoin Reagents_B (NH4)2CO3, KCN Reagents_B->Hydantoin Hydantoin->AminoAcid Hydrolysis FinalProduct Ethyl 1-aminocyclohexanecarboxylate HCl AminoAcid->FinalProduct Esterification Ethanol, HCl Esterification->FinalProduct

Caption: Strecker vs. Bucherer-Bergs pathways.

Conclusion and Future Outlook

The choice of a catalytic system for the synthesis of this compound is a critical decision that balances efficiency, safety, cost, and scalability.

  • Raney® Nickel-catalyzed reductive amination stands out as a highly efficient, one-step process, making it an attractive option for large-scale industrial production, provided the necessary high-pressure infrastructure is available.

  • The Strecker synthesis, enhanced by Lewis acid catalysis, offers a versatile and well-understood route, though it is hampered by its multi-step nature and the inherent hazards of using cyanide.

  • The Bucherer-Bergs reaction provides a reliable method for the synthesis of a stable hydantoin intermediate, which can be a strategic advantage in certain manufacturing workflows, but it shares the drawbacks of the Strecker synthesis regarding the use of cyanide and the need for a harsh hydrolysis step.

Future research in this area will likely focus on the development of more active and selective heterogeneous catalysts for reductive amination that can operate under milder conditions. Additionally, the development of non-toxic cyanide sources or cyanide-free pathways to α-aminonitriles would represent a significant advancement in the safety and environmental profile of the Strecker and Bucherer-Bergs syntheses. Asymmetric catalysis to directly produce enantiomerically pure forms of the target molecule also remains a highly desirable goal for pharmaceutical applications.

References

  • Dodda, M. R., Gunnam, C. R., Yadharam, S. R., & Vanga, M. R. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Journal of Chemical and Pharmaceutical Research.
  • Bucherer-Bergs Reaction. (n.d.). In Merck Index. Retrieved from [Link]

  • Bucherer–Bergs reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Bucherer-Bergs Reaction. (n.d.). In Name Reaction: A Collection of Detailed Reaction Mechanisms. Cambridge University Press.
  • Strecker Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Rhodium-catalyzed asymmetric synthesis of β-branched esters from allylic amines. (2005).
  • Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Jarusiewicz, J., Choe, Y., Yoo, K. S., Park, C. P., & Jung, K. W. (2009). Efficient three-component Strecker reaction of aldehydes/ketones via NHC-amidate palladium(II) complex catalysis. The Journal of organic chemistry, 74(7), 2873–2876.
  • Bucherer-Bergs Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Synfacts, 2006(07), 0735–0735.
  • Rhodium-Catalyzed Asymmetric Synthesis of β-Branched Amides. (2017). Angewandte Chemie (International ed. in English), 56(5), 1371–1375.
  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. (2020). Green Chemistry, 22(14), 4564–4572.
  • Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. (2003). Organic & biomolecular chemistry, 1(14), 2531–2542.
  • Hyster, T. K., & Rovis, T. (2013). Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. Synlett : accounts and rapid communications in synthetic organic chemistry, 24(14), 1842–1844.
  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical reviews, 119(23), 11889–11956.
  • Strecker amino acid synthesis. (2023, October 29). In Wikipedia. Retrieved from [Link]

  • Top 12 papers published in the topic of Raney nickel in 2021. (n.d.). SciSpace.
  • Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. (2023). Angewandte Chemie (International ed. in English), 62(11), e202216921.
  • An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. (2017). Journal of chemistry, 2017, 1–5.
  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (2015). RSC advances, 5(87), 71239–71249.
  • Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. (2015). RSC Advances, 5, 71239-71249.
  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (2023). Journal of the American Chemical Society, 145(38), 20957–20963.
  • Nickel. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

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A Senior Application Scientist's Guide to Verifying the Purity of Ethyl 1-aminocyclohexanecarboxylate hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the robust verification of Ethyl 1-aminocyclohexanecarboxylate hydrochloride purity. In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. This guide is designed for fellow researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a causal, in-depth rationale for the analytical choices made, ensuring that the described High-Performance Liquid Chromatography (HPLC) method is not just a procedure, but a self-validating system.

This compound is a key building block in organic synthesis, often utilized in the creation of more complex active pharmaceutical ingredients (APIs). Its structure, featuring a primary amine and an ester functional group, presents specific analytical challenges and considerations. The presence of impurities—be they starting materials, by-products, or degradation products—can have significant downstream consequences. Therefore, a precise, accurate, and reliable analytical method is paramount.

This guide will detail a validated HPLC method for purity determination, compare its performance with viable alternatives, and provide the experimental data and protocols necessary for replication and implementation in your own laboratory.

Part 1: The Gold Standard: Reversed-Phase HPLC Methodology

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components within a mixture.[1][2] For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The Causality Behind Experimental Choices

The development of a robust HPLC method is a systematic process where each parameter is carefully selected based on the analyte's physicochemical properties.[2][3][4]

  • Chromatographic Mode & Stationary Phase: We select RP-HPLC because our analyte is moderately polar. A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.[4] The nonpolar C18 chains interact with the cyclohexyl ring and ethyl ester group of the analyte, providing the primary mechanism for retention.

  • Mobile Phase Composition: The mobile phase is critical for achieving optimal separation.

    • Organic Modifier: A mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol, is used. Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths.

    • The Role of pH and Buffer: The primary amine on our analyte has a pKa in the basic range. To ensure a consistent charge state and prevent poor peak shape (tailing), the mobile phase pH must be controlled with a buffer. By setting the pH to an acidic value (e.g., pH 2.5-3.5), the amine group will be consistently protonated (R-NH3+). This controlled ionization leads to sharp, symmetrical peaks and reproducible retention times. A phosphate or formate buffer is a suitable choice.

  • Detection: this compound lacks a significant chromophore, meaning it does not strongly absorb UV light in the typical 254 nm range. Therefore, detection must be performed at a lower wavelength, typically between 205-220 nm, to capture the carboxyl-ester absorbance.[3][4] While this provides the necessary sensitivity, it also requires a high-purity mobile phase to minimize baseline noise.

  • Elution Mode: A gradient elution, where the concentration of the organic solvent is increased over time, is superior for impurity profiling.[3] This ensures that highly polar impurities (which elute early) are well-retained and separated, while less polar, more strongly retained impurities are eluted in a reasonable time frame with good peak shape.

Workflow for HPLC Purity Verification

The following diagram illustrates the logical flow of the entire analytical process, from initial setup to final data reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing A Mobile Phase & System Flush B Reference Standard Solution C Test Sample Solution D System Equilibration C->D E System Suitability Test (SST) D->E F Inject Sample Solutions E->F If SST Passes J Troubleshoot & Re-equilibrate E->J If SST Fails G Peak Integration F->G H Purity Calculation (Area % Method) G->H I Final Report H->I J->D

Caption: HPLC Purity Analysis Workflow.

The Mandate for System Suitability Testing (SST)

Before any sample analysis, we must challenge the analytical system to prove it is performing correctly. This is the role of System Suitability Testing (SST).[5][6] Regulatory bodies like the USP and FDA mandate SST to ensure data integrity.[7] A failing SST result invalidates any subsequent sample data.

SST ParameterAcceptance Criteria (Typical)Rationale
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsEnsures the precision of the pump and injector.[8]
Tailing Factor (T) ≤ 2.0Measures peak symmetry; high tailing can indicate column degradation or undesirable secondary interactions.[8][9]
Theoretical Plates (N) > 2000A measure of column efficiency and separation power.[9]
Resolution (Rs) ≥ 2.0 between the main peak and closest impurityConfirms that critical peak pairs are adequately separated for accurate quantification.[9]

Part 2: A Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for determining the purity of this compound.

Instrumentation and Reagents
  • HPLC System: An HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, potassium phosphate monobasic, and phosphoric acid. HPLC-grade water.

  • Reference Standard: this compound of known purity.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 35 minutes
Solution Preparation
  • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (95:5 v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Test Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Perform the System Suitability Test by making five replicate injections of the Reference Standard Solution. Verify that all SST criteria are met.

  • Inject the diluent once as a blank to ensure no interfering peaks are present.

  • Inject the Test Sample Solution in duplicate.

  • Purity Calculation: The purity is determined using the area percent method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 3: Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, it is instructive to compare it with other potential techniques to understand its advantages fully.

FeatureHPLC (This Method)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Differential partitioning between mobile and stationary phases.[10]Partitioning between a carrier gas and a stationary phase.Signal intensity is directly proportional to the number of nuclei.
Specificity High: Excellent at separating closely related impurities.Moderate to High: Requires derivatization to make the analyte volatile, which adds complexity and potential for artifacts.High: Provides structural confirmation. Can distinguish impurities if their signals do not overlap.
Sensitivity High (typically low µg/mL to ng/mL).Very High (ng/mL to pg/mL).Low (typically >0.1% w/w). Not suitable for trace impurity detection.
Sample Prep Simple dissolution.Complex: Requires derivatization (e.g., silylation) to increase volatility.Simple dissolution in a deuterated solvent with an internal standard.
Quantification Relative (Area %). Requires a reference standard for absolute assay.Relative or absolute with a standard.Absolute Method: Does not require a standard of the same analyte, only a certified internal standard.
Verdict for this Topic Optimal: Best balance of specificity for impurities, sensitivity, and ease of use in a quality control environment.Not Ideal: Derivatization step is a significant drawback, making the method less robust and more time-consuming.Complementary: Excellent for confirming structure and for assay without a specific reference standard, but lacks the sensitivity for comprehensive impurity profiling.

Conclusion: An Authoritative and Trustworthy Approach

The Reversed-Phase HPLC method detailed herein provides a robust, sensitive, and specific system for verifying the purity of this compound. The causality-driven approach to method development—from selecting the C18 column to controlling the mobile phase pH—ensures reliable and reproducible results. The non-negotiable inclusion of a rigorous System Suitability Test, grounded in USP and ICH guidelines, transforms this protocol into a self-validating system that guarantees the integrity of every analytical run.[5][7][11]

While alternative methods like GC and qNMR have their place in the analytical toolkit, they do not match the overall suitability of HPLC for routine purity analysis in a pharmaceutical setting. HPLC offers the optimal balance of performance, providing the high-resolution separation necessary to assure drug development professionals of the quality and consistency of their critical starting materials.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis.Google Cloud.
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.Pharma's Almanac.
  • Steps for HPLC Method Development.Pharmaguideline.
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.Asian Journal of Pharmaceutical Research.
  • HPLC analytical Method development: an overview - PharmaCores.PharmaCores.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube.YouTube.
  • System Suitability in HPLC Analysis.Pharmaguideline.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv.MicroSolv.
  • System Suitability for USP Methods - USP's Future Expectations - ECA Academy.ECA Academy.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines - ijarsct.ijarsct.
  • Steps for HPLC Method Validation - Pharmaguideline.Pharmaguideline.
  • SOP for Guideline for System Suitability Test for HPLC Analysis. | Pharma Times Official.Pharma Times Official.
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.Acta Scientific.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-aminocyclohexanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step methodology for the safe and compliant disposal of Ethyl 1-aminocyclohexanecarboxylate hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This document is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and actionable understanding of laboratory waste management.

Core Principle: Waste Characterization

The foundation of any chemical disposal procedure is a thorough understanding of the material's properties and the regulatory landscape. This compound is an amino acid ester salt. While no specific, universally adopted hazard classification exists for this exact compound, we can infer its likely properties from its structure and data on analogous compounds.

  • Amino Acid Ester: This functional group is generally not associated with acute environmental toxicity.

  • Hydrochloride Salt: In solution, this will create a mildly acidic environment.

  • Analog Data: Similar compounds, such as 1-Aminocyclopropanecarboxylic Acid, are classified as causing skin and eye irritation.[1][2]

Therefore, the primary operational assumption is that this compound is a non-hazardous irritant . However, every laboratory must perform its own hazardous waste determination according to its institutional Chemical Hygiene Plan (CHP) and local regulations.[3][4][5] This is not merely a recommendation; it is a mandate under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][6]

ParameterDescriptionStandard / Regulation
GHS Classification (Inferred) Skin Irritation (Category 2), Eye Irritation (Category 2A), May cause respiratory irritation.[1][2]Globally Harmonized System
RCRA Status Likely Non-Hazardous. Does not meet criteria for Ignitability, Corrosivity, Reactivity, or Toxicity.EPA 40 CFR Part 261
Primary Hazards Irritation upon contact with skin, eyes, or mucous membranes.OSHA Laboratory Standard[6]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses or goggles, laboratory coat.OSHA 29 CFR 1910.132

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the compliant disposal of this compound, from the point of generation to final removal.

Step 1: Segregation at the Source

Immediately upon being designated as waste, this compound must be segregated from other waste streams.

  • Causality: The primary reason for segregation is to prevent unintended chemical reactions.[7][8] This compound, being a hydrochloride salt of an amine, could react with strong bases to release the free amine or with strong oxidizing agents.

  • Procedure:

    • Designate a specific waste container for solid, non-hazardous organic chemicals.

    • Do not mix this waste with solvents, reactive chemicals, or hazardous materials.[7]

    • Keep solid and liquid waste streams separate.[7]

Step 2: Containerization

The integrity of the waste containment is critical to prevent spills and exposure.

  • Causality: A properly selected and sealed container minimizes the risk of environmental release and protects personnel.

  • Procedure:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) or glass container is appropriate.

    • If the original product container is used, ensure it is in good condition.

    • Never overfill a container; leave at least 10% headspace to accommodate changes in temperature or pressure.[9]

Step 3: Labeling

Accurate and comprehensive labeling is a cornerstone of safe laboratory practice and regulatory compliance.

  • Causality: Clear labeling prevents mishandling, ensures proper disposal by waste management personnel, and is mandated by law.[8][10]

  • Procedure:

    • Affix a waste label to the container as soon as the first particle of waste is added.

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or formulas.

      • The words "Non-Hazardous Waste" (pending your facility's final determination).[11][12]

      • The accumulation start date.

      • The name of the principal investigator and the laboratory location.

      • A statement of known hazards (e.g., "Irritant").

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

  • Causality: Proper storage in a designated Satellite Accumulation Area (SAA) minimizes risks to laboratory personnel and ensures compliance with EPA regulations.[13][14][15]

  • Procedure:

    • Store the sealed and labeled container in your laboratory's designated SAA.

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[14][15]

    • Ensure the container is stored in secondary containment (such as a spill tray) to capture any potential leaks.[7][14]

    • Arrange for waste pickup according to your institution's schedule or when the container is full.

Recommended Disposal Methodology: The Scientific Rationale

While your licensed waste contractor will make the final determination, understanding the viable disposal pathways is crucial for a complete scientific approach.

Primary Recommendation: High-Temperature Incineration

For most organic laboratory chemicals, incineration is the preferred disposal method.[8][16]

  • Mechanism: High-temperature combustion breaks down the organic molecule into simpler, more stable compounds, primarily carbon dioxide, water, and hydrogen chloride.[17] The destruction and removal efficiency for organic matter in a well-designed incinerator exceeds 99.99%.[16]

  • Special Consideration (Bound Nitrogen): The amine group in the molecule contains "bound nitrogen." During combustion, this nitrogen can be oxidized to form nitrogen oxides (NOx), which are atmospheric pollutants.[17][18] Professional waste incineration facilities are equipped with advanced flue gas treatment systems (e.g., selective catalytic reduction) to scrub NOx and other harmful emissions, ensuring minimal environmental impact.[18][19]

Alternative: Secure Landfill (Post-Characterization)

If the material is definitively profiled and certified as non-hazardous by a waste disposal company, it may be sent to a permitted industrial waste landfill.[20][21]

  • Mechanism: This method relies on containment rather than destruction. It is generally considered less preferable than incineration for organic chemicals because it does not destroy the compound.

  • Constraint: This is not an option for laboratory personnel to execute directly. Disposal must be handled by a licensed contractor who will transport the waste to a facility permitted to accept such materials.[21]

Methodologies to Avoid
  • Sewer Disposal: Do not dispose of this chemical down the drain. While some dilute, non-hazardous aqueous solutions may be acceptable for sewer disposal, this is a solid organic compound.[11][14][22] Introducing it into the sanitary sewer could negatively impact the biological processes of wastewater treatment plants.

  • Regular Trash Disposal: Do not dispose of this chemical in the regular trash. Custodial staff are not trained to handle chemical waste, and this practice is a violation of standard safety protocols and potentially local regulations.[20]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow A Waste Generation: Ethyl 1-aminocyclohexanecarboxylate hydrochloride B Perform Waste Characterization (Consult SDS & CHP) A->B C Is it RCRA Hazardous Waste? B->C D Segregate as Non-Hazardous Solid Organic Waste C->D No J Manage as Hazardous Waste (Follow Facility Protocol) C->J Yes E Use Compatible, Sealed Container (e.g., HDPE) D->E F Attach Completed Waste Label E->F G Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Request Pickup by EHS or Licensed Contractor G->H I Final Disposal: High-Temperature Incineration (Preferred Method) H->I K Final Disposal: Secure Landfill (Alternative Method) H->K

Caption: Decision workflow for compliant chemical disposal.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is paramount.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Extinguish all nearby flames and turn off equipment.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[1]

  • Containment: For solid spills, carefully sweep up the material and place it in a sealed, labeled waste container.[1][23] Avoid creating dust.[1]

  • Cleanup: Clean the spill area with soap and water.

  • Disposal: Dispose of all cleanup materials (e.g., contaminated wipes, gloves) as chemical waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

References

  • Disposal Procedures for Non Hazardous Waste. SFA. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]

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  • Laboratory Safety Chemical Hygiene Plan. OSHA. [Link]

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Mastering the Safe Handling of Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, in-depth procedural information for researchers, scientists, and drug development professionals on the safe handling of Ethyl 1-aminocyclohexanecarboxylate hydrochloride (CAS No. 63203-48-5). By understanding the inherent risks and implementing the robust protocols outlined below, you can ensure a safe laboratory environment while maintaining the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1]

  • Skin Irritation: Direct contact may cause skin irritation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[2][3]

Given these potential hazards, a comprehensive risk assessment is the first critical step before any handling of the material. This assessment should be a cornerstone of your laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Safety glasses with side shields
Weighing and Aliquoting - Nitrile gloves- Chemical splash goggles- Laboratory coat- N95 respirator (if not handled in a chemical fume hood)
In-solution Handling - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Spill Cleanup - Chemical-resistant gloves (e.g., thicker nitrile or neoprene)- Chemical splash goggles- Laboratory coat- N95 respirator
Waste Disposal - Nitrile gloves- Safety glasses with side shields- Laboratory coat

Causality of PPE Selection:

  • Gloves: Nitrile gloves provide adequate protection against incidental contact with solid chemicals and their solutions. For spill cleanup, more robust, chemical-resistant gloves are recommended.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, when handling the solid powder, which poses a splash or dust hazard, chemical splash goggles are essential to provide a complete seal around the eyes.

  • Laboratory Coat: A lab coat protects against contamination of personal clothing and skin.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, an N95 respirator is crucial to prevent the inhalation of airborne particles that could cause respiratory irritation.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling chemicals is fundamental to laboratory safety. The American Chemical Society (ACS) advocates for the "RAMP" framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. The container should be clearly labeled. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be kept tightly sealed.

Weighing and Handling the Solid
  • Preparation: Before handling the solid, ensure that the designated work area (preferably a chemical fume hood) is clean and uncluttered. Have all necessary equipment, including a weigh boat, spatula, and secondary container, readily available.

  • Donning PPE: Put on your laboratory coat, chemical splash goggles, and nitrile gloves. If not using a fume hood, an N95 respirator is mandatory.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a calibrated balance. Avoid generating dust.

  • Transfer: Promptly transfer the weighed solid to your reaction vessel or a labeled secondary container.

  • Cleanup: Clean the spatula and any residual powder from the balance and work surface using a damp cloth or paper towel, which should then be disposed of as chemical waste.

  • Doffing PPE: Remove your gloves first, followed by your goggles and lab coat. Wash your hands thoroughly with soap and water.

Handling Solutions

When working with solutions of this compound, the risk of inhalation is reduced, but the risk of skin and eye contact remains. Always wear nitrile gloves, a lab coat, and safety glasses with side shields.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup

In the event of a small spill of the solid:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Put on chemical-resistant gloves, a lab coat, chemical splash goggles, and an N95 respirator.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including gloves and cleaning supplies, as hazardous waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person plenty of water to drink. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including unused material, contaminated absorbents, and disposable PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Ensure waste containers are properly labeled and sealed.

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Receive_Inspect Receive and Inspect Container Store_Properly Store in Cool, Dry, Ventilated Area Receive_Inspect->Store_Properly No Damage Risk_Assessment Conduct Risk Assessment Store_Properly->Risk_Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Solid Weigh Solid in Fume Hood Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Spill_Occurs Spill Occurs Weigh_Solid->Spill_Occurs Accident Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Exposure_Occurs Exposure Occurs Conduct_Experiment->Exposure_Occurs Accident Dispose_Waste Dispose of Hazardous Waste Decontaminate_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Follow_Spill_Protocol Follow Spill Cleanup Protocol Spill_Occurs->Follow_Spill_Protocol Follow_Exposure_Protocol Follow First Aid/Exposure Protocol Exposure_Occurs->Follow_Exposure_Protocol

Caption: Workflow for the safe handling of this compound.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • PubChem. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride.[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[Link]

  • PhytoTech Labs. SAFETY DATA SHEET: 1-Aminocyclopropane-1-carboxylic Acid.[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexylamine.[Link]

  • American Chemical Society (ACS). Safety.[Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.[Link]

  • ASHP. Personal Protective Equipment.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.